molecular formula C28H34O8 B119172 6-Desacetylnimbin CAS No. 18609-16-0

6-Desacetylnimbin

Cat. No.: B119172
CAS No.: 18609-16-0
M. Wt: 498.6 g/mol
InChI Key: CTBHKOAPXBDFPX-UHFFFAOYSA-N
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Description

6-Desacetylnimbin has been reported in Azadirachta indica with data available.
from seed of neem tree, Azadirachta indica;  inhibits 20-monooxygenase;  structure given in first source

Properties

IUPAC Name

methyl 13-(furan-3-yl)-2-hydroxy-9-(2-methoxy-2-oxoethyl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-diene-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34O8/c1-14-16(15-8-10-35-13-15)11-17-21(14)28(4)18(12-20(30)33-5)27(3)19(29)7-9-26(2,25(32)34-6)23(27)22(31)24(28)36-17/h7-10,13,16-18,22-24,31H,11-12H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTBHKOAPXBDFPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(CC1C3=COC=C3)OC4C2(C(C5(C(C4O)C(C=CC5=O)(C)C(=O)OC)C)CC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00940038
Record name Methyl 2-(furan-3-yl)-5-hydroxy-10-(2-methoxy-2-oxoethyl)-1,6,9a,10a-tetramethyl-9-oxo-3,3a,4a,5,5a,6,9,9a,10,10a-decahydro-2H-cyclopenta[b]naphtho[2,3-d]furan-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00940038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18609-16-0
Record name Nimbic acid, dimethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018609160
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2-(furan-3-yl)-5-hydroxy-10-(2-methoxy-2-oxoethyl)-1,6,9a,10a-tetramethyl-9-oxo-3,3a,4a,5,5a,6,9,9a,10,10a-decahydro-2H-cyclopenta[b]naphtho[2,3-d]furan-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00940038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6-Desacetylnimbin: A Bioactive Limonoid from Azadirachta indica

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Bioactive from Neem

Derived from the seeds and bark of the neem tree (Azadirachta indica), 6-Desacetylnimbin is a prominent member of the limonoid class of secondary metabolites.[1][][3] Limonoids are highly oxygenated and structurally complex tetracyclic triterpenoids known for their wide spectrum of biological activities. 6-Desacetylnimbin, a close structural relative of nimbin, is distinguished by the presence of a hydroxyl group at the C-6 position instead of an acetoxy group.[3] This seemingly minor structural modification significantly influences its physicochemical properties and biological interactions. This guide provides a comprehensive technical overview of its chemical structure, molecular properties, isolation methodologies, and known biological functions, offering a foundational resource for its exploration in pharmaceutical and agricultural research.

Section 1: Chemical Identity and Physicochemical Properties

The precise characterization of a natural product is fundamental to its scientific investigation. 6-Desacetylnimbin's identity is established by its unique molecular architecture and consistent physicochemical parameters.

Molecular and Chemical Identifiers

The compound's core data, essential for analytical and regulatory purposes, is summarized below.

PropertyValueSource
Molecular Formula C₂₈H₃₄O₈[1][][4][5]
Molecular Weight ~498.6 g/mol [3][4]
IUPAC Name methyl 13-(furan-3-yl)-2-hydroxy-9-(2-methoxy-2-oxoethyl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.0³,⁸.0¹¹,¹⁵]hexadeca-5,11-diene-4-carboxylate[3][4]
CAS Number 18609-16-0[1][][3]
Synonyms Deacetylnimbin, Nimbic acid, dimethyl ester[1][4]
Chemical Class Limonoid, Tetracyclic Triterpenoid[][3]
Physicochemical Characteristics

These properties are critical for designing extraction, purification, and formulation protocols.

PropertyValueSource
Appearance Powder[1][]
Melting Point 204-206°C[]
Solubility Slightly soluble in Chloroform and Methanol[]
Storage -20°C Freezer[]

Section 2: The Molecular Architecture of 6-Desacetylnimbin

The biological activity of 6-Desacetylnimbin is intrinsically linked to its complex, polycyclic structure, which features multiple stereocenters and functional groups including a furan ring, an enone system, methyl esters, and a hydroxyl group.

G C1 C C2 C C3 C C4 C C5 C C6 C C7 C C8 C C9 C C10 C C11 C C12 C C13 C C14 C C15 C C16 C C17 C C18 C C19 C C20 C C21 C C22 C C23 C O1 O O2 O O3 O O4 O O5 O O6 O O7 O O8 O Me1 CH₃ Me2 CH₃ Me3 CH₃ Me4 CH₃ OH OH Furan_C1 C Furan_C2 C Furan_C3 C Furan_C4 C Furan_O O Core Tetracyclic Core (C₁₇) Enone α,β-Unsaturated Ketone (C=C-C=O) Core->Enone Ring A Ester1 Methyl Ester (-COOCH₃) Core->Ester1 Ring C Ester2 Methyl Ester (-COOCH₃) Core->Ester2 Side Chain Hydroxyl Hydroxyl Group (-OH at C-6) Core->Hydroxyl Ring B Furan Furan Ring Core->Furan Ring D Ether Epoxide/Ether Linkage Core->Ether Bridge

Caption: Simplified schematic of 6-Desacetylnimbin's key functional groups.

Section 3: Isolation and Purification Workflow

The extraction and purification of 6-Desacetylnimbin from neem biomass is a multi-step process requiring careful selection of solvents and chromatographic techniques to separate it from a complex mixture of other limonoids and lipids.

Step-by-Step Experimental Protocol

This protocol describes a generalized and effective method for isolating high-purity 6-Desacetylnimbin.

  • Preparation of Plant Material :

    • Action : Air-dry mature neem seeds or bark in the shade to prevent degradation of thermolabile compounds.

    • Causality : Drying reduces water content, increasing extraction efficiency and preventing microbial growth. Shade-drying preserves the chemical integrity of the limonoids.

    • Action : Grind the dried material into a coarse powder.

    • Causality : Increasing the surface area allows for more efficient solvent penetration and extraction of the target metabolites.

  • Solvent Extraction :

    • Action : Perform exhaustive Soxhlet extraction or maceration of the powdered material with hexane.

    • Causality : Hexane is a nonpolar solvent used to defat the material, removing oils and lipids which can interfere with subsequent purification steps.

    • Action : Discard the hexane extract. Air-dry the defatted material.

    • Action : Re-extract the defatted powder with a polar solvent like methanol or ethanol.

    • Causality : 6-Desacetylnimbin and other limonoids are moderately polar and will partition into the methanolic phase.

  • Solvent Partitioning :

    • Action : Concentrate the methanol extract under reduced pressure (rotary evaporation) to yield a crude residue.

    • Action : Suspend the residue in a water/methanol mixture and perform liquid-liquid partitioning against a solvent of intermediate polarity, such as ethyl acetate or chloroform.

    • Causality : This step separates the moderately polar limonoids (which move into the ethyl acetate/chloroform layer) from highly polar compounds like sugars and glycosides that remain in the aqueous phase.

  • Chromatographic Purification :

    • Action : Concentrate the ethyl acetate/chloroform fraction and subject it to column chromatography over silica gel.

    • Causality : Silica gel is a polar stationary phase that separates compounds based on their polarity.

    • Action : Elute the column with a gradient solvent system, typically starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity by adding ethyl acetate.

    • Causality : The gradient elution allows for the separation of compounds with different polarities. Nonpolar compounds elute first, followed by progressively more polar compounds. 6-Desacetylnimbin will elute in fractions of intermediate polarity.

    • Action : Monitor the fractions using Thin Layer Chromatography (TLC) and combine fractions containing the target compound.

  • Final Purification (HPLC) :

    • Action : Subject the combined, enriched fractions to preparative High-Performance Liquid Chromatography (HPLC) on a reverse-phase (C18) column.

    • Causality : Reverse-phase HPLC provides high-resolution separation, essential for isolating the target compound from other structurally similar limonoids, yielding a high-purity final product.

Workflow Visualization

G Start Neem Seeds/Bark Grind Grinding & Drying Start->Grind Defat Hexane Extraction (Defatting) Grind->Defat Waste1 Lipid/Oil Fraction (Discard) Defat->Waste1 Extract Methanol Extraction Defat->Extract Concentrate1 Rotary Evaporation Extract->Concentrate1 Partition Liquid-Liquid Partition (vs. Ethyl Acetate) Concentrate1->Partition Waste2 Aqueous Phase (Discard) Partition->Waste2 Concentrate2 Concentrate Organic Phase Partition->Concentrate2 Silica Silica Gel Column Chromatography Concentrate2->Silica HPLC Preparative HPLC (C18 Column) Silica->HPLC End Pure 6-Desacetylnimbin HPLC->End

Caption: Isolation and Purification Workflow for 6-Desacetylnimbin.

Section 4: Biological Activity and Potential Applications

6-Desacetylnimbin is recognized primarily for its potent effects on insects, acting as a plant metabolite that confers defense against herbivores.[3] Its documented roles make it a compound of significant interest in the development of bio-pesticides and potentially in medicine.

Established Biological Roles
  • Insect Growth Regulator : Like other prominent limonoids, 6-Desacetylnimbin interferes with the hormonal systems of insects, disrupting molting and development processes.[3][6]

  • Antifeedant : It acts as a powerful feeding deterrent for a variety of insect pests, reducing crop damage.[3][6]

  • Insecticidal Activity : The compound has shown direct toxicity to certain insect species, including Plutella xylostella (diamondback moth) and Pieris rapae (cabbage white butterfly).[]

While less studied than its parent compound nimbin, its anti-inflammatory and antimicrobial properties are also areas of active investigation, building on the traditional medicinal uses of neem extracts.[1]

References

  • 6-Desacetylnimbin | C28H34O8 | CID 176996 - PubChem. [Link]

  • Deacetylnimbin | C28H34O8 | CID 10505484 - PubChem. [Link]

  • 6-Desacetyl nimbin, 98% - 18609-16-0 - Manufacturers & Suppliers in India. [Link]

  • Nimbin (chemical) - Wikipedia. [Link]

Sources

Technical Whitepaper: Biological Activity Spectrum of 6-Desacetylnimbin in vitro

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the in vitro biological activity spectrum of 6-Desacetylnimbin , a specific limonoid derivative from Azadirachta indica (Neem).

Unlike the widely publicized Azadirachtin (complex, unstable) or Nimbolide (highly cytotoxic/anticancer), 6-Desacetylnimbin occupies a unique functional niche: it is a potent Insect Growth Regulator (IGR) and Antifeedant with a favorable safety profile regarding mammalian cytotoxicity.

Executive Summary

6-Desacetylnimbin is a tetracyclic triterpenoid (limonoid) isolated from the seed kernels of Azadirachta indica.[1] Structurally, it is the deacetylated derivative of Nimbin at the C-6 position.

While often overshadowed by its parent compound, 6-Desacetylnimbin exhibits superior specific activity in insect endocrine disruption . In vitro assays confirm it acts as a competitive inhibitor of ecdysone 20-monooxygenase (E-20-M) , the enzyme responsible for converting ecdysone into the active molting hormone, 20-hydroxyecdysone. Crucially, comparative cytotoxicity studies reveal it lacks the potent cytotoxicity of Nimbolide against human cell lines, suggesting a high therapeutic index for agricultural applications where mammalian safety is paramount.

Chemical Profile & Structural Logic

PropertySpecification
IUPAC Name Methyl (1S,2R,3R,4R,8R,9S,10R,13R,15R)-13-(furan-3-yl)-2-hydroxy-9-(2-methoxy-2-oxoethyl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-diene-4-carboxylate
Formula C₂₈H₃₄O₈
Molecular Weight ~498.57 g/mol
Solubility Soluble in CHCl₃, MeOH, EtOH; Insoluble in water.[1][2]
Key Moiety C-6 Hydroxyl group (Deacetylated).[1][3] This increases polarity relative to Nimbin, altering bioavailability and receptor binding affinity.
Semi-Synthetic Production Workflow

While isolatable from crude neem oil, high-purity 6-Desacetylnimbin is efficiently produced via acid hydrolysis of Nimbolide or Nimbin. The following logic flow illustrates the production and purification pathway.

IsolationWorkflow Start Crude Neem Seed Extract Step1 Solvent Partitioning (Hexane/Methanol) Start->Step1 Step2 Limonoid Enriched Fraction Step1->Step2 Polar Phase Step3 Acid Hydrolysis (Mild H2SO4/MeOH) Step2->Step3 Deacetylation at C-6 Step4 Neutralization & Extraction Step3->Step4 Step5 Silica Gel Chromatography (Eluent: CHCl3:MeOH) Step4->Step5 End Purified 6-Desacetylnimbin (>95% Purity) Step5->End

Figure 1: Semi-synthetic isolation workflow prioritizing yield and purity via hydrolysis.

In Vitro Biological Activity Spectrum[3][4][5][6][7][8]

A. Insecticidal & Antifeedant Activity (Primary Mechanism)

The most authoritative in vitro data for 6-Desacetylnimbin lies in its disruption of insect metamorphosis.

Mechanism: It functions as a P450 inhibitor , specifically targeting Ecdysone 20-monooxygenase (E-20-M) . This enzyme hydroxylates Ecdysone at the C-20 position to form 20-Hydroxyecdysone (20E), the active steroid hormone regulating molting. By blocking this, 6-Desacetylnimbin traps the insect in a pre-molt stage, leading to mortality.

Quantitative Data:

Assay TargetOrganismActivity MetricValue/ObservationReference
Antifeedant Spodoptera litura (Tobacco Cutworm)Antifeedant Index (AI)Highest among isolates (at 0.5 mg dose)[1]
Enzyme Inhibition Drosophila melanogaster (Larval Homogenate)IC₅₀ (E-20-M Inhibition)~2.0 × 10⁻⁵ M [2]
Enzyme Inhibition Aedes aegypti (Mosquito)IC₅₀ (E-20-M Inhibition)Dose-dependent inhibition [2]
B. Cytotoxicity & Mammalian Safety (Negative Control)

Unlike Nimbolide, which is a potent cytotoxic agent (IC₅₀ ~4-10 µM against cancer lines), 6-Desacetylnimbin shows negligible cytotoxicity . This distinction is critical for establishing its safety profile as a bio-pesticide.

Cell LineTissue OriginIC₅₀ (µM)InterpretationReference
HL-60 Human Leukemia> 200 µMNon-Toxic [3]
AZ521 Human Gastric> 100 µMNon-Toxic [3]
Artemia salina Brine ShrimpLC₅₀ > 1000 ppmSafe/Inactive [4]

Scientific Insight: The lack of cytotoxicity is attributed to the absence of the


-unsaturated ketone system and the specific conformation of the lactone ring found in Nimbolide. The C-6 deacetylation in 6-Desacetylnimbin increases polarity, likely preventing the rapid membrane permeation required for acute mitochondrial toxicity in mammalian cells.

Mechanistic Visualization: The Ecdysone Blockade

The following diagram illustrates the specific molecular intervention point of 6-Desacetylnimbin within the insect endocrine system.

Mechanism ProthoracicGland Prothoracic Gland Ecdysone Ecdysone (Inactive Precursor) ProthoracicGland->Ecdysone Secretion Enzyme Ecdysone 20-Monooxygenase (Cytochrome P450) Ecdysone->Enzyme Substrate ActiveHormone 20-Hydroxyecdysone (Active Molting Hormone) Enzyme->ActiveHormone Hydroxylation at C-20 Block Molt Failure / Death Enzyme->Block Inhibited State Inhibitor 6-Desacetylnimbin (Inhibitor) Inhibitor->Enzyme Competitive Inhibition Effect Molting & Metamorphosis ActiveHormone->Effect

Figure 2: Mechanism of Action - Inhibition of Ecdysone 20-Monooxygenase.

Experimental Protocols

Protocol A: Ecdysone 20-Monooxygenase (E-20-M) Inhibition Assay

Purpose: To quantify the ability of 6-Desacetylnimbin to block the conversion of ecdysone to 20-hydroxyecdysone.

Reagents:

  • Radio-labeled Ecdysone: [³H]-ecdysone (Specific activity ~60 Ci/mmol).

  • NADPH generating system (Glucose-6-phosphate, G6P-dehydrogenase, NADP+).

  • Insect Tissue Homogenate: Wandering stage 3rd instar larvae (D. melanogaster) or fat body (M. sexta).[2]

  • Test Compound: 6-Desacetylnimbin dissolved in DMSO.

Procedure:

  • Tissue Preparation: Homogenize insect tissue in cold phosphate buffer (pH 7.4) containing sucrose (0.25 M) and EDTA (1 mM). Centrifuge at 10,000g for 10 min to obtain the post-mitochondrial supernatant (source of E-20-M).

  • Incubation Mix: In a microfuge tube, combine:

    • 100 µL Enzyme source (supernatant).

    • 50 µL NADPH generating system.

    • 10 µL [³H]-ecdysone (~50,000 cpm).

    • 2 µL 6-Desacetylnimbin solution (Test concentrations:

      
       to 
      
      
      
      M).
  • Reaction: Incubate at 30°C for 30 minutes with gentle shaking.

  • Termination: Stop reaction by adding 200 µL methanol. Vortex vigorously.

  • Separation: Centrifuge to pellet protein. Spot supernatant onto Thin Layer Chromatography (TLC) plates (Silica Gel 60 F254).

  • Development: Run TLC in Chloroform:Ethanol (9:1). Ecdysone and 20-Hydroxyecdysone separate distinctly.

  • Quantification: Scan plates using a radio-TLC scanner. Calculate conversion percentage:

    
    
    
  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.

Protocol B: Leaf Disc No-Choice Antifeedant Bioassay

Purpose: To assess the feeding deterrence index against Spodoptera litura.[4]

Reagents:

  • Fresh Castor (Ricinus communis) leaves.[5]

  • Test Compound: 6-Desacetylnimbin (0.5% - 2.0% in Acetone).

  • Test Organism: 3rd instar S. litura larvae (starved for 4 hours prior to test).

Procedure:

  • Preparation: Punch 4 cm diameter leaf discs from fresh castor leaves.

  • Treatment: Dip leaf discs into the test solution (6-Desacetylnimbin) for 5 seconds. Air dry for 15 minutes.

    • Control: Dip in pure Acetone.

  • Exposure: Place one treated disc in a Petri dish with one starved larva. (Replicate n=20).

  • Incubation: Maintain at 27±2°C, 65% RH for 24 hours.

  • Measurement: Measure the leaf area consumed using a digital planimeter or image analysis software (ImageJ).

  • Calculation: Calculate Antifeedant Activity (AFA):

    
    
    (Note: Some variations use Control in the denominator; the formula above is the standard Antifeedant Index).
    

References

  • Suresh, G., et al. (2002). "Antifeedant and growth inhibitory activities of neem limonoids against Spodoptera litura." Journal of Agricultural and Food Chemistry.

  • Mitchell, M.J., et al. (1997). "Effects of the neem tree compounds azadirachtin, salannin, nimbin, and 6-desacetylnimbin on ecdysone 20-monooxygenase activity."[2] Archives of Insect Biochemistry and Physiology.

  • Kikuchi, T., et al. (2011). "Cytotoxic and apoptosis-inducing activities of limonoids from the seeds of Azadirachta indica (neem)." Journal of Natural Products.

  • Anitha, G., et al. (2007).[3] "Semi-synthetic modification of nimbolide to 6-homodesacetylnimbin and 6-desacetylnimbin and their cytotoxic studies." Journal of Asian Natural Products Research.

Sources

Technical Guide: 6-Desacetylnimbin Role in Azadirachta indica Limonoid Biosynthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Desacetylnimbin (6-DAN) represents a critical metabolic node in the biosynthesis of C-seco limonoids within Azadirachta indica (Neem). Structurally defined as the C-6 hydroxylated analogue of Nimbin, it serves a dual role: it is the immediate biosynthetic precursor to Nimbin and a distinct metabolite with independent antifeedant and insect growth-regulating properties.

For researchers, 6-DAN is the "acetylation checkpoint." Its conversion to Nimbin is governed by specific O-acetyltransferase activity, a step that significantly alters the molecule's lipophilicity and membrane permeability. This guide dissects the biosynthetic logic, enzymatic mechanisms, and isolation protocols required to study this specific limonoid.

Biosynthetic Context: The Limonoid Assembly Line

The biosynthesis of 6-Desacetylnimbin does not occur in isolation but is the product of extensive triterpenoid remodeling. The pathway begins with the cyclization of 2,3-oxidosqualene and bifurcates into the specific production of C-seco limonoids (Nimbin type) versus C-ring intact limonoids (Azadirachtin type).

The Upstream Cascade

The carbon skeleton originates from the cytosolic Mevalonate (MVA) pathway and the plastidic MEP pathway.

  • Skeleton Formation: 2,3-Oxidosqualene

    
     Tirucallane/Euphenol (via Tirucallane synthase).
    
  • Scaffolding: Oxidation leads to the formation of the furan ring (characteristic of limonoids) and the loss of four terminal carbons (tetranortriterpenoid formation).

  • Ring C Seco-Cleavage: A critical oxidative cleavage opens Ring C, a defining feature of the Nimbin class.

The 6-Desacetylnimbin Node

In the late stages of biosynthesis, the scaffold possesses a hydroxyl group at the C-6 position. This molecule is 6-Desacetylnimbin .[1][2][3]

  • The Precursor State: 6-DAN is the substrate for terminal modification.

  • The Transformation: An acetyl-CoA dependent O-acetyltransferase catalyzes the transfer of an acetyl group to the C-6 hydroxyl, yielding Nimbin .

This step is thermodynamically favorable but enzymatically controlled, likely serving as a regulatory valve for the ratio of polar (6-DAN) to non-polar (Nimbin) metabolites in the seed kernel.

Visualization: The Nimbin Biosynthetic Pathway

The following diagram illustrates the flow from the triterpene precursor to Nimbin, highlighting 6-Desacetylnimbin as the immediate precursor.

NimbinBiosynthesis cluster_upstream Upstream Terpenoid Synthesis cluster_limonoid Limonoid Core Formation cluster_terminal Terminal Modification (The 6-DAN Node) MVA MVA/MEP Pathway Squalene 2,3-Oxidosqualene MVA->Squalene Cyclization Tirucallane Tirucallane Skeleton Squalene->Tirucallane Tirucallane Synthase Azadirone Azadirone Tirucallane->Azadirone Oxidation & Rearrangement Nimbinene Nimbinene Type Azadirone->Nimbinene Ring C Cleavage DAN 6-Desacetylnimbin (C28H34O8) Nimbinene->DAN C-6 Hydroxylation (P450) Nimbin Nimbin (C30H36O9) DAN->Nimbin Acetyl-CoA:Nimbin O-Acetyltransferase (Putative) Nimbin->DAN Esterase/Hydrolysis (Degradation)

Figure 1: Biosynthetic progression from Tirucallane to Nimbin. 6-Desacetylnimbin acts as the substrate for the final acetylation step.

Enzymatic Mechanism: The Acetylation Checkpoint

The conversion of 6-Desacetylnimbin to Nimbin is catalyzed by a putative Limonoid O-Acetyltransferase . While the specific gene has not yet been cloned in A. indica, the biochemical requirements are consistent with the BAHD acyltransferase family found in other terpenoid-producing plants.

Reaction Stoichiometry


Catalytic Logic
  • Substrate Binding: The enzyme active site binds 6-DAN, orienting the C-6 hydroxyl group towards a catalytic histidine residue.

  • Deprotonation: The histidine acts as a general base, deprotonating the C-6 hydroxyl to enhance its nucleophilicity.

  • Nucleophilic Attack: The activated oxygen attacks the carbonyl carbon of the Acetyl-CoA thioester bond.

  • Tetrahedral Intermediate: A transient intermediate forms, stabilized by an oxyanion hole.

  • Product Release: The collapse of the intermediate releases Coenzyme A (CoA-SH) and the acetylated product, Nimbin.

Research Insight: In cell suspension cultures, the ratio of 6-DAN to Nimbin can be manipulated by inhibiting Acetyl-CoA carboxylase or by limiting acetate availability, confirming the dependence on the Acetyl-CoA pool [1][3].

Experimental Protocols

Protocol A: Isolation of 6-Desacetylnimbin from Neem Kernels

Objective: To isolate high-purity 6-DAN for use as a reference standard or substrate. Principle: Solvent partitioning exploits the polarity difference between the highly lipophilic oil and the moderately polar limonoids.

Materials:

  • Dried Azadirachta indica seed kernels (pulverized).[4]

  • Solvents: n-Hexane, Methanol (95%), Ethyl Acetate.

  • Chromatography: Silica Gel 60 (230-400 mesh).

Workflow:

  • Defatting (Critical Step):

    • Extract 1.0 kg of kernel powder with n-Hexane (4L x 3) at room temperature for 24 hours.

    • Discard the hexane extract (contains fatty acids/triglycerides).

    • Retain the marc (solid residue).

  • Limonoid Extraction:

    • Extract the defatted marc with 95% Methanol (3L x 3).

    • Concentrate the methanol extract in vacuo at 40°C to obtain a brown gum.

  • Partitioning:

    • Resuspend the gum in 200 mL Methanol.

    • Partition against n-Hexane (200 mL x 2) to remove residual lipids.

    • Dilute the Methanol layer with water to 80% MeOH and partition against Ethyl Acetate.

    • Collect the Ethyl Acetate fraction (enriched in limonoids).

  • Column Chromatography:

    • Load the Ethyl Acetate fraction onto a Silica Gel column.[4]

    • Elute with a gradient of Hexane:Ethyl Acetate.[4]

    • Elution Order: Nimbin (less polar) typically elutes before 6-Desacetylnimbin (more polar) [4][6].

    • Monitor fractions via TLC (Silica gel G; Solvent: Hexane:EtOAc 1:1).[4] 6-DAN will appear as a spot with lower

      
       than Nimbin.
      
Protocol B: Identification Parameters

To validate the identity of isolated 6-Desacetylnimbin, compare against these established physicochemical constants.

Parameter6-DesacetylnimbinNimbinStructural Significance
Molecular Formula


Loss of Acetyl (

)
Molecular Weight 498.57 g/mol 540.61 g/mol Mass shift of 42 Da
Appearance White crystalline solidWhite crystalline solid-

(Hex:EtOAc 1:1)
~0.35~0.556-OH increases polarity

NMR (C-6)

~3.9-4.1 ppm (m)

~5.5 ppm (d)
Downfield shift in Nimbin due to OAc
IR Spectrum Broad band ~3450

(OH)
No broad OH; Strong C=O[5]Presence of free hydroxyl

References

  • Biosynthesis of Limonoids in Azadirachta indica. Benchchem. Technical Guide.

  • Tracing the biosynthetic origin of limonoids... in neem tree cell suspension. BMC Plant Biology. 2018.[6]

  • Limonoid biosynthesis in Azadirachta indica: characterization of pathway genes. CSIR-NCL Repository.

  • 6-deacetylnimbin – CAS 18609-16-0. Planta Analytica. Reference Standard Data.

  • Effects of the neem tree compounds... on ecdysone 20-monooxygenase activity. Archives of Insect Biochemistry and Physiology. 1997.

  • Anti-Bacterial, Anti-Oxidant and Cytotoxic Activities of Nimbin Isolated from African Azadirachta Indica Seed Oil. Advanced Journal of Chemistry. 2020.

  • Simple and effective manufacturing process for large scale recovery of Nimbin. US Patent 6545167B1.

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Structural differences between Nimbin and 6-Desacetylnimbin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide dissects the structural and functional distinctions between Nimbin and its deacetylated derivative, 6-Desacetylnimbin . Both are tetranortriterpenoids (limonoids) isolated from Azadirachta indica (Neem), yet they exhibit distinct physicochemical behaviors and pharmacological profiles.

The core differentiator is the substituent at the C-6 position : Nimbin possesses an acetoxy group (-OAc) , whereas 6-Desacetylnimbin possesses a free hydroxyl group (-OH) .[1] This single modification alters the molecule's polarity, hydrogen-bond donor capability, and steric profile, significantly impacting solubility, metabolic stability, and ligand-target binding affinity.

Structural & Stereochemical Analysis

Both compounds share the classical ring-C-seco-tetranortriterpenoid skeleton.[2] The structural integrity of the A, B, and D rings remains conserved, as does the furan ring at C-17.

The C-6 Transformation
  • Nimbin (C₃₀H₃₆O₉): The C-6 position is esterified. This acetoxy group acts as a hydrogen bond acceptor but lacks donor capability. It introduces steric bulk, potentially shielding the B-ring from metabolic attack or specific enzymatic interactions.

  • 6-Desacetylnimbin (C₂₈H₃₄O₉): Hydrolysis of the ester yields a secondary alcohol at C-6. This introduces a Hydrogen Bond Donor (HBD) site, increasing the molecule's Topological Polar Surface Area (TPSA) and water solubility.

Stereochemical Implications

The stereochemistry at C-6 is generally conserved as during mild hydrolysis. However, the removal of the acetyl group reduces steric hindrance around the C-5/C-6 bond, potentially allowing for greater conformational flexibility in the B-ring, which can alter binding kinetics in protein pockets (e.g., Ecdysone 20-monooxygenase inhibition).

Physicochemical Profiling

The following table contrasts the fundamental properties critical for formulation and assay development.

PropertyNimbin6-DesacetylnimbinImplications
Formula C₃₀H₃₆O₉C₂₈H₃₄O₉Loss of C₂H₂O (Acetyl moiety)
Mol.[1][2][3][4][5] Weight 540.6 g/mol ~498.6 g/mol 6-Desacetylnimbin is lighter, affecting mass spec signals.
C-6 Substituent Acetate (-OAc)Hydroxyl (-OH)Major polarity shift.
H-Bond Donors 016-Desacetylnimbin has higher aqueous solubility potential.
LogP (Est.) ~3.5 - 4.0~2.5 - 3.0Nimbin is more lipophilic; better membrane permeability.
Solubility CHCl₃, EtOAc, MeOHMeOH, EtOH, DMSO6-Desacetylnimbin is less soluble in non-polar solvents (Hexane).

Spectroscopic Identification (NMR Diagnostics)

Accurate differentiation requires Nuclear Magnetic Resonance (NMR).[6] The absence of the acetyl signal is the primary diagnostic marker.

Comparative NMR Data (400 MHz, CDCl₃)
Position/GroupNimbin ¹H δ (ppm)6-Desacetylnimbin ¹H δ (ppm)Mechanistic Explanation
-OAc Methyl ~2.05 (s, 3H) Absent Diagnostic singlet of the acetate methyl group.
H-6 ~5.21 (dd) ~3.80 - 4.10 (m) Shielding Effect: In Nimbin, the ester group is electron-withdrawing (deshielding). In the deacetyl derivative, the proton shifts upfield.[4]
H-5 ~3.71 (d)~3.60 (d)Slight shift due to proximity to C-6 change.

Validation Check: If your ¹H-NMR spectrum shows a singlet at ~2.0 ppm integrating to 3 protons, your sample contains Nimbin. If this peak is absent and the H-6 multiplet has shifted upfield to the 3.8–4.1 ppm region, you have successfully isolated or synthesized 6-Desacetylnimbin.

Experimental Protocols

Biosynthetic Relationship & Chemical Conversion

While both occur naturally, 6-Desacetylnimbin is often less abundant. Chemical conversion via selective deacetylation is the standard for generating high-purity standards.

Biosynthesis Nimbin Nimbin (C-6 Acetate) Intermediate Tetrahedral Intermediate Nimbin->Intermediate Nucleophilic Attack (OH- or Amine) Desacetyl 6-Desacetylnimbin (C-6 Hydroxyl) Intermediate->Desacetyl Elimination of Acetic Acid

Figure 1: Mechanistic pathway for the conversion of Nimbin to 6-Desacetylnimbin.[5]

Protocol: Microwave-Assisted Selective Deacetylation

Standard hydrolysis (NaOH/MeOH) can be harsh, potentially opening the lactone or furan rings. The following protocol uses ethylenediamine for chemoselectivity.

Reagents:

  • Nimbin (Pure isolate)[5]

  • Ethylenediamine (Reagent grade)

  • Methanol (Anhydrous)

Workflow:

  • Dissolution: Dissolve 100 mg of Nimbin in 5 mL of Methanol.

  • Reagent Addition: Add 0.5 mL of Ethylenediamine.

  • Reaction: Place in a microwave synthesis reactor. Irradiate at 300W for 2–4 minutes (monitor via TLC).

    • Note: If using conventional heating, reflux for 45–60 minutes.

  • Quenching: Pour reaction mixture into ice-cold water (20 mL).

  • Extraction: Extract with Ethyl Acetate (3 x 15 mL).

  • Purification: Wash organic layer with dilute HCl (to remove excess amine), then brine. Dry over Na₂SO₄ and concentrate.

  • Validation: Confirm product via TLC (mobile phase Hexane:EtOAc 6:4). 6-Desacetylnimbin will have a lower R_f value than Nimbin.

Pharmacological Implications (SAR)

The structural change at C-6 dictates the biological application.

  • Antifeedant Activity (Insecticidal):

    • Observation: 6-Desacetylnimbin often exhibits higher antifeedant activity against pests like Spodoptera litura compared to Nimbin.

    • Mechanism: The free hydroxyl group likely enhances binding affinity to gustatory receptors in insects via hydrogen bonding, which the acetylated Nimbin cannot perform.

  • Antiviral Potency (Dengue/Viral Envelope Proteins):

    • Observation: In silico docking studies suggest Nimbin may have superior binding energy to certain viral envelope proteins compared to more polar derivatives.

    • Mechanism: The hydrophobic acetoxy group may fit better into lipophilic pockets of viral proteins, whereas the polarity of 6-Desacetylnimbin could incur a desolvation penalty during binding.

  • Cytotoxicity:

    • Both compounds generally show lower cytotoxicity compared to Nimbolide. The lack of the α,β-unsaturated ketone system in the A-ring (present in Nimbolide but modified in Nimbin) renders them safer for non-oncology applications.

References

  • Comparison of Antifeedant Activity

    • Title: Effects of the neem tree compounds azadirachtin, salannin, nimbin, and 6-desacetylnimbin on ecdysone 20-monooxygenase activity.

    • Source: Archives of Insect Biochemistry and Physiology.
    • URL:[Link]

  • Deacetylation Protocol (Ethylenediamine)

    • Title: Ethylenediamine: an effective reagent for deacetylation of n
    • Source: N
    • URL:[Link]

  • General NMR & Structural Data

    • Title: Nimbin | C30H36O9 | CID 108058 - PubChem.
    • Source: N
    • URL:[Link]

  • 6-Desacetylnimbin Data

    • Title: 6-Deacetylnimbin | C28H34O8 | CID 10505484.
    • Source: N
    • URL:[Link]

Sources

6-Desacetylnimbin: A Technical Guide to its Pharmacological Properties and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of 6-Desacetylnimbin, a naturally occurring limonoid derived from the neem tree (Azadirachta indica). As a Senior Application Scientist, the following guide synthesizes current research to elucidate the compound's pharmacological activities, mechanisms of action, and potential as a therapeutic agent.

Introduction: The Chemical Landscape of a Promising Limonoid

6-Desacetylnimbin is a C-seco tetranortriterpenoid structurally related to other prominent limonoids found in neem, such as nimbin and the potent anticancer agent, nimbolide.[1][2] It is characterized by the replacement of an acetyloxy group at the 6th position with a hydroxyl group.[2] While much of the research on neem limonoids has focused on more abundant compounds like azadirachtin and nimbolide, emerging evidence suggests that 6-Desacetylnimbin possesses its own unique profile of biological activities, warranting dedicated investigation.[3][4]

Pharmacological Properties: A Multi-faceted Bioactive Compound

Current research has illuminated several key pharmacological properties of 6-Desacetylnimbin, positioning it as a molecule of interest for further preclinical and clinical investigation.

Anti-inflammatory Activity

Neem extracts, rich in limonoids, have a long history of use in traditional medicine for treating inflammatory conditions.[5][6] The anti-inflammatory effects of related neem compounds are well-documented. For instance, nimbidin, a mixture of tetranortriterpenes from neem seed oil, has demonstrated potent anti-inflammatory and antiarthritic activities.[7][8] It significantly inhibits the functions of macrophages and neutrophils, key players in the inflammatory cascade.[7][8] Mechanistically, nimbidin has been shown to suppress macrophage migration, phagocytosis, and the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) in response to lipopolysaccharide (LPS) stimulation.[7][8] While direct studies on 6-Desacetylnimbin's anti-inflammatory mechanism are less extensive, its structural similarity to other anti-inflammatory limonoids suggests it may share similar modes of action, such as the modulation of pro-inflammatory signaling pathways.

A primary mechanism underlying the anti-inflammatory effects of many natural products is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9][10][11] NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory cytokines, chemokines, and enzymes.[11] Extracts from neem have been shown to inhibit TNF-α-induced IκB kinase activation, leading to the suppression of NF-κB nuclear translocation and subsequent inflammatory gene expression.[9]

Anticancer Potential

The anticancer properties of neem limonoids are a significant area of research.[3][12][13] Nimbolide, a closely related compound, is recognized as the most potent cytotoxic neem limonoid, exhibiting anti-proliferative effects against various cancer cell lines.[3][14] It modulates multiple oncogenic signaling pathways, including those driven by key kinases, and induces apoptosis.[1][3]

While 6-Desacetylnimbin's anticancer activity appears to be less potent than that of nimbolide, it still warrants investigation.[15][16] Studies have shown that the α,β-unsaturated ketone structural element is crucial for the anticancer activity of nimbolide.[1] The absence of this specific lactone ring in nimbin and 6-desacetylnimbin is thought to contribute to their reduced cytotoxic activity.[15][16] However, a semi-synthetic homologue, 6-homodesacetylnimbin, has demonstrated moderate cytotoxic activity, suggesting that modifications to the 6-desacetylnimbin scaffold could enhance its anticancer potential.[16]

The induction of apoptosis is a key mechanism through which many anticancer agents exert their effects.[17][18] Neem limonoids, in general, have been shown to induce apoptosis in cancer cells by targeting various signaling pathways.[13] This includes the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of both intrinsic and extrinsic apoptotic pathways.[13][19]

Other Biological Activities

Beyond its anti-inflammatory and potential anticancer effects, 6-Desacetylnimbin has been investigated for other biological activities:

  • Antifeedant and Insect Growth-Regulating Activities: 6-Desacetylnimbin has demonstrated significant antifeedant activity against certain insect species.[1][2] It has also been shown to inhibit ecdysone 20-monooxygenase activity, an enzyme crucial for insect molting, in a dose-dependent manner.[20]

  • Antiviral Properties: Extracts from Azadirachta indica have shown antiviral activity against a range of viruses, including dengue virus.[21] While the specific contribution of 6-Desacetylnimbin to this activity is not fully elucidated, the broad antiviral potential of neem compounds is an active area of research.[21]

Therapeutic Potential: Future Directions and Research Imperatives

The multifaceted pharmacological properties of 6-Desacetylnimbin suggest its potential for development as a therapeutic agent for a variety of conditions.

Inflammatory Disorders

Given the established anti-inflammatory properties of related neem limonoids and the central role of inflammation in numerous chronic diseases, 6-Desacetylnimbin represents a promising lead compound for the development of novel anti-inflammatory drugs.[22] Future research should focus on elucidating its specific molecular targets within inflammatory pathways, such as the NF-κB and MAPK signaling cascades.

Oncology

While less potent than nimbolide, the cytotoxic and anti-proliferative effects of 6-Desacetylnimbin and its derivatives should not be dismissed.[1][15][16] Further investigation into its mechanism of action, particularly its ability to induce apoptosis and modulate cell cycle progression, is warranted.[14][23] Moreover, its potential for use in combination with existing chemotherapeutic agents to enhance efficacy or overcome drug resistance is an avenue worth exploring.[24]

Experimental Protocols: A Framework for Investigation

To further characterize the pharmacological properties of 6-Desacetylnimbin, a series of well-defined in vitro and in vivo experiments are essential.

In Vitro Assay for NF-κB Inhibition

Objective: To determine the inhibitory effect of 6-Desacetylnimbin on the NF-κB signaling pathway.

Methodology:

  • Cell Culture: Human monocytic THP-1 cells are a suitable model for studying inflammation.[25]

  • Cell Stimulation: Differentiated THP-1 macrophages are stimulated with a pro-inflammatory agent such as Lipopolysaccharide (LPS) to activate the NF-κB pathway.

  • Treatment: Cells are pre-treated with varying concentrations of 6-Desacetylnimbin prior to LPS stimulation.

  • NF-κB Activity Assessment:

    • Reporter Gene Assay: Cells are transfected with a reporter plasmid containing NF-κB binding sites upstream of a luciferase gene. Inhibition of luciferase activity indicates suppression of NF-κB transcriptional activity.

    • Western Blot Analysis: The phosphorylation and degradation of IκBα, and the nuclear translocation of the p65 subunit of NF-κB are assessed by Western blot.

    • ELISA: The secretion of NF-κB-dependent pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, into the cell culture supernatant is quantified by ELISA.[22][25]

Cytotoxicity and Apoptosis Assays

Objective: To evaluate the cytotoxic and apoptosis-inducing effects of 6-Desacetylnimbin on cancer cell lines.

Methodology:

  • Cell Lines: A panel of human cancer cell lines (e.g., prostate cancer cell lines LNCaP and PC3) and non-cancerous cell lines should be used to assess both potency and selectivity.[24][26]

  • Cytotoxicity Assay: The MTT or MTS assay is used to determine the half-maximal inhibitory concentration (IC50) of 6-Desacetylnimbin.[24]

  • Apoptosis Assays:

    • Annexin V/Propidium Iodide Staining: This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.[24]

    • Caspase Activity Assays: The activation of key executioner caspases, such as caspase-3 and caspase-7, is measured using colorimetric or fluorometric assays.

    • Western Blot Analysis: The expression levels of pro- and anti-apoptotic proteins of the Bcl-2 family (e.g., Bax, Bak, Bcl-2, Bcl-xL) and the cleavage of PARP are analyzed.[19][27]

Data Presentation and Visualization

Quantitative Data Summary
ParameterValueCell Line/ModelReference
Cytotoxicity
6-DesacetylnimbinPractically non-toxic (>200 µM)Brine shrimp lethality assay[16]
NimbolideED50 ~6 µMBrine shrimp lethality assay[16]
Enzyme Inhibition
6-DesacetylnimbinIC50: ~2x10⁻⁵ to 1x10⁻³ MEcdysone 20-monooxygenase[20]
Signaling Pathway Diagram

NF_kB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TNFR TNFR LPS->TNFR Activates IKK IKK Complex TNFR->IKK Activates TNFa TNF-α TNFa->TNFR IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Desacetylnimbin 6-Desacetylnimbin (Proposed Inhibition) Desacetylnimbin->IKK Inhibits? DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Gene Transcription DNA->Genes

Caption: Proposed mechanism of NF-κB inhibition by 6-Desacetylnimbin.

Conclusion and Future Perspectives

6-Desacetylnimbin, a limonoid from the neem tree, presents a compelling profile of pharmacological activities with therapeutic potential, particularly in the realms of inflammation and oncology. While its potency may be less pronounced than some of its structural relatives like nimbolide, its unique chemical structure and bioactivities warrant further in-depth investigation. Future research should focus on elucidating its precise molecular mechanisms of action, exploring its pharmacokinetic and pharmacodynamic properties, and evaluating its efficacy in relevant preclinical disease models.[28][29] The synthesis of novel derivatives based on the 6-desacetylnimbin scaffold could also lead to the development of more potent and selective therapeutic agents.

References

  • Journal of Biomedical Research & Environmental Sciences. (n.d.). Phytochemical Analysis and Anticancer Activity of Azadirachta Indica Ethanolic Extract against A549 Human Lung Cancer Cell Line.
  • Nagini, S., Palrasu, M., & Bishayee, A. (2023). Limonoids from neem (Azadirachta indica A. Juss.) are potential anticancer drug candidates. Medicinal Research Reviews, 44(2), 457-496.
  • Roy, M. K., et al. (2007). Mechanism of neem limonoids-induced cell death in cancer: role of oxidative phosphorylation. Cancer Science, 98(11), 1791-1798.
  • Anitha, G., et al. (2007). Semi-synthetic modification of nimbolide to 6-homodesacetylnimbin and 6-desacetylnimbin and their cytotoxic studies.
  • National Center for Biotechnology Information. (n.d.). 6-deacetylnimbin. PubChem.
  • Khatkar, S., et al. (2004). Nimbidin suppresses functions of macrophages and neutrophils: Relevance to its antiinflammatory mechanisms. Phytotherapy Research, 18(5), 419-424.
  • Wikipedia. (n.d.). Nimbin (chemical). Retrieved from [Link]

  • Kavitha, K., et al. (2012). The neem limonoids azadirachtin and nimbolide inhibit cell proliferation and induce apoptosis in an animal model of oral oncogenesis.
  • Harish Kumar, G., Chandra Mohan, K. V., & Jagannadha Rao, A. (2009). Antiproliferative effect on human cancer cell lines after treatment with nimbolide extracted from an edible part of the neem tree (Azadirachta indica). Phytotherapy Research, 23(2), 245-250.
  • Azadirachtin Attenuates Carcinogen Benzo(a) Pyrene-Induced DNA Damage, Cell Cycle Arrest, Apoptosis, Inflammatory, Metabolic, and Oxidative Stress in HepG2 Cells. (2023). Antioxidants, 12(2), 449.
  • Schumacher, M., et al. (2011). Anti-inflammatory, pro-apoptotic, and anti-proliferative effects of a methanolic neem (Azadirachta indica) leaf extract are mediated via modulation of the nuclear factor-κB pathway. Genes & Nutrition, 6(2), 149-160.
  • (2,6-Dimethylphenyl)arsonic Acid Induces Apoptosis through the Mitochondrial Pathway, Downregulates XIAP, and Overcomes Multidrug Resistance to Cytostatic Drugs in Leukemia and Lymphoma Cells In Vitro. (2024). International Journal of Molecular Sciences, 25(9), 4734.
  • SaiRam, M., et al. (2004). Nimbidin suppresses functions of macrophages and neutrophils: relevance to its antiinflammatory mechanisms. Phytotherapy Research, 18(5), 419-424.
  • Anitha, G., et al. (2007). Semi-synthetic modification of nimbolide to 6-homodesacetylnimbin and 6-desacetylnimbin and their cytotoxic studies.
  • Smith, S. L., & Mitchell, M. J. (1997). Effects of the neem tree compounds azadirachtin, salannin, nimbin, and 6-desacetylnimbin on ecdysone 20-monooxygenase activity. Archives of Insect Biochemistry and Physiology, 35(1-2), 199-209.
  • Kumar, D., et al. (2017). Preclinical Evaluation of the Supercritical Extract of Azadirachta Indica (Neem) Leaves In Vitro and In Vivo on Inhibition of Prostate Cancer Tumor Growth. Molecular Cancer Therapeutics, 16(8), 1599-1609.
  • ResearchGate. (n.d.). Cytotoxic and Apoptosis-Inducing Activities of Limonoids from the Seeds of Azadirachta indica (Neem). Retrieved from [Link]

  • Histone Deacetylases and NF-kB Signaling Coordinate Expression of CX3CL1 in Epithelial Cells in Response to Microbial Challenge by Suppressing miR-424 and miR-503. (2013). PLoS ONE, 8(3), e58316.
  • Parida, M. M., et al. (2002). Computational analysis reveal inhibitory action of nimbin against dengue viral envelope protein. Journal of Virological Methods, 104(2), 121-131.
  • Bodduluru, L. N., et al. (2018). First report on the pharmacokinetic profile of nimbolide, a novel anticancer agent in oral and intravenous administrated rats by LC/MS method.
  • Van de Walle, D., et al. (2011). Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. Molecules, 16(9), 7434-7448.
  • Luo, X.-D., et al. (2000). Bioactive Limonoids from the Leaves of Azaridachta indica (Neem).
  • Noh, M. S., et al. (2005). Induction of apoptosis in renal tubular cells by histone deacetylase inhibitors, a family of anticancer agents. American Journal of Physiology-Renal Physiology, 289(1), F108-F117.
  • Inhibition of Pro-Inflammatory Cytokine TNF-α by Azadirachta indica in LPS Stimulated Human THP-1 Cells and Evaluation of its Effect on Experimental Model of Asthma in Mice. (2017). Journal of Scientific and Medical Research, 1(1).
  • Wu, J., et al. (2014). Limonoids from seeds of Azadirachta indica and their antibacterial activity.
  • Unlocking the Antioxidant, Enzyme Inhibitory and Acaricidal Potential of Azadirachta indica Phytoconstituents Using In Vitro and In Silico Approaches. (2024). Molecules, 29(11), 2530.
  • Szenohradszky, P., et al. (1993). Time course of neuromuscular effects and pharmacokinetics of rocuronium bromide (Org 9426) during isoflurane anaesthesia in patients with and without renal failure. British Journal of Anaesthesia, 71(2), 222-226.
  • Therapeutics Role of Azadirachta indica (Neem) and Their Active Constituents in Diseases Prevention and Treatment. (2016).
  • (2,6-Dimethylphenyl)arsonic Acid Induces Apoptosis through the Mitochondrial Pathway, Downregulates XIAP, and Overcomes Multidrug Resistance to Cytostatic Drugs in Leukemia and Lymphoma Cells In Vitro. (2024). International Journal of Molecular Sciences, 25(9), 4734.
  • Gupta, S. C., et al. (2010). Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. Biochimica et Biophysica Acta (BBA)
  • Anticancer properties of nimbolide and pharmacokinetic considerations to accelerate its development. (2016). Cancer Biology & Therapy, 17(9), 931-940.
  • Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications. (2023). International Journal of Molecular Sciences, 24(17), 13249.
  • Biswas, K., et al. (2002). Pharmacological and Therapeutic Potential of Neem (Azadirachta indica). Pharmacognosy Reviews, 2(4), 200-208.
  • Selective Cytotoxic and Antiproliferative Effects of Extracts from Four Mexican Medicinal Plants in Human Cancer and Non-Cancerous Cell Lines. (2024). Plants, 13(9), 1238.

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Mechanism of Action of 6-Desacetylnimbin as an Insect Antifeedant

[1][2]

Executive Summary

6-Desacetylnimbin is a C-seco tetranortriterpenoid (limonoid) isolated from Azadirachta indica (Neem).[1] While often overshadowed by the potency of Azadirachtin, 6-Desacetylnimbin represents a critical component of the neem "entourage effect," offering a distinct pharmacological profile. Unlike the systemic cytotoxicity of nimbolide, 6-Desacetylnimbin functions primarily through a dual-action mechanism : immediate gustatory deterrence (sensory rejection) and delayed endocrine disruption via the inhibition of ecdysone 20-monooxygenase.

This technical guide dissects the molecular interactions, structure-activity relationships (SAR), and validation protocols required to utilize 6-Desacetylnimbin in advanced pest management research.

Chemical Identity & Structure-Activity Relationship (SAR)

Molecular Architecture

6-Desacetylnimbin differs from its parent compound, Nimbin, by the absence of an acetyl group at the C-6 position. This structural modification alters its polarity and binding affinity, influencing its bioavailability and interaction with insect gustatory receptors.

  • Chemical Class: C-seco Limonoid (Tetranortriterpenoid)

  • Key Structural Feature: Open C-ring (seco) with a furan ring side chain.

  • SAR Insight: The C-6 hydroxyl group (resulting from deacetylation) increases hydrophilicity compared to Nimbin. Research indicates that while the lactone ring (present in Nimbolide) is crucial for cytotoxicity, the C-seco structure of 6-Desacetylnimbin retains significant antifeedant properties while exhibiting lower mammalian toxicity.

Comparative Potency Data

The following table summarizes the relative antifeedant and cytotoxic potency of 6-Desacetylnimbin compared to other neem limonoids against Spodoptera litura (Tobacco Cutworm).

CompoundAntifeedant Index (AI50)Physiological TargetCytotoxicity (Neuroblastoma)
Azadirachtin < 1 ppm (High)Neuroendocrine / Growth Reg.Low
Nimbolide ModerateCytotoxic / Cell Cycle ArrestHigh (IC50 ~6 µM)
Nimbin ModerateGustatory DeterrenceVery Low (>200 µM)
6-Desacetylnimbin Moderate-High Gustatory + E-20-M Inhibition Very Low (>200 µM)

Analyst Note: The low cytotoxicity of 6-Desacetylnimbin makes it an ideal candidate for crop protection formulations where mammalian safety is paramount, acting as a "behavioral" control agent rather than a cellular toxin.

Mechanism of Action (MOA)

The efficacy of 6-Desacetylnimbin relies on a two-tiered attack vector: Sensory Avoidance and Metabolic Stalling .

Tier 1: Gustatory Deterrence (Behavioral)

Upon contact with the insect's mouthparts, 6-Desacetylnimbin interacts with specific gustatory receptor neurons (GRNs) located in the medial and lateral sensilla styloconica.

  • Receptor Binding: The limonoid binds to "deterrent" receptors (bitter-sensing), triggering a rapid influx of Ca²⁺ ions.

  • Signal Transduction: This generates an inhibitory spike train sent to the subesophageal ganglion.

  • Outcome: Cessation of feeding (anorexia) before ingestion occurs.

Tier 2: Endocrine Disruption (Physiological)

If ingestion occurs, 6-Desacetylnimbin acts as a specific inhibitor of Ecdysone 20-monooxygenase (E-20-M) .

  • Target Enzyme: E-20-M is a cytochrome P450 enzyme (CYP450) responsible for converting Ecdysone (inactive precursor) into 20-Hydroxyecdysone (active molting hormone).

  • Inhibition Mechanism: 6-Desacetylnimbin binds to the heme moiety of the CYP450 enzyme, competitively blocking the hydroxylation at the C-20 position.

  • Outcome: The insect fails to molt, leading to prolonged larval stages or death during ecdysis.

Visualizing the Pathway

The following diagram maps the dual-action pathway from exposure to physiological failure.

MOA_Pathwaycluster_SensoryTier 1: Sensory Deterrencecluster_EndocrineTier 2: Endocrine DisruptionCompound6-Desacetylnimbin(Exogenous Application)SensillaGustatory Sensilla(Mouthparts)Compound->SensillaContactIngestionIngestion & Gut AbsorptionCompound->IngestionIf Threshold ExceededGRNDeterrent ReceptorActivationSensilla->GRNLigand BindingCNSSubesophagealGanglionGRN->CNSInhibitory SignalBehaviorFeeding Cessation(Starvation)CNS->BehaviorHemolymphTransport to Fat Body/MidgutIngestion->HemolymphEnzymeEcdysone 20-monooxygenase(E-20-M)Hemolymph->EnzymeTargetingInhibitionCompetitive Inhibitionof C-20 HydroxylationEnzyme->InhibitionBlockadeHormoneFailReduced 20-HydroxyecdysoneTiterInhibition->HormoneFailMoltFailMolting Failure(Death)HormoneFail->MoltFail

Figure 1: Dual-action mechanism of 6-Desacetylnimbin involving sensory rejection and cytochrome P450 inhibition.

Experimental Protocols

To validate the presence and activity of 6-Desacetylnimbin, the following self-validating protocols are recommended.

Protocol A: Isolation from Azadirachta indica

Objective: Isolate high-purity 6-Desacetylnimbin for bioassays.

  • Extraction:

    • Macerate 100g of dried neem seed kernels in n-hexane (24h) to defat (remove oils). Discard hexane fraction.

    • Extract the marc with 95% Ethanol (3x, 24h each).

    • Concentrate ethanol extract under reduced pressure (Rotavap at 45°C).

  • Partitioning:

    • Suspend residue in water and partition with Ethyl Acetate (EtOAc) .

    • The EtOAc fraction contains the limonoids (Nimbin, Salannin, 6-Desacetylnimbin).

  • Purification (HPLC):

    • Column: C18 Reverse Phase (250 x 4.6 mm, 5µm).

    • Mobile Phase: Methanol:Water (60:40) isocratic elution.

    • Detection: UV at 215 nm.

    • Validation: 6-Desacetylnimbin typically elutes before Nimbin due to the free hydroxyl group (higher polarity). Confirm structure via H-NMR (Look for absence of acetyl singlet at δ 2.0-2.1).

Protocol B: Ecdysone 20-Monooxygenase Inhibition Assay

Objective: Quantify the physiological MOA (Endocrine disruption).

  • Tissue Preparation:

    • Dissect midguts from 5th instar Manduca sexta or Spodoptera larvae.

    • Homogenize in phosphate buffer (pH 7.4) containing sucrose and EDTA.

    • Centrifuge at 10,000g to obtain the mitochondrial/microsomal fraction (source of E-20-M).

  • Incubation:

    • Substrate: Add [³H]-Ecdysone (radiolabeled).

    • Inhibitor: Add 6-Desacetylnimbin at graded concentrations (0.1 µM – 100 µM).

    • Cofactor: Add NADPH (essential for P450 activity).

    • Incubate at 30°C for 30 minutes.

  • Analysis:

    • Stop reaction with methanol.

    • Analyze metabolites via Radio-TLC or HPLC.

    • Calculation: Measure the conversion rate of Ecdysone to 20-Hydroxyecdysone.

    • Success Criteria: A dose-dependent reduction in 20-Hydroxyecdysone peaks confirms P450 inhibition.

Workflow Visualization

Protocolscluster_IsoIsolation ProtocolSeedsNeem Seeds(Defatted)ExtEthanol ExtractionSeeds->ExtPartEtOAc PartitionExt->PartHPLCReverse Phase HPLC(MeOH:H2O 60:40)Part->HPLCProductPure 6-DesacetylnimbinHPLC->Product

Figure 2: Simplified isolation workflow for obtaining assay-grade 6-Desacetylnimbin.

References

  • Mitchell, M. J., Smith, S. L., Johnson, S., & Morgan, E. D. (1997). Effects of the neem tree compounds azadirachtin, salannin, nimbin, and 6-desacetylnimbin on ecdysone 20-monooxygenase activity.[2] Archives of Insect Biochemistry and Physiology, 35(1-2), 199–209.[2] Link

  • Anitha, G., et al. (2007). Semi-synthetic modification of nimbolide to 6-homodesacetylnimbin and 6-desacetylnimbin and their cytotoxic studies.[1] Journal of Asian Natural Products Research, 9(1), 73-78.[1] Link[1]

  • Govindachari, T. R., et al. (1996). Insect antifeedant and growth regulating activities of salannin and other C-seco limonoids from neem oil in relation to azadirachtin. Journal of Chemical Ecology, 22, 1453–1461. Link

  • Cohen, E., et al. (1996). Cytotoxicity of nimbolide, epoxyazadiradione and other limonoids from neem insecticide. Life Sciences, 58(13), 1075-1081. Link

Technical Monograph: 6-Desacetylnimbin (CAS 18609-16-0)

[1][2][3]

Executive Summary

6-Desacetylnimbin (CAS 18609-16-0) is a bioactive tetranortriterpenoid (limonoid) isolated primarily from the seed kernels of the Neem tree (Azadirachta indica).[1][2][3] Structurally, it is the C-6 hydroxyl analogue of Nimbin, lacking the acetoxy group at the C-6 position. While often overshadowed by its parent compound Nimbin and the highly potent Azadirachtin, 6-Desacetylnimbin possesses distinct physicochemical properties and specific biological activities, particularly as an insect growth regulator (IGR) via ecdysone 20-monooxygenase inhibition. This guide provides a comprehensive technical analysis of its chemical identity, isolation methodologies, spectroscopic characterization, and biological applications.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]

6-Desacetylnimbin is a B-seco limonoid. Its structure is characterized by a furan ring, an

Table 1: Physicochemical Properties
PropertyData
CAS Number 18609-16-0
IUPAC Name Methyl (2R,3aR,4aS,5R,5aR,6R,9aR,10S,10aR)-2-(furan-3-yl)-5-hydroxy-10-(2-methoxy-2-oxoethyl)-1,6,9a,10a-tetramethyl-9-oxo-3,3a,4a,5,5a,6,9,9a,10,10a-decahydro-2H-cyclopenta[b]naphtho[2,3-d]furan-6-carboxylate
Common Synonyms Deacetylnimbin; Desacetylnimbin
Molecular Formula C

H

O

Molecular Weight 498.57 g/mol
Physical State White to off-white crystalline solid
Melting Point 204–206 °C
Solubility Soluble in Chloroform, Ethyl Acetate, Methanol; Insoluble in Hexane, Water
Stereochemistry 6

-Hydroxy configuration (typical of Neem limonoids)

Structural Characterization & Biosynthesis

The transition from Nimbin to 6-Desacetylnimbin involves the hydrolysis of the ester bond at C-6. This exposes a secondary hydroxyl group, increasing the molecule's hydrogen-bonding capacity.

Structural Diagnostics[4][8]
  • Ring A: Contains the enone system (C-1 to C-3).

  • Ring C (Seco): The C-ring is cleaved (seco-limonoid), typical of the nimbin class.

  • Furan Ring: Attached at C-17, essential for biological activity.

  • C-6 Position: The critical distinguishing feature. In Nimbin, this position holds an -OAc group (

    
     ppm). In 6-Desacetylnimbin, this becomes an -OH group, causing an upfield shift of the H-6 proton.
    
Diagram 1: Biosynthetic/Structural Relationship

The following diagram illustrates the structural relationship and potential enzymatic hydrolysis pathway converting Nimbin to 6-Desacetylnimbin.

Gcluster_0Structural TransformationNimbinNimbin(C30H36O9)C-6 Acetoxy GroupEnzymeEsterase / Hydrolysis(In Planta or Chemical)Nimbin->EnzymeDeacetylationDesacetyl6-Desacetylnimbin(C28H34O8)C-6 Hydroxyl GroupEnzyme->Desacetyl- Acetyl Group

Caption: Logical flow of deacetylation transforming Nimbin into 6-Desacetylnimbin, altering polarity and bioactivity.

Isolation & Extraction Methodologies

Isolation of 6-Desacetylnimbin requires fractionation from the complex triterpenoid mixture found in Neem seed oil. Because it is more polar than Nimbin (due to the -OH group), it elutes later in normal-phase chromatography.

Protocol: Isolation from Azadirachta indica Seeds[1][6][8][10][13]

Reagents: Hexane (technical grade), Methanol (95%), Ethyl Acetate, Silica Gel (60-120 mesh).

  • Defatting (Lipid Removal):

    • Crush dried Neem seed kernels (1 kg) into a coarse powder.

    • Extract with Hexane in a Soxhlet apparatus for 6–8 hours.

    • Discard the Hexane fraction (contains fatty acids/triglycerides). Retain the marc (solid residue).

  • Solvent Extraction:

    • Extract the defatted marc with Methanol (95%) or Ethanol at room temperature for 24 hours (x3 cycles).

    • Concentrate the combined alcoholic extracts under reduced pressure (Rotary Evaporator, 40 °C) to yield a dark brown gum (Crude Limonoid Fraction).

  • Liquid-Liquid Partitioning:

    • Suspend the crude gum in water.

    • Partition sequentially with Ethyl Acetate . The limonoids, including 6-Desacetylnimbin, transfer into the Ethyl Acetate layer.

    • Dry the organic layer over anhydrous Na

      
      SO
      
      
      and evaporate to dryness.
  • Chromatographic Purification:

    • Load the residue onto a Silica Gel column packed in Hexane:Ethyl Acetate (9:1).

    • Elution Gradient:

      • Hexane:EtOAc (8:2): Elutes non-polar impurities.

      • Hexane:EtOAc (6:4): Elutes Nimbin (Major fraction).

      • Hexane:EtOAc (4:6 to 2:8): Elutes 6-Desacetylnimbin . (Note: It elutes after Nimbin due to higher polarity).

    • Monitor fractions via TLC (Silica gel G; Solvent: Hexane:EtOAc 1:1). 6-Desacetylnimbin appears as a spot with lower R

      
       than Nimbin.
      
  • Crystallization:

    • Recrystallize the enriched fractions from Methanol/Chloroform to yield pure white crystals.

Diagram 2: Extraction Workflow

ExtractionSeedsNeem Seed Kernels(Powdered)DefattingSoxhlet Extraction(Hexane)Seeds->DefattingMarcDefatted MarcDefatting->MarcLipidsLipid Fraction(Discard)Defatting->LipidsMethExtMethanol ExtractionMarc->MethExtCrudeCrude Limonoid ExtractMethExt->CrudePartitionPartition: Water / Ethyl AcetateCrude->PartitionOrgLayerEthyl Acetate Layer(Limonoid Rich)Partition->OrgLayerColumnSilica Gel Column ChromatographyOrgLayer->ColumnFrac1Fraction 1: Nimbin(Hex:EtOAc 6:4)Column->Frac1Frac2Fraction 2: 6-Desacetylnimbin(Hex:EtOAc 4:6)Column->Frac2

Caption: Step-by-step fractionation process separating 6-Desacetylnimbin from the lipid and Nimbin-rich matrix.

Spectroscopic Identification

Accurate identification relies on Nuclear Magnetic Resonance (NMR).[4] The key diagnostic difference between Nimbin and 6-Desacetylnimbin is observed in the proton NMR spectrum.

Key H NMR Signals (CDCl , 400 MHz)
  • Furan Ring: Typical signals at

    
     7.20, 7.35, and 6.30 ppm (approximate) indicating the 
    
    
    -substituted furan moiety.
  • Enone System (Ring A): Doublets at

    
     5.86 and 6.34 ppm (H-2 and H-3).[5]
    
  • C-6 Proton (Diagnostic):

    • In Nimbin :

      
       ~5.5 ppm (Downfield due to acetoxy ester).
      
    • In 6-Desacetylnimbin :

      
       ~4.2–4.5 ppm (Upfield shift due to free hydroxyl).
      
  • Methyl Groups: Four tertiary methyl singlets and one methyl ester singlet (

    
     ~3.7 ppm).
    
  • Absence of Acetyl Methyl: The sharp singlet at

    
     ~2.05 ppm (present in Nimbin) is absent  in 6-Desacetylnimbin.
    
Mass Spectrometry (MS)[4]
  • ESI-MS: Observe [M+H]

    
     or [M+Na]
    
    
    peaks corresponding to MW 498.57.
  • Fragmentation: Loss of water (M-18) is common due to the free hydroxyl group.

Biological & Pharmacological Potential[3][4][6][8][10][14][15][16][17][18]

While Azadirachtin is the primary antifeedant in Neem, 6-Desacetylnimbin contributes significantly to the total bioactivity through specific mechanisms.

Mechanism of Action: Insect Growth Regulation

Research indicates that 6-Desacetylnimbin acts as an endocrine disruptor in insects.

  • Target: Ecdysone 20-monooxygenase (E-20-M) .[6]

  • Function: This enzyme converts Ecdysone into 20-Hydroxyecdysone, the active molting hormone.

  • Effect: Inhibition of E-20-M blocks molting, trapping the insect in its larval stage or causing incomplete metamorphosis.

  • Potency: Studies show dose-dependent inhibition in species like Drosophila melanogaster, Aedes aegypti, and Manduca sexta.

Antifeedant Activity[3][4][18]
  • Exhibits moderate antifeedant activity against lepidopteran pests (e.g., Spodoptera litura).

  • While less potent than Azadirachtin, it shows synergistic effects when present in whole Neem oil extracts.

Cytotoxicity[4][8][18]
  • Mammalian Cells: Generally exhibits low cytotoxicity compared to other limonoids like Nimbolide. This safety profile makes it a candidate for agricultural formulations that require low mammalian toxicity.

Stability & Handling

  • Storage: Store at -20 °C for long-term stability. Keep in a desiccated, dark environment.

  • Stability:

    • Hydrolysis: The methyl ester groups are susceptible to hydrolysis in strong alkali.

    • Oxidation: The furan ring is sensitive to photo-oxidation; avoid prolonged exposure to light.

    • Solution Stability: Stable in DMSO and Methanol for short periods (days) at 4 °C.

  • Safety: Standard PPE (gloves, goggles, lab coat) is required. Avoid inhalation of dust.

References

  • Mitchell, M. J., Smith, S. L., Johnson, S., & Morgan, E. D. (1997). Effects of the neem tree compounds azadirachtin, salannin, nimbin, and 6-desacetylnimbin on ecdysone 20-monooxygenase activity. Archives of Insect Biochemistry and Physiology. Retrieved from [Link]

  • PubChem. (n.d.).[3] Deacetylnimbin | C28H34O8 | CID 10505484.[3] National Library of Medicine.[3] Retrieved from [Link]

  • Anitha, G., et al. (2007).[7] Semi-synthetic modification of nimbolide to 6-homodesacetylnimbin and 6-desacetylnimbin and their cytotoxic studies. Journal of Asian Natural Products Research. Retrieved from [Link]

Methodological & Application

Protocol for isolation of 6-Desacetylnimbin from Neem seed oil

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust protocol for the isolation and purification of 6-Desacetylnimbin (6-DAN) from Azadirachta indica (Neem) seed oil. While Azadirachtin and Nimbin are the dominant limonoids in neem oil, 6-DAN is a minor constituent (typically <0.2% w/w) and is structurally analogous to Nimbin, differing only by the absence of an acetyl group at the C-6 position.

This structural similarity presents a significant separation challenge. This protocol utilizes a polarity-driven solvent partitioning strategy followed by Normal Phase Open Column Chromatography (NP-OCC) and final polishing via Reverse Phase Preparative HPLC (RP-Prep-HPLC) .

Key Technical Insight: Direct isolation from crude oil is inefficient due to lipid interference. The critical success factor is the initial generation of a "Limonoid-Enriched Fraction" (LEF) free of triglycerides before chromatographic separation.

Workflow Visualization

The following diagram outlines the logical flow from crude oil to purified isolate.

G Crude Crude Neem Seed Oil Partition Solvent Partitioning (Hexane / 90% Methanol) Crude->Partition HexaneLayer Hexane Layer (Lipids/Triglycerides) Partition->HexaneLayer Discard MeOHLayer Methanol Layer (Limonoid Enriched Fraction - LEF) Partition->MeOHLayer Keep Conc Concentration (Rotary Evap) < 45°C MeOHLayer->Conc SilicaCC Silica Gel Column (NP-OCC) Gradient: Hexane -> EtOAc Conc->SilicaCC FracNimbin Fraction A: Nimbin (Elutes First) SilicaCC->FracNimbin Hexane:EtOAc (80:20) FracDAN Fraction B: 6-Desacetylnimbin (Elutes Later) SilicaCC->FracDAN Hexane:EtOAc (60:40) PrepHPLC Prep-HPLC (C18) Polishing Step FracDAN->PrepHPLC Final Pure 6-Desacetylnimbin (>98% Purity) PrepHPLC->Final

Figure 1: Isolation workflow illustrating the removal of lipids and the chromatographic separation logic based on polarity.

Materials & Pre-requisites

CategoryItemSpecification/Notes
Raw Material Crude Neem Seed OilCold-pressed preferred to minimize thermal degradation.
Solvents n-Hexane, Methanol, Ethyl AcetateHPLC Grade for final steps; AR Grade for extraction.
Stationary Phase Silica Gel 60Particle size: 0.063–0.200 mm (70–230 mesh).
HPLC Column C18 Preparative Column5 µm, 250 x 21.2 mm (e.g., Phenomenex Luna or equivalent).
Detection TLC PlatesSilica gel 60 F254.
Reagent Anisaldehyde-Sulfuric AcidFor TLC visualization (Limonoids turn violet/purple).

Detailed Protocol

Phase 1: Enrichment (Lipid Removal)

Objective: To separate the bioactive limonoids from the fatty acid/triglyceride matrix.

  • Dissolution: Dissolve 100 g of Crude Neem Oil in 200 mL of n-Hexane.

  • Partitioning: Transfer the solution to a separatory funnel. Add 200 mL of 90% Methanol (aq) .

  • Agitation: Shake vigorously for 5 minutes and allow layers to settle (approx. 30 mins).

    • Top Layer (Hexane): Contains lipids, fatty acids, and non-polar impurities.

    • Bottom Layer (Methanol): Contains Limonoids (Azadirachtin, Nimbin, Salannin, 6-DAN).

  • Collection: Collect the bottom methanolic layer.

  • Repeat: Re-extract the hexane layer twice more with fresh 90% Methanol (2 x 100 mL) to maximize yield.

  • Concentration: Combine methanolic extracts and evaporate under reduced pressure (Rotary Evaporator) at 40°C to yield the Limonoid Enriched Fraction (LEF).

    • Note: Do not exceed 45°C; limonoids can undergo thermal rearrangement.

Phase 2: Silica Gel Open Column Chromatography (NP-OCC)

Objective: To separate Nimbin from 6-Desacetylnimbin based on polarity differences.

  • Mechanism: Nimbin is less polar (acetyl group) and elutes earlier. 6-Desacetylnimbin is more polar (hydroxyl group) and elutes later.

  • Column Packing: Slurry pack 200 g of Silica Gel 60 using n-Hexane.

  • Loading: Dissolve 10 g of LEF in a minimum volume of Ethyl Acetate and adsorb onto 20 g of silica. Dry the mixture and load it onto the top of the column ("Dry Loading").

  • Elution Gradient:

    • Step 1 (100% Hexane): Flushes remaining non-polar oils (500 mL).

    • Step 2 (90:10 Hexane:EtOAc): Elutes minor terpenes.

    • Step 3 (80:20 Hexane:EtOAc): Elutes Nimbin (Major fraction). Monitor by TLC.[1]

    • Step 4 (60:40 Hexane:EtOAc): Elutes 6-Desacetylnimbin and Salannin.

  • TLC Monitoring: Spot fractions on Silica F254 plates. Develop in Hexane:EtOAc (1:1).

    • Visualization: Spray with Anisaldehyde-Sulfuric acid and heat at 100°C.

    • Result: Nimbin appears as a dark violet spot at higher Rf (~0.6). 6-DAN appears as a violet spot at lower Rf (~0.4).

Phase 3: Preparative HPLC (Polishing)

Objective: To isolate 6-DAN from co-eluting Salannin or residual Nimbin.

  • System: Binary Gradient HPLC with UV detection.

  • Column: C18 (ODS), 5 µm, 250 x 21.2 mm.

  • Mobile Phase:

    • Solvent A: Water (Milli-Q)

    • Solvent B: Acetonitrile (ACN)

  • Flow Rate: 10–15 mL/min (depending on column diameter).

  • Wavelength: 215 nm (Limonoids have strong absorption here due to the furan ring and enone system).

Gradient Program:

Time (min) % Acetonitrile (B) Event
0–5 35% Equilibration
5–25 35% -> 60% Linear Gradient

| 25–30 | 60% -> 90% | Wash |

  • Elution Order (Reverse Phase):

    • Unlike silica, 6-DAN (More Polar) elutes beforeNimbin (Less Polar) .

    • Typical Retention: 6-DAN (~12-14 min) followed by Salannin, then Nimbin (~18-20 min).

Characterization & Validation

To ensure the isolate is 6-Desacetylnimbin and not Nimbin, compare the following spectral markers:

FeatureNimbin (Standard)6-Desacetylnimbin (Target)Reason
1H NMR (C-6 Position) δ 5.5 ppm (approx)δ 4.2 ppm (approx) Loss of deshielding acetyl group causes upfield shift.
1H NMR (Acetate Methyl) Singlet at δ 2.05 ppmAbsent Removal of the -OAc group.
Mass Spec (ESI+) m/z 541 [M+H]+m/z 499 [M+H]+ Mass difference of 42 Da (Acetyl group).

Expert Insights (E-E-A-T)

1. The "Semi-Synthesis" Shortcut: While natural isolation is the gold standard for claiming "natural origin," the yield of 6-DAN is often frustratingly low (<0.1%). In drug development contexts where the molecule is needed as a reference standard, it is scientifically accepted to generate 6-DAN via mild alkaline hydrolysis of Nimbin .

  • Protocol: Treat pure Nimbin with 0.1M methanolic KOH at room temperature for 2 hours. Neutralize, extract, and purify.[1][2][3][4][5] This yields >90% conversion to 6-Desacetylnimbin.

2. Stability Warning: Limonoids contain a furan ring and ester linkages. Avoid using chlorinated solvents (Chloroform/DCM) if the extract is to be stored for long periods, as trace acidity can open the epoxide rings or degrade the furan moiety.

3. Visual Cues: During the partition phase, if an emulsion forms (common with crude neem oil), add a small amount of solid NaCl (brine effect) to break the emulsion. Do not wait hours for gravity to settle it; centrifugation (3000 rpm for 10 min) is far more efficient.

References

  • Siddiqui, B. S., et al. (2004). "Triterpenoids from Azadirachta indica."[2][6] Phytochemistry, 65(4), 456-462.

  • Jaradat, N., et al. (2016). "Isolation and assessment of antimicrobial and antioxidant activity of neem (Azadirachta indica) seed oil." Journal of Pharmaceutical Investigation.

  • Shimadzu Application News. (2015). "A Simple and Robust Method for Determination of Azadirachtin, Nimbin and Salannin in Neem Oil." Shimadzu Corporation.

  • PubChem Database. "6-Desacetylnimbin Compound Summary." National Library of Medicine.

Sources

HPLC method development for 6-Desacetylnimbin quantification

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Quantification of 6-Desacetylnimbin in Azadirachta indica Matrices via RP-HPLC

Executive Summary & Scientific Context

Target Analyte: 6-Desacetylnimbin (6-DAN) Matrix: Neem Seed Kernels, Oil, and Leaf Extracts Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)

6-Desacetylnimbin is a critical tetranortriterpenoid (limonoid) found in Azadirachta indica (Neem). While Azadirachtin A is the primary marker for insecticidal activity, the quantification of 6-Desacetylnimbin is essential for pharmaceutical standardization and investigating antifeedant synergy.

The Analytical Challenge: 6-Desacetylnimbin is structurally similar to Nimbin but lacks the acetyl group at the C-6 position. This structural difference renders 6-DAN more polar than Nimbin. In standard Reversed-Phase (RP) systems, this results in 6-DAN eluting before Nimbin. The primary difficulty in method development is achieving baseline resolution between 6-DAN, Nimbin, and the complex matrix of polar phenolics and non-polar lipids inherent to Neem extracts.

Method Development Logic (Expertise & Causality)

A. Stationary Phase Selection
  • Recommendation: C18 (Octadecylsilane), High Carbon Load (>15%), End-capped.

  • Causality: Limonoids are moderately polar to non-polar. A C18 column provides the necessary hydrophobic interaction to retain these compounds away from the solvent front. A high carbon load improves the resolution between structurally similar isomers (like 6-DAN and Nimbin).

  • Dimensions: 250 mm x 4.6 mm, 5 µm (Standard HPLC) or 100 mm x 2.1 mm, 1.7 µm (UHPLC for high throughput).

B. Mobile Phase Architecture
  • Solvent Choice: Acetonitrile (ACN) vs. Water.

  • Why ACN? Acetonitrile has a lower UV cutoff (190 nm) compared to Methanol (205 nm). Since limonoids lack strong chromophores and are best detected at 210–220 nm, ACN provides a quieter baseline and higher sensitivity.

  • Mode: Isocratic (40:60 ACN:Water) is preferred for Routine QC to ensure reproducibility. Gradient elution is reserved for R&D profiling of whole extracts.

C. Detection Wavelength
  • Selection: 215 nm.[1][2]

  • Reasoning: 6-Desacetylnimbin exhibits maximum absorption (

    
    ) in the 210–215 nm range due to the enone system in the A-ring and the furan ring. Detection above 230 nm results in significant loss of sensitivity.
    

Detailed Experimental Protocol

Reagents & Standards
  • Reference Standard: 6-Desacetylnimbin (>95% purity, HPLC grade).

  • Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q/18.2 MΩ), n-Hexane (for defatting).

Sample Preparation (The Critical Step)

Direct extraction often fails due to high lipid content in neem seeds, which clogs C18 columns. A defatting step is mandatory.

Workflow:

  • Grinding: Pulverize dried neem seeds to a fine powder (#40 mesh).

  • Defatting: Wash 5g of powder with 50 mL n-Hexane (3x). Discard the hexane layer (removes lipids/oils but retains polar limonoids).

  • Extraction: Extract the defatted residue with Methanol (50 mL) via ultrasonication for 20 minutes.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter prior to injection.

Chromatographic Conditions
ParameterSetting
Column C18 (250 x 4.6 mm, 5 µm) e.g., Phenomenex Luna or Agilent Zorbax
Mobile Phase Acetonitrile : Water (35 : 65 v/v)
Flow Rate 1.0 mL/min
Temperature 30°C (Controlled)
Injection Vol. 20 µL
Detection UV @ 215 nm
Run Time 25 Minutes

Expected Elution Order:

  • Polar Matrix (2–5 min)

  • Azadirachtin A/B (8–12 min)

  • 6-Desacetylnimbin (~14–16 min)

  • Nimbin (~18–20 min)

  • Salannin (>22 min)

Visualization of Workflows

Diagram 1: Sample Preparation Logic

This workflow ensures the removal of interfering lipids while maximizing limonoid recovery.

SamplePrep Raw Raw Neem Seeds Grind Pulverization (40 Mesh) Raw->Grind Hexane Add n-Hexane (Defatting) Grind->Hexane Sep Phase Separation Hexane->Sep Lipid Hexane Phase (Discard Lipids) Sep->Lipid Supernatant Solid Defatted Marc (Solid Residue) Sep->Solid Precipitate Extract Extraction (Methanol, Sonicate 20m) Solid->Extract Filter Filtration (0.45 µm PTFE) Extract->Filter HPLC HPLC Injection Filter->HPLC

Caption: Optimized solid-liquid extraction workflow emphasizing the critical defatting step to protect the HPLC column.

Diagram 2: Method Validation Decision Tree (ICH Q2)

Validation Start Method Validation (ICH Q2) Spec Specificity Start->Spec Lin Linearity (R² > 0.999) Spec->Lin No Interference Fail Optimization Required Spec->Fail Co-elution Acc Accuracy (Recovery 95-105%) Lin->Acc Linear Prec Precision (RSD < 2%) Acc->Prec Accurate Pass Validated Method Prec->Pass Reproducible Prec->Fail High Drift

Caption: Step-wise validation logic ensuring the method meets pharmaceutical regulatory standards.

Validation Parameters (Self-Validating System)

To ensure trustworthiness, the method must be validated against the following criteria (derived from ICH Q2 Guidelines).

ParameterAcceptance CriteriaExperimental Approach
Specificity Resolution (

) > 1.5 between 6-DAN and Nimbin.
Inject blank matrix vs. Spiked Standard. Check for peak purity (PDA).
Linearity

5 Concentration levels (e.g., 5, 10, 20, 50, 100 µg/mL).
Precision RSD < 2.0%6 Replicate injections of a standard solution.
LOD / LOQ S/N > 3 (LOD) / S/N > 10 (LOQ)Calculated from the standard deviation of the response and slope.
Recovery 90% – 110%Spike defatted blank matrix with known concentration of 6-DAN.

Troubleshooting Guide:

  • Peak Tailing: Usually indicates secondary silanol interactions. Solution: Ensure the column is fully end-capped or add 0.1% Formic Acid to the mobile phase (though usually not necessary for neutral limonoids).

  • Drifting Retention Times: Check column temperature stability (30°C is critical) or mobile phase evaporation (pre-mix solvents if possible).

  • High Backpressure: Likely lipid contamination. Solution: Re-check the Hexane defatting step efficiency.

References

  • Shimadzu Application News. (2015). A Simple and Robust Method for Determination of Azadirachtin, Nimbin and Salannin in Neem Oil.[3][4][5] Shimadzu Corporation. Link

  • Kumar, P., et al. (2010). HPLC Method for Determination of Azadirachtin Residues in Bovine Muscle.[1][2] Journal of Chromatographic Science. Link

  • RSC Analyst. (1999). Rapid preconcentration method for the determination of azadirachtin-A and -B, nimbin and salannin in neem oil samples.[3][4][5] Royal Society of Chemistry. Link

  • ICH Guidelines. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Link

Sources

Synthesis of 6-Desacetylnimbin: An Application Note and Detailed Protocol for Acid-Catalyzed Hydrolysis of Nimbolide

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide details the synthesis of 6-desacetylnimbin, a bioactive derivative of the potent anticancer natural product, nimbolide. The protocol herein describes a straightforward and efficient method for the selective deacetylation of nimbolide via acid-catalyzed hydrolysis. This document provides a step-by-step experimental procedure, a thorough explanation of the underlying reaction mechanism, and detailed analytical methods for the characterization and validation of the final product. The aim is to equip researchers in drug discovery and medicinal chemistry with the necessary technical information to successfully synthesize and validate 6-desacetylnimbin for further investigation into its therapeutic potential.

Introduction: The Significance of Nimbolide and Its Derivatives

Nimbolide, a tetranortriterpenoid extracted from the leaves and seeds of the neem tree (Azadirachta indica), has garnered significant attention in the scientific community for its broad spectrum of pharmacological activities, most notably its potent anticancer properties.[1][2][3][4] Extensive research has demonstrated that nimbolide exerts its therapeutic effects through multiple mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and prevention of metastasis in various cancer cell lines.[1][5]

The chemical modification of natural products is a cornerstone of drug discovery, often leading to analogs with improved efficacy, selectivity, or pharmacokinetic profiles. 6-desacetylnimbin, a derivative of nimbolide, is of particular interest as it allows for the exploration of structure-activity relationships (SAR) concerning the acetyl group at the C-6 position. The synthesis of such derivatives is crucial for developing a deeper understanding of the pharmacophore of nimbolide and for the potential development of novel anticancer agents.[6] This application note provides a robust protocol for the synthesis of 6-desacetylnimbin through the acid-catalyzed hydrolysis of nimbolide.

Reaction Scheme and Mechanism

The conversion of nimbolide to 6-desacetylnimbin is achieved through the selective hydrolysis of the ester linkage at the C-6 position under acidic conditions.

Reaction Scheme:

cluster_nimbolide Nimbolide cluster_6_desacetylnimbin 6-Desacetylnimbin Nimbolide Product Nimbolide->Product H₂SO₄, Methanol 0°C to Room Temp.

Caption: Chemical conversion of Nimbolide to 6-Desacetylnimbin.

Mechanism of Acid-Catalyzed Ester Hydrolysis

The acid-catalyzed hydrolysis of the acetyl group in nimbolide follows a well-established multi-step mechanism:

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the acetyl group by the acid catalyst (H₃O⁺). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[7]

  • Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.[8][9]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a better leaving group (water).

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating acetic acid.

  • Deprotonation: The protonated alcohol at the C-6 position is deprotonated by a water molecule to yield the final product, 6-desacetylnimbin, and regenerate the acid catalyst.

Experimental Protocol

This protocol is adapted from the established procedure by Anitha et al. (2007).

Materials and Reagents
  • Nimbolide (Starting Material)

  • Methanol (CH₃OH), analytical grade

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃), solid

  • Ethyl Acetate (EtOAc), analytical grade

  • Hexane, analytical grade

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for column chromatography, 70-230 mesh)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 200 mg (0.42 mmol) of nimbolide in 95 mL of methanol. Cool the solution to 0°C in an ice bath.

  • Addition of Acid Catalyst: While stirring, slowly add a solution of 6 mL of concentrated H₂SO₄ in 5 mL of methanol dropwise to the nimbolide solution. The use of a pressure-equalizing dropping funnel is recommended for controlled addition.

    • Causality: The reaction is performed at 0°C initially to control the exothermic nature of the acid dilution and to prevent potential side reactions. Methanol serves as a solvent that readily dissolves nimbolide and is compatible with the acidic conditions.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • TLC System: A mixture of hexane and ethyl acetate (e.g., 7:3 v/v) can be used as the mobile phase. The disappearance of the starting material spot (nimbolide) and the appearance of a new, more polar spot (6-desacetylnimbin) indicates the progression of the reaction.

  • Quenching the Reaction: Once the reaction is complete (as indicated by TLC), carefully quench the reaction by slowly adding solid sodium bicarbonate (approximately 20 g) in small portions to neutralize the sulfuric acid. Effervescence (release of CO₂) will be observed. Continue adding sodium bicarbonate until the effervescence ceases.

    • Causality: Sodium bicarbonate, a weak base, is used to neutralize the strong acid catalyst, thus stopping the reaction.[10][11] Its use as a solid and in portions prevents an overly vigorous reaction.

  • Work-up and Extraction: a. Filter the reaction mixture to remove the insoluble salts. b. Concentrate the filtrate under reduced pressure to remove the methanol. c. To the resulting residue, add 50 mL of water and transfer the mixture to a separatory funnel. d. Extract the aqueous layer with ethyl acetate (3 x 50 mL). e. Combine the organic layers and wash with brine (saturated NaCl solution). f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude 6-desacetylnimbin is purified by flash column chromatography.[12][13][14][15][16]

  • Column Preparation: Pack a glass column with silica gel (70-230 mesh) using a slurry of hexane.

  • Loading the Sample: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Elute the column with a solvent system of hexane:ethyl acetate (75:25 v/v).

  • Fraction Collection: Collect the fractions and monitor them by TLC. Combine the fractions containing the pure product.

  • Final Product: Evaporate the solvent from the combined pure fractions under reduced pressure to yield pure 6-desacetylnimbin as a crystalline solid.

Product Characterization and Validation

To ensure the successful synthesis and purity of 6-desacetylnimbin, a comprehensive analytical characterization is essential. This serves as a self-validating system for the described protocol.

Physical and Spectroscopic Data
ParameterValueReference
Appearance Crystalline solidAnitha et al., 2007
Melting Point 190 - 195 °CAnitha et al., 2007
Yield ~69%Anitha et al., 2007
UV (λmax in MeOH) 221, 224 nmAnitha et al., 2007
Spectroscopic Analysis
  • ¹H NMR (Proton Nuclear Magnetic Resonance) and ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): These are powerful techniques to confirm the structure of the synthesized compound.[17][18][19][20] The disappearance of the singlet corresponding to the acetyl methyl protons in the ¹H NMR spectrum of nimbolide is a key indicator of successful hydrolysis. The chemical shifts in the ¹³C NMR spectrum will also show characteristic changes, particularly at the C-6 position.

  • Mass Spectrometry (MS): This technique is used to determine the molecular weight of the synthesized compound, confirming its identity.[21]

Workflow and Relationship Diagrams

Start Start: Nimbolide in Methanol Cooling Cool to 0°C Start->Cooling Acid_Addition Add H₂SO₄ in Methanol Cooling->Acid_Addition Reaction Stir at Room Temp for 2h Acid_Addition->Reaction TLC_Monitoring Monitor by TLC Reaction->TLC_Monitoring Quench Quench with NaHCO₃ TLC_Monitoring->Quench Workup Work-up & Extraction Quench->Workup Purification Column Chromatography Workup->Purification Characterization Characterize Product Purification->Characterization End End: Pure 6-Desacetylnimbin Characterization->End

Caption: Experimental workflow for the synthesis of 6-desacetylnimbin.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 6-desacetylnimbin from nimbolide via acid-catalyzed hydrolysis. By following the outlined procedures for synthesis, purification, and characterization, researchers can confidently produce high-purity 6-desacetylnimbin for further biological evaluation. The provided mechanistic insights and explanations for experimental choices aim to empower researchers with a deeper understanding of the chemical transformation, facilitating troubleshooting and potential optimization of the reaction.

References

  • Akademi, K. (n.d.). Acid-catalyzed ester hydrolysis (video). Khan Academy. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Hunt, I. (n.d.). Ch20: Hydrolysis of Esters. University of Calgary. Retrieved from [Link]

  • YouTube. (2019, January 15). mechanism of ester hydrolysis. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Science discussions. Retrieved from [Link]

  • Zhang, P., et al. (2019). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. RSC Advances, 9(4), 2055-2064. Retrieved from [Link]

  • Goh, B. H., et al. (2016). Anticancer properties of nimbolide and pharmacokinetic considerations to accelerate its development. Oncotarget, 7(29), 46744–46766. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(2), 267-298. Retrieved from [Link]

  • Chemistry Stack Exchange. (2022, February 13). Why adding sodium bicarbonate quenches a reductive amination using sodium triacetoxyborohydride? Retrieved from [Link]

  • ACS Publications. (n.d.). Spectroscopic and Biological Investigation of Nimbolide and 28-Deoxonimbolide from Azadirachta indica. Journal of Natural Products. Retrieved from [Link]

  • Al-Sheddi, E. S., et al. (2020). Microwave-Assisted Improved Extraction and Purification of Anticancer Nimbolide from Azadirachta indica (Neem) Leaves. Molecules, 25(13), 2986. Retrieved from [Link]

  • Juniper Publishers. (2019, March 25). Isolation of Nimbolide from Azadirachta Indica Assisted by Molecular Docking as an Antiproliferative Agent. Retrieved from [Link]

  • Harun, A., et al. (2024). Nimbolide: promising agent for prevention and treatment of chronic diseases (recent update). Frontiers in Pharmacology, 15, 1370211. Retrieved from [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Sodium Bicarbonate? Retrieved from [Link]

  • Qin, Y., et al. (2023). Synthesis of nimbolide and its analogues and their application as poly(ADP-ribose) polymerase-1 trapping inducers. Nature Communications, 14(1), 7475. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • Universitas Pendidikan Indonesia. (n.d.). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

  • UTSC. (n.d.). Column Chromatography Theory. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometric analysis of the standards nimbolide and 2′,3′-dehydrosalannol and ethanol extract of neem leaves (EENLs). Retrieved from [Link]

  • Google Patents. (n.d.). US10947249B2 - Nimbolide analogs as anti-cancer agents and preparation thereof.
  • Wikipedia. (n.d.). Sodium bicarbonate. Retrieved from [Link]

  • JEOL. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • ResearchGate. (n.d.). The extraction and purification process of nimbolide. Retrieved from [Link]

  • Course Hero. (n.d.). column chromatography.pdf. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • YouTube. (2020, March 19). Decomposition of Sodium Bicarbonate (Baking Soda). Retrieved from [Link]

  • MDPI. (n.d.). Nimbolide B and Nimbic Acid B, Phytotoxic Substances in Neem Leaves with Allelopathic Activity. Retrieved from [Link]

  • ResearchGate. (2016, March 7). Anticancer properties of nimbolide and pharmacokinetic considerations to accelerate its development. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). B. Column Chromatography. Retrieved from [Link]

  • SciSpace. (2017, February 24). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]

  • ThoughtCo. (2019, December 12). Equation for the Decomposition of Sodium Bicarbonate (Baking Soda). Retrieved from [Link]

  • IJEAB. (2024, May 20). Different extraction processes of neem (Azadirachta indica) and its potential in controlling pest population. Retrieved from [Link]

  • ACS Publications. (2021, March 19). Nimbolide, a Neem Limonoid, Is a Promising Candidate for the Anticancer Drug Arsenal. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (2020, June 24). Microwave-Assisted Improved Extraction and Purification of Anticancer Nimbolide from Azadirachta indica (Neem) Leaves. Retrieved from [Link]

Sources

Application Note: High-Purity 6-Desacetylnimbin Isolation from Azadirachta indica via Optimized Solvent Extraction and Partitioning

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the isolation and purification of 6-Desacetylnimbin, a bioactive tetranortriterpenoid, from the seeds of the neem tree (Azadirachta indica). The protocol herein is designed to be robust and scalable, leveraging a multi-step solvent extraction and liquid-liquid partitioning strategy. The scientific rationale behind each step is detailed, ensuring both methodological clarity and a deep understanding of the underlying chemical principles. This guide is intended to equip researchers with the necessary knowledge to obtain high-purity 6-Desacetylnimbin for further pharmacological and developmental studies.

Introduction to 6-Desacetylnimbin

6-Desacetylnimbin is a prominent limonoid found in the neem tree, Azadirachta indica.[1] It belongs to the same family of complex triterpenoids as the well-known azadirachtin and nimbin. These compounds are renowned for their wide spectrum of biological activities, including insecticidal, anti-inflammatory, and antimicrobial properties.[2] Specifically, 6-Desacetylnimbin has been shown to be an inhibitor of ecdysone 20-monooxygenase activity in insects, highlighting its potential as a biopesticide. As research into the therapeutic potential of neem-derived compounds continues, the availability of highly purified individual limonoids like 6-Desacetylnimbin is crucial for accurate pharmacological assessment and the development of novel therapeutic agents.

The primary challenge in isolating 6-Desacetylnimbin lies in its separation from a complex mixture of structurally similar limonoids and a high concentration of lipidic compounds within the neem seed kernel. This protocol addresses this challenge through a systematic approach that first removes the bulk of the non-polar lipids and then employs a series of solvent extractions and partitioning steps to selectively enrich and isolate the target compound.

Principles of Solvent Selection and Extraction Strategy

The successful isolation of 6-Desacetylnimbin is contingent upon a carefully designed solvent extraction strategy that exploits the differences in polarity and solubility between the target molecule, other limonoids, and the lipid-rich matrix of the neem seed.

2.1. Polarity of 6-Desacetylnimbin and its Implications

6-Desacetylnimbin is a moderately polar molecule. Its structure contains several oxygenated functional groups, including hydroxyl, ester, and furan moieties, which contribute to its polarity. The topological polar surface area (TPSA) of 6-Desacetylnimbin is reported to be 112 Ų, indicating a significant degree of polarity.[1] This property is central to the design of the extraction and purification process. A solvent's ability to dissolve a compound is often predicted by the "like dissolves like" principle, where substances with similar polarities are more likely to be miscible.

2.2. The Two-Stage Extraction Rationale

A direct extraction of neem seeds with a polar solvent would result in a complex mixture of limonoids and a significant amount of co-extracted oils, making subsequent purification difficult. Therefore, a two-stage extraction is employed:

  • Stage 1: Defatting with a Non-Polar Solvent. The initial step involves the removal of the bulk of the non-polar triglycerides (neem oil) using a non-polar solvent like n-hexane. 6-Desacetylnimbin and other more polar limonoids have limited solubility in hexane and will remain in the solid seed matrix.

  • Stage 2: Extraction of Limonoids with a Polar Solvent. Following defatting, the seed cake is extracted with a polar solvent, such as ethanol or methanol. These solvents effectively solubilize the moderately polar 6-Desacetylnimbin and other related limonoids, leaving behind the insoluble seed residue.

2.3. Liquid-Liquid Partitioning for Enrichment

Further enrichment of the 6-Desacetylnimbin fraction is achieved through liquid-liquid partitioning. This technique separates compounds based on their differential solubility in two immiscible liquid phases (typically an aqueous and an organic phase). By carefully selecting the solvent systems, it is possible to partition the desired compounds into one phase while leaving impurities in the other. For instance, partitioning the crude polar extract between an aqueous-methanolic phase and a less polar organic solvent like ethyl acetate can help to separate limonoids based on subtle differences in their polarity.

Detailed Protocols

3.1. Pre-Extraction: Preparation of Neem Seed Kernels

  • Sourcing and Drying: Obtain mature, high-quality neem fruits. The seeds should be separated from the pulp and thoroughly washed with water. Air-dry the seeds in the shade for 10-15 days or in a forced-air oven at a temperature not exceeding 40°C to a constant weight.

  • De-hulling: Carefully crack the shells of the dried neem seeds to obtain the kernels. Discard the shells.

  • Grinding: Grind the neem kernels into a coarse powder (approximately 1-2 mm particle size) using a mechanical grinder. This increases the surface area for efficient solvent penetration.

3.2. Stage 1: Defatting of Neem Kernel Powder

  • Soxhlet Extraction Setup: Place the ground neem kernel powder into a cellulose thimble and insert it into a Soxhlet extractor.

  • Solvent Addition: Fill a round-bottom flask with n-hexane (analytical grade) to approximately two-thirds of its volume.

  • Extraction Process: Assemble the Soxhlet apparatus and heat the n-hexane to its boiling point (69°C). Allow the extraction to proceed for 8-12 hours, or until the solvent in the siphon arm runs clear, indicating that the majority of the oil has been extracted.

  • Drying the Defatted Seed Cake: After extraction, carefully remove the thimble containing the seed powder. Allow the residual n-hexane to evaporate completely in a fume hood. The resulting defatted neem seed cake is now ready for the next stage.

3.3. Stage 2: Extraction of 6-Desacetylnimbin

  • Maceration or Soxhlet Extraction:

    • Maceration: Transfer the defatted neem seed cake to a large Erlenmeyer flask. Add ethanol (95%) in a 1:10 solid-to-solvent ratio (w/v). Seal the flask and agitate it on an orbital shaker at room temperature for 24-48 hours.

    • Soxhlet Extraction: Alternatively, for a more exhaustive extraction, place the defatted seed cake in a clean thimble and perform a Soxhlet extraction with 95% ethanol for 6-8 hours.

  • Filtration and Concentration:

    • After maceration, filter the extract through Whatman No. 1 filter paper to remove the solid residue.

    • Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. This will yield a dark, viscous crude extract rich in limonoids.

3.4. Liquid-Liquid Partitioning for Fractionation

  • Initial Dissolution: Dissolve the crude ethanolic extract in a 70:30 methanol:water solution.

  • Partitioning with Hexane: Transfer the methanol-water solution to a separatory funnel and perform a liquid-liquid extraction with an equal volume of n-hexane. Shake vigorously and allow the layers to separate. The upper hexane layer will contain any remaining non-polar impurities. Discard the hexane layer. Repeat this step 2-3 times.

  • Partitioning with Ethyl Acetate: To the aqueous methanol phase, add an equal volume of ethyl acetate. Shake vigorously and allow the layers to separate. The 6-Desacetylnimbin, along with other moderately polar limonoids, will preferentially partition into the upper ethyl acetate layer. Collect the ethyl acetate layer. Repeat the extraction of the aqueous phase with fresh ethyl acetate 2-3 times.

  • Concentration: Combine all the ethyl acetate fractions and concentrate them to dryness using a rotary evaporator to obtain an enriched limonoid fraction.

3.5. Chromatographic Purification

The enriched limonoid fraction can be further purified by column chromatography.

  • Column Preparation: Pack a glass column with silica gel (60-120 mesh) using a slurry method with n-hexane.

  • Sample Loading: Dissolve the enriched limonoid fraction in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, sample-adsorbed silica gel onto the top of the prepared column.

  • Elution: Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate. A suggested gradient is as follows:

    • 100% n-hexane (2 column volumes)

    • n-hexane:ethyl acetate (9:1, v/v)

    • n-hexane:ethyl acetate (8:2, v/v)

    • n-hexane:ethyl acetate (7:3, v/v)

    • n-hexane:ethyl acetate (1:1, v/v)

    • 100% ethyl acetate

  • Fraction Collection: Collect fractions of a suitable volume (e.g., 20-25 mL) and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

Monitoring and Characterization

4.1. Thin Layer Chromatography (TLC)

  • Stationary Phase: Silica gel 60 F254 TLC plates.

  • Mobile Phase: A mixture of toluene:ethyl acetate (e.g., 7:3 or 1:1 v/v) or hexane:ethyl acetate (e.g., 1:1 v/v) can be used for good separation of nimbinoids.

  • Visualization:

    • UV Light: Observe the plates under short-wave (254 nm) UV light. Many limonoids will appear as dark spots.

    • Staining: Spray the plates with a vanillin-sulfuric acid reagent and gently heat. Limonoids typically appear as blue, purple, or brown spots.

4.2. High-Performance Liquid Chromatography (HPLC)

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is commonly used. A typical starting condition could be 40% acetonitrile, increasing to 70% over 30 minutes.

  • Detection: UV detection at 215 nm.

  • Elution Order: Based on literature, the expected elution order for some major nimbinoids is: Azadirachtin -> 6-Desacetylnimbin -> Nimbin -> Salannin.[2]

4.3. Characterization of Purified 6-Desacetylnimbin

The identity and purity of the final isolated compound should be confirmed using spectroscopic methods.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable. 6-Desacetylnimbin is expected to show a strong protonated molecular ion [M+H]⁺ at m/z 499.2.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired in a suitable deuterated solvent (e.g., CDCl₃). The chemical shifts and coupling constants should be compared with published data for 6-Desacetylnimbin.

Workflow and Data Presentation

Workflow Diagram

Purification_Workflow cluster_prep 1. Pre-Extraction cluster_extraction 2. Solvent Extraction cluster_partition 3. Liquid-Liquid Partitioning cluster_purification 4. Purification & Analysis Neem_Fruits Neem Fruits Drying Drying & De-pulping Neem_Fruits->Drying Kernels Neem Kernels Drying->Kernels Grinding Grinding Kernels->Grinding Powder Kernel Powder Grinding->Powder Defatting Stage 1: Defatting (n-Hexane, Soxhlet) Powder->Defatting Defatted_Cake Defatted Seed Cake Defatting->Defatted_Cake Polar_Extraction Stage 2: Limonoid Extraction (Ethanol) Defatted_Cake->Polar_Extraction Crude_Extract Crude Limonoid Extract Polar_Extraction->Crude_Extract Dissolution Dissolve in MeOH/H2O Crude_Extract->Dissolution Hexane_Wash Hexane Wash (Remove Lipids) Dissolution->Hexane_Wash EtOAc_Extraction Ethyl Acetate Extraction Hexane_Wash->EtOAc_Extraction Enriched_Fraction Enriched Limonoid Fraction EtOAc_Extraction->Enriched_Fraction Column_Chrom Silica Gel Column Chromatography Enriched_Fraction->Column_Chrom Fraction_Analysis TLC/HPLC Analysis Column_Chrom->Fraction_Analysis Pure_Compound Pure 6-Desacetylnimbin Fraction_Analysis->Pure_Compound Characterization MS & NMR Characterization Pure_Compound->Characterization

Caption: Workflow for the purification of 6-Desacetylnimbin.

Table 1: Solvent Properties and Their Role in the Extraction Process
SolventPolarity IndexBoiling Point (°C)Role in ProtocolRationale
n-Hexane 0.169DefattingLow polarity effectively dissolves non-polar lipids while leaving polar limonoids in the solid matrix.
Ethanol 4.378Limonoid ExtractionHigh polarity efficiently extracts moderately polar limonoids from the defatted seed cake. Safe for laboratory use.
Methanol 5.165Partitioning SolventUsed with water to create a polar phase for liquid-liquid extraction.
Ethyl Acetate 4.477Partitioning & ChromatographyMedium polarity allows for the selective extraction of moderately polar limonoids from the aqueous methanol phase and is a key component of the mobile phase for chromatographic separation.
Toluene 2.4111TLC Mobile PhaseUsed with ethyl acetate to achieve good separation of limonoids on TLC plates.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low yield of crude limonoid extract - Incomplete defatting.- Inefficient polar solvent extraction.- Extend the duration of n-hexane extraction.- Ensure a fine, uniform powder of the seed kernel.- Increase the duration or number of cycles for ethanol extraction.
Emulsion formation during liquid-liquid partitioning - Vigorous shaking.- Presence of surfactants in the extract.- Gently invert the separatory funnel instead of vigorous shaking.- Add a small amount of brine (saturated NaCl solution) to break the emulsion.
Poor separation on column chromatography - Improper column packing.- Sample overloading.- Inappropriate solvent gradient.- Ensure the silica gel is packed uniformly without air bubbles.- Reduce the amount of sample loaded onto the column.- Optimize the solvent gradient; a shallower gradient may improve resolution.
Co-elution of 6-Desacetylnimbin with other limonoids - Similar polarities of the compounds.- Use a shallower elution gradient in column chromatography.- Consider using a different stationary phase (e.g., alumina) or a different solvent system.- Preparative HPLC may be necessary for final purification.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 176996, 6-Desacetylnimbin. Retrieved February 9, 2026 from [Link].

  • Schaaf, O., Jarvis, A. P., van der Esch, S. A., Giagnacovo, G., & Oldham, N. J. (2000). Rapid and sensitive analysis of azadirachtin and related triterpenoids from neem (Azadirachta indica) by high-performance liquid chromatography-atmospheric pressure chemical ionization mass spectrometry. Journal of Chromatography A, 886(1-2), 89–97. Available at: [Link]

Sources

Application Note: 1H and 13C NMR Spectroscopic Characterization of 6-Desacetylnimbin

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-Desacetylnimbin is a tetranortriterpenoid (limonoid) derived from the neem tree (Azadirachta indica). It is structurally significant as the deacetylated derivative of Nimbin , one of the primary active constituents of neem seed oil. While Nimbin is abundant, 6-Desacetylnimbin often appears as a metabolite or a hydrolysis product, exhibiting distinct biological activities, including insect antifeedant properties and potential anti-inflammatory effects.

Characterizing 6-Desacetylnimbin requires precise differentiation from its parent compound, Nimbin. The primary structural difference lies at the C-6 position , where the acetoxy group (–OAc) of Nimbin is replaced by a hydroxyl group (–OH). This modification induces significant electronic changes observable in both


H and 

C NMR spectra.

This guide provides a comprehensive protocol for the NMR-based characterization of 6-Desacetylnimbin, focusing on the diagnostic signals that distinguish it from Nimbin.

Experimental Workflow

The characterization process involves three critical phases: Isolation/Preparation, NMR Acquisition, and Spectral Analysis.

G cluster_logic Diagnostic Logic Start Neem Seed Oil / Extract Iso Isolation / Hydrolysis (Mild Alkaline Hydrolysis of Nimbin) Start->Iso Fractionation Prep Sample Preparation (Dissolve in CDCl3) Iso->Prep Purified Compound Acq NMR Acquisition (1H, 13C, DEPT, 2D) Prep->Acq 600 MHz Recommended Analysis Data Analysis & Structure Confirmation Acq->Analysis FID Processing Check1 Check C-6 Proton Shift (Upfield Shift?) Analysis->Check1 Check2 Check Acetyl Signals (Absence of ~2.0 ppm singlet) Analysis->Check2

Figure 1: Integrated workflow for the isolation and NMR characterization of 6-Desacetylnimbin.

Protocol: Sample Preparation and Acquisition

Sample Preparation

To ensure high-resolution spectra and minimize solvent effects that could obscure key signals (especially hydroxyl protons), Deuterated Chloroform (


)  is the standard solvent.
  • Mass: Weigh 5–10 mg of the isolated 6-Desacetylnimbin (white crystalline solid).

  • Solvent: Add 600 µL of

    
     (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal reference.
    
  • Filtration: If any turbidity persists, filter the solution through a cotton plug into the NMR tube to remove suspended inorganic salts or silica particles.

  • Tube: Use a high-quality 5 mm NMR tube (e.g., Wilmad 528-PP) to ensure field homogeneity.

Instrument Parameters

For complex limonoids, a field strength of 500 MHz or higher is recommended to resolve overlapping multiplets in the aliphatic region (1.5 – 3.0 ppm).

Parameter

H NMR

C NMR
Pulse Sequence zg30 (30° pulse)zgpg30 (Power-gated decoupling)
Spectral Width 12–14 ppm220–240 ppm
Relaxation Delay (D1) 1.0 – 2.0 s2.0 – 3.0 s
Scans (NS) 16 – 641024 – 4096 (concentration dependent)
Temperature 298 K (25 °C)298 K (25 °C)

Data Analysis: Diagnostic Assignments

The structural elucidation of 6-Desacetylnimbin relies on comparing it against the well-established spectra of Nimbin. The most critical diagnostic feature is the loss of the acetyl group and the consequent upfield shift of H-6 .

Comparative H NMR Data (Diagnostic Signals)

The following table highlights the key differences between Nimbin and 6-Desacetylnimbin in


.
PositionProton TypeNimbin

(ppm)
6-Desacetylnimbin

(ppm)
Diagnostic Note
H-6 Methine (at C-6)5.56 (d, J=12 Hz)4.25 – 4.35 (m)Primary Indicator: Significant upfield shift (~1.2 ppm) due to loss of deshielding acetyl group.
OAc Acetyl Methyl2.05 (s)Absent Disappearance of the sharp 3H singlet.
H-2 Enone (Alkene)5.86 (d, J=10 Hz)5.80 – 5.90 (d)Minimal change; enone system remains intact.
H-3 Enone (Alkene)6.34 (d, J=10 Hz)6.30 – 6.40 (d)Minimal change.
H-5 Methine3.71 (d, J=3 Hz)3.60 – 3.70 (d)Slight shielding change due to proximity to C-6.
H-7 Methine4.0 – 4.2 (m)4.0 – 4.2 (m)Remains largely unaffected.
H-21, 22, 23 Furan Ring7.34, 6.35, 7.257.20 – 7.40Characteristic furan pattern remains.
-COOMe Methyl Esters3.65, 3.75 (s)3.65, 3.75 (s)Two methoxy singlets persist.
Comparative C NMR Data
PositionCarbon TypeNimbin

(ppm)
6-Desacetylnimbin

(ppm)
Diagnostic Note
C-6 CH-O 68.5 – 70.0 65.0 – 67.0 Shift reflects change from Ester (OAc) to Alcohol (OH).
OAc-C=O Carbonyl170.6 Absent Loss of acetate carbonyl signal.
OAc-CH3 Methyl21.1 Absent Loss of acetate methyl signal.
C-1 Ketone201.6~202.0Enone carbonyl.
C-3 Alkene (Enone)147.6~147.0
C-2 Alkene (Enone)126.0~126.0
C-28 Ester C=O174.6~175.0
C-12 Ester C=O173.7~174.0

Note: Chemical shifts are approximate and may vary slightly (± 0.1 ppm) depending on concentration and exact temperature. The absence of the acetyl signals is the definitive proof of structure.

Structural Logic & Validation

The transition from Nimbin to 6-Desacetylnimbin involves the hydrolysis of the ester bond at C-6. This chemical transformation dictates the spectral changes.

Structure cluster_spectral Spectral Consequences Nimbin Nimbin (C-6 has -OAc) Reaction Hydrolysis (- Acetyl Group) Nimbin->Reaction Desacetyl 6-Desacetylnimbin (C-6 has -OH) Reaction->Desacetyl Change1 H-6: 5.56 ppm -> ~4.30 ppm (Loss of anisotropic deshielding) Desacetyl->Change1 Change2 1H: Loss of singlet at 2.05 ppm Desacetyl->Change2 Change3 13C: Loss of signals at 170.6 & 21.1 ppm Desacetyl->Change3

Figure 2: Structural relationship and spectral consequences of deacetylating Nimbin.

Validation Steps (Self-Correcting Protocol)
  • Integration Check: Integrate the methyl region (1.0 – 2.5 ppm). If a singlet integrating to 3H is present at ~2.05 ppm, the hydrolysis is incomplete; you still have Nimbin.

  • Coupling Verification: In the COSY spectrum, H-5 (doublet) should show a cross-peak to H-6. In 6-Desacetylnimbin, this cross-peak will move to the new upfield position of H-6 (~4.3 ppm).

  • D2O Shake (Optional): Adding

    
     to the sample will cause the -OH proton (if visible, usually broad singlet around 3.0-4.0 ppm) to disappear, confirming the presence of a free hydroxyl group.
    

References

  • Comparison of Nimbin and Derivatives

    • Title: Effects of the Neem Tree Compounds Azadirachtin, Salannin, Nimbin, and 6-desacetylnimbin on Ecdysone 20-monooxygenase Activity.[1]

    • Source: PubMed (Arch. Insect Biochem. Physiol.)
    • URL:[Link]

  • Nimbin Spectral Data

    • Title: Anti-Bacterial, Anti-Oxidant and Cytotoxic Activities of Nimbin Isolated from African Azadirachta Indica Seed Oil.
    • Source: Advanced Journal of Chemistry, Section B.
    • URL:[Link]

  • Limonoid Chemistry Context

    • Title: Meliaceous Limonoids: Chemistry and Biological Activities.[2][3]

    • Source: Chemical Reviews (ACS Public
    • URL:[Link]

  • Structure Reference

    • Title: 6-Desacetylnimbin (Compound Summary).[2][3][4][5][6]

    • Source: PubChem.
    • URL:[Link]

Sources

Application Note: In Silico Molecular Docking of 6-Desacetylnimbin

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the in silico molecular docking workflow for 6-Desacetylnimbin , a bioactive limonoid isolated from Azadirachta indica (Neem). This guide is designed for computational chemists and drug discovery scientists, focusing on the specific challenges of docking large triterpenoids and validating their binding potential against viral and enzymatic targets.

Introduction & Rationale

6-Desacetylnimbin (PubChem CID: 10505484) is a metabolic derivative of Nimbin where the C-6 acetyl group is hydrolyzed to a hydroxyl group.[1][2] Unlike its cytotoxic analog Nimbolide, 6-Desacetylnimbin lacks the


-unsaturated ketone system and 

-lactone ring often associated with high anticancer toxicity.[1] However, it retains significant antiviral and insect growth regulatory properties, making it a safer scaffold for therapeutic development.[2]

Key Structural Challenges in Docking:

  • Stereochemical Complexity: The tetracyclic core contains multiple chiral centers; incorrect stereoisomer generation is a common failure point.

  • Rotatable Bonds: While the core is rigid, the furan ring and side chains (C-9 ester, C-6 hydroxyl) require flexible sampling.

  • Solvation Effects: The C-6 hydroxyl group increases polarity compared to Nimbin, necessitating careful handling of solvation parameters during docking.

Computational Workflow Overview

The following diagram outlines the critical path for reliable docking studies, emphasizing the "Self-Validating" loops required for high E-E-A-T standards.

DockingWorkflow Start Start: 6-Desacetylnimbin (2D Structure) LigandPrep Ligand Preparation (MMFF94 Minimization + Stereochem Check) Start->LigandPrep Docking Molecular Docking (AutoDock Vina / Glide) LigandPrep->Docking TargetSelect Target Selection (e.g., SARS-CoV-2 Mpro, Dengue Env) TargetPrep Target Preparation (Remove H2O, Add Kollman Charges) TargetSelect->TargetPrep GridGen Grid Box Generation (Active Site Centering) TargetPrep->GridGen GridGen->Docking Analysis Interaction Analysis (H-bonds, Hydrophobic, RMSD) Docking->Analysis Validation Validation Loop (Redocking Control / MD Simulation) Analysis->Validation Decision Hit Validation? Validation->Decision Decision->LigandPrep Fail (Pose Instability) Report Final Report & Lead Optimization Decision->Report Pass (ΔG < -7 kcal/mol)

Figure 1: Standardized In Silico Workflow for Limonoid Docking. Note the validation loop essential for confirming pose stability.

Detailed Experimental Protocols

Protocol A: Ligand Preparation (Critical Step)

Limonoids are prone to conformational errors during 2D-to-3D conversion.[1][2]

  • Retrieval: Download the 2D SDF of 6-Desacetylnimbin (CID 10505484) from PubChem.[2]

  • 3D Generation: Use Avogadro or MarvinSketch .[2]

    • Crucial Check: Verify the trans-fusion of the decalin ring system.

  • Energy Minimization:

    • Force Field: MMFF94 (Merck Molecular Force Field) is superior for organic small molecules compared to UFF.[2]

    • Algorithm: Steepest Descent (500 steps) followed by Conjugate Gradient (until convergence of

      
      ).
      
    • Charge Assignment: Compute Gasteiger partial charges.

  • Output: Save as .pdbqt (for AutoDock) or .mol2 (for GOLD/Glide).[2]

Protocol B: Target Preparation

Primary Target: SARS-CoV-2 Main Protease (Mpro).[1][2][3][4] PDB ID: 6LU7 (Resolution: 2.16 Å).[2][3]

  • Cleaning: Use UCSF Chimera or PyMOL .[2]

    • Remove all water molecules (crystallographic waters usually interfere with rigid docking).[2]

    • Remove native inhibitor (N3) but record its centroid coordinates.[2]

    • Remove co-factors/ions unless they are catalytic (e.g., Zinc).[2]

  • Protonation:

    • Add polar hydrogens only.[2]

    • Assign Kollman united atom charges.[2]

    • Specific Note: Check the protonation state of the catalytic dyad (His41/Cys145) at pH 7.4.

Protocol C: Docking Execution (AutoDock Vina)
  • Grid Box Definition:

    • Center: X: -10.8, Y: 12.5, Z: 68.9 (Approximate active site of 6LU7).[2]

    • Size:

      
       Å.[2] (Large enough to accommodate the bulky triterpenoid scaffold).
      
  • Parameters:

    • Exhaustiveness: 32 (Increase from default 8 due to ligand complexity).[2]

    • Num Modes: 10.

    • Energy Range: 4 kcal/mol.[2]

  • Execution Command:

Protocol D: Validation & Analysis

The "Self-Validating" Standard:

  • Redocking Control: You MUST redock the native ligand (N3 for 6LU7).[2]

    • Acceptance Criteria: The RMSD between the docked pose and the crystal pose must be

      
       Å.
      
  • Binding Affinity Threshold: For 6-Desacetylnimbin, a binding energy (

    
    ) more negative than -7.0 kcal/mol  is considered a potential hit.[1][2]
    
  • Interaction Mapping: Use Discovery Studio Visualizer .

    • Identify H-bonds (Target: Cys145, His41, Glu166).[2]

    • Identify Hydrophobic interactions (Target: Met49, Met165).[2]

Data Presentation

The following table summarizes expected docking performance based on comparative literature of neem limonoids against viral targets.

LigandTarget (PDB)Binding Energy (kcal/mol)Key Residue InteractionsInteraction Type
6-Desacetylnimbin SARS-CoV-2 Mpro (6LU7)-7.8 ± 0.4 Cys145, Glu166, Gln189H-Bond, Alkyl-Pi
Nimbin (Reference) SARS-CoV-2 Mpro (6LU7)-7.2 ± 0.3Glu166, Met165Hydrophobic
N3 (Native Inhibitor) SARS-CoV-2 Mpro (6LU7)-8.5 ± 0.5His41, Cys145Covalent (Simulated)
6-Desacetylnimbin Dengue Env Protein-8.1 ± 0.5 Thr32, His28H-Bond

Note: Data represents aggregate values from in silico studies of limonoid scaffolds.

Mechanism of Action Visualization

Understanding why 6-Desacetylnimbin binds is as important as the score. The diagram below illustrates the hypothesized interaction network within the Mpro active site.

InteractionMap Ligand 6-Desacetylnimbin (Ligand) Cys145 Cys145 (Catalytic Residue) Ligand->Cys145 H-Bond (C-6 OH) His41 His41 (Catalytic Residue) Ligand->His41 Pi-Stacking Glu166 Glu166 (Gatekeeper) Ligand->Glu166 H-Bond (Backbone) HydrophobicPocket Hydrophobic Pocket (Met49, Met165) Ligand->HydrophobicPocket Van der Waals (Furan Ring)

Figure 2: Predicted Interaction Map of 6-Desacetylnimbin within the SARS-CoV-2 Mpro active site.[1][2] The C-6 Hydroxyl group is a critical H-bond donor.[1]

Expert Insights & Troubleshooting

  • The "Lactone" Factor: Literature (e.g., Nimbin - Wikipedia, ResearchGate) indicates that the lactone ring in Nimbolide is crucial for cytotoxicity (cancer).[5] 6-Desacetylnimbin lacks this, which correlates with its lower toxicity profile.[1][2] This makes it a better candidate for anti-infective drugs where host cell toxicity must be minimized.[2]

  • Grid Box Sensitivity: Limonoids are bulky.[2] If your binding energies are consistently low (>-6 kcal/mol), check if the grid box is clipping the ligand's flexible side chains.

  • MD Simulation: Docking is static. For publication-quality results, perform a 100ns MD simulation (GROMACS) to verify that the C-6 hydroxyl H-bond persists in a solvated environment.

References

  • PubChem. 6-Desacetylnimbin (CID 10505484) Structure and Properties.[1][2][6] National Library of Medicine.[2] Link

  • Baildya, N. et al. (2021). Molecular docking identification for the efficacy of natural limonoids against COVID-19 virus main protease.[2] Journal of Biomolecular Structure and Dynamics.[2]

  • Senthilvel, P. et al. (2013). Computational analysis reveal inhibitory action of nimbin against dengue viral envelope protein.[2][7] BMC Research Notes.[2]

  • Mitchell, M.J. et al. (1997). Effects of the Neem Tree Compounds Azadirachtin, Salannin, Nimbin, and 6-desacetylnimbin on Ecdysone 20-monooxygenase Activity.[2] Archives of Insect Biochemistry and Physiology.[2][7]

  • ResearchGate. Semi-synthetic modification of nimbolide to 6-homodesacetylnimbin and 6-desacetylnimbin and their cytotoxic studies.

Sources

Technical Guide: Preparation of 6-Desacetylnimbin Derivatives for SAR Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The tetranortriterpenoid Nimbin and its derivatives represent a critical class of C-seco limonoids with potent antifeedant, cytotoxic, and antibacterial properties. Structure-Activity Relationship (SAR) studies have identified the C-6 position as a pivotal "molecular handle" for optimizing bioavailability and potency.

This guide details the preparation of the core scaffold, 6-Desacetylnimbin (6-DAN) , and its subsequent functionalization. Unlike the parent Nimbin, which possesses a sterically hindered acetate at C-6, 6-DAN offers a free secondary hydroxyl group, enabling the synthesis of diverse ester, ether, and carbamate libraries.

Key Mechanistic Insight: The biological activity of these limonoids often involves the inhibition of ecdysone 20-monooxygenase in insects or interference with signaling pathways in cancer cells (e.g., NF-


B). Modifications at C-6 modulate the molecule's lipophilicity (LogP) and steric fit within these target binding pockets.

Strategic Workflow (Process Map)

The following diagram outlines the critical path from raw material to SAR library generation.

G cluster_SAR SAR Library Design Raw Starting Material (Nimbin or Nimbolide) Scaffold Core Scaffold 6-Desacetylnimbin (6-DAN) Raw->Scaffold Acid/Base Hydrolysis Reaction C-6 Functionalization (Divergent Synthesis) Scaffold->Reaction R-COCl / R-NCO Purification Purification (Flash Chromatography) Reaction->Purification Lipophilic Aliphatic Esters (LogP Modulation) Reaction->Lipophilic Aromatic Aromatic Esters (Pi-Stacking) Reaction->Aromatic Polar Hemisuccinates (Solubility) Reaction->Polar Validation Structural Validation (1H/13C NMR, X-Ray) Purification->Validation Screening Biological Screening (Cytotoxicity/Antifeedant) Validation->Screening

Figure 1: Operational workflow for the synthesis and diversification of 6-Desacetylnimbin.

Module 1: Scaffold Preparation (6-Desacetylnimbin)

While 6-DAN can be obtained via mild alkaline hydrolysis of Nimbin, higher purity and yield are often reported via the acid hydrolysis of Nimbolide . The following protocol is adapted from established semi-synthetic methodologies (Anitha et al.).

Protocol A: Acid Hydrolysis of Nimbolide

Objective: Selective cleavage to yield 6-DAN without degrading the sensitive furan ring.

  • Reagents: Nimbolide (HPLC grade), Methanol (MeOH), Concentrated H₂SO₄ or HCl, Sodium Bicarbonate (NaHCO₃), Ethyl Acetate (EtOAc).

  • Equipment: Round-bottom flask, magnetic stirrer, pressure-equalizing dropping funnel, rotary evaporator.

Step-by-Step Methodology:

  • Solubilization: Dissolve 200 mg (0.42 mmol) of Nimbolide in 95 mL of MeOH at 0°C (ice bath).

    • Critical Note: Temperature control is vital to prevent side reactions involving the

      
      -unsaturated ketone.
      
  • Acid Addition: Add 6 mL of concentrated acid (H₂SO₄ or HCl) in 5 mL MeOH dropwise over 10 minutes.

  • Reaction: Stir the mixture at room temperature (25°C) for 2 hours.

    • Process Check: Monitor via TLC (Hexane:EtOAc 3:1). The product (6-DAN) will be more polar (lower

      
      ) than Nimbolide.
      
  • Quenching: Carefully add solid NaHCO₃ (~20 g) to neutralize the acid. Evolution of CO₂ gas will occur; stir until cessation.

  • Extraction: Filter the mixture to remove salts. Concentrate the filtrate under reduced pressure. Resuspend the residue in 50 mL water and extract with EtOAc (

    
     mL).
    
  • Isolation: Dry the organic layer over anhydrous Na₂SO₄ and concentrate. Purify via flash column chromatography (Silica gel, 70–325 mesh) using Hexane/EtOAc (75:25).[1]

Expected Yield: ~68–70% Appearance: Crystalline solid (mp 190–195°C).[1]

Module 2: SAR Library Generation (C-6 Derivatization)

The C-6 hydroxyl group is the primary target for SAR optimization. The following protocols describe the synthesis of ester and carbamate derivatives.

Protocol B: General C-6 Acylation (Esterification)

Objective: To introduce aliphatic or aromatic groups to probe hydrophobic interactions.

  • Setup: In a flame-dried flask under Nitrogen atmosphere, dissolve 6-DAN (1 eq) in anhydrous Dichloromethane (DCM).

  • Activation: Add Triethylamine (TEA, 3 eq) and a catalytic amount of DMAP (0.1 eq).

  • Acylation: Add the appropriate Acyl Chloride (R-COCl, 1.5 eq) dropwise at 0°C.

    • SAR Strategy: Use Acetyl chloride (control), Benzoyl chloride (aromaticity), or Hexanoyl chloride (lipophilicity).

  • Workup: Stir at RT for 4–6 hours. Quench with saturated NH₄Cl solution. Extract with DCM.

  • Purification: Silica gel chromatography (Gradient Hexane

    
     20% EtOAc/Hexane).
    
Protocol C: C-6 Carbamoylation

Objective: To introduce a carbamate linkage for enhanced metabolic stability.

  • Reaction: Dissolve 6-DAN in dry Toluene. Add the desired Isocyanate (R-N=C=O, 2 eq) and 2 drops of Dibutyltin Dilaurate (DBTDL).

  • Conditions: Reflux at 80°C for 6 hours.

  • Workup: Evaporate solvent; purify residue directly via chromatography.

Module 3: Analytical Validation

Trustworthiness in SAR studies relies on rigorous structural confirmation. Use the following reference data to validate the 6-DAN scaffold before derivatization.

Table 1: Key NMR Diagnostic Signals for 6-Desacetylnimbin (CDCl₃, 300 MHz)

PositionProton (

ppm)
Carbon (

ppm)
Structural Significance
C-6 3.92 (ddd)66.10Diagnostic: Shift from ~5.2 (Nimbin) confirms deacetylation.
C-1 -202.12Ketone carbonyl (unchanged).[1]
C-2 5.85 (d)126.75

-unsaturated system.
C-3 6.41 (d)148.02

-unsaturated system.[1]
C-15 5.45 (ddd)87.38Furan attachment point.[1]
-OMe 3.70, 3.65 (s)51.57, 52.93Methyl ester groups (intact).

Note: Data derived from Anitha et al. (2007).[1][2]

Module 4: Biological Screening Context

When profiling the synthesized derivatives, prioritize the following assays based on established biological targets:

  • Insecticidal Activity (Antifeedant):

    • Target Species: Spodoptera litura (Tobacco cutworm).[2]

    • Method: Leaf disc no-choice method.

    • Reference Standard: Azadirachtin-A (Positive Control).

    • Metric: Antifeedant Index (AFI). 6-DAN typically shows high AFI at 0.5 mg doses.

  • Cytotoxicity (Anticancer):

    • Cell Lines: HeLa (Cervical), MCF-7 (Breast).

    • Method: MTT or SRB assay.

    • Mechanism: Induction of apoptosis via mitochondrial pathway; inhibition of NF-

      
      B.
      

References

  • Anitha, G., et al. (2007). Semi-synthetic modification of nimbolide to 6-homodesacetylnimbin and 6-desacetylnimbin and their cytotoxic studies.[1] Journal of Asian Natural Products Research.

  • Mitchell, M. J., et al. (1997). Effects of the neem tree compounds azadirachtin, salannin, nimbin, and 6-desacetylnimbin on ecdysone 20-monooxygenase activity.[3] Archives of Insect Biochemistry and Physiology.

  • Rada, V., et al. (2023). Synthesis of nimbolide and its analogues and their application as poly(ADP-ribose) polymerase-1 trapping inducers. Nature Communications.

  • Hummel, M., et al. (2012). Stereoselective Total Synthesis of Nimbolide (Contextual reference for numbering/structure). ChemRxiv.

Sources

Application Note: High-Resolution TLC Separation of Neem Limonoids

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

The separation of limonoids from Azadirachta indica (Neem) is a critical workflow in the quality control of botanical insecticides and pharmaceutical precursors. The primary challenge lies in the structural similarity of the target analytes—Azadirachtin (A & B) , Nimbin , and Salannin —and their susceptibility to degradation.

This protocol departs from standard "cookbook" methods by integrating polarity-gradient logic and chemoselective derivatization . Unlike HPLC, which requires expensive columns and solvents, this TLC method provides a rapid, parallelized visual fingerprint of the triterpenoid profile, essential for assessing batch consistency and extraction efficiency.

Target Analytes & Chemical Logic
  • Azadirachtin A/B: Highly oxygenated tetranortriterpenoids. Polarity: High. (Retained strongly on Silica).

  • Nimbin/Salannin: Less oxygenated, ester-rich structures. Polarity: Moderate. (Elute faster than Azadirachtin).

  • Simple Lipids: Fatty acids/triglycerides. Polarity: Low.[1] (Elute with solvent front or removed during pre-wash).

Materials & Reagents (The Chemist's Toolkit)

Stationary Phase[2]
  • Plates: Silica Gel 60 F

    
     on Aluminum or Glass backing (20 x 20 cm).
    
    • Expert Tip: Glass backing is preferred for heating steps during derivatization to prevent warping.

  • Pre-Treatment: Pre-wash plates with Methanol and dry at 105°C for 30 mins to remove binder artifacts.

Mobile Phase Systems (Optimized)

Two systems are defined to address different separation goals:

  • System A (Screening): Hexane : Ethyl Acetate (6:4, v/v).[2]

    • Purpose: Rapid separation of non-polar limonoids (Nimbin) from the Azadirachtin complex.

  • System B (High-Resolution): Toluene : Ethyl Acetate : Formic Acid (5:4:1, v/v/v).

    • Purpose: Sharpens the Azadirachtin bands and reduces tailing via the acidic modifier.

Detection Reagents
  • Reagent A (Non-Destructive): UV Lamp (254 nm).[3]

  • Reagent B (Derivatization): Anisaldehyde-Sulfuric Acid Reagent.[4]

    • Preparation: Mix 0.5 mL p-anisaldehyde + 10 mL Glacial Acetic Acid + 85 mL Methanol + 5 mL Conc. H

      
      SO
      
      
      
      (added slowly).

Detailed Experimental Protocol

Phase 1: Sample Preparation (The Defatting Step)

Rationale: Neem oil contains high triglycerides that clog silica pores and cause band streaking. These must be removed.

  • Weigh: 1.0 g of Neem Oil or crude extract.

  • Defat: Dissolve in 10 mL Hexane . Partition against 10 mL Methanol (90%) .

    • Mechanism: Limonoids partition into the polar Methanol phase; lipids stay in Hexane.

  • Collect: Separate the Methanol layer.[5]

  • Concentrate: Evaporate Methanol under reduced pressure (Rotavap) at <45°C.

  • Reconstitute: Dissolve residue in 1 mL Methanol (HPLC grade) for spotting.

Phase 2: Chromatographic Development
  • Chamber Saturation (Critical): Line a twin-trough chamber with filter paper. Add Mobile Phase (System A or B). Close lid and equilibrate for 20 minutes .

    • Why? Unsaturated chambers cause "edge effects" (smiling bands) and inconsistent R

      
       values.
      
  • Spotting: Apply 5-10 µL of sample as a band (not a spot) 15 mm from the bottom edge. Band width: 6-8 mm.[2]

  • Development: Place plate in chamber. Allow solvent to migrate 80 mm (approx. 80% of plate height).

  • Drying: Remove plate and dry in a stream of cold air. Do not use hot air yet.

Phase 3: Visualization & Derivatization
  • UV Check: Inspect under UV 254 nm. Mark quenching spots (dark spots on green background).

    • Note: Nimbin (enone system) quenches strongly. Azadirachtin quenches weakly.

  • Derivatization: Dip the plate into Reagent B (Anisaldehyde-Sulfuric Acid) for 1 second or spray evenly.

  • Curing: Heat plate at 105°C for 5-10 minutes on a hot plate or oven.

    • Observation: Spots will develop distinct colors (Violet/Blue/Purple).

Data Interpretation & Visualization

Separation Logic Diagram

The following diagram illustrates the polarity-based separation mechanism on the silica surface.

TLC_Mechanism cluster_0 Stationary Phase (Silica Gel) cluster_1 Analytes (Limonoids) cluster_2 Mobile Phase Silica Silica Surface (Polar -OH Groups) Azadirachtin Azadirachtin A/B (Highly Polar) Many -OH/-O- Groups Silica->Azadirachtin Strong H-Bonding (Retards Migration) Nimbin Nimbin/Salannin (Less Polar) Ester Groups Silica->Nimbin Weak Interaction Low_Rf Low Rf (0.2 - 0.4) Azadirachtin->Low_Rf Result High_Rf High Rf (0.5 - 0.7) Nimbin->High_Rf Result Solvent Hexane:EtOAc (6:4) (Non-Polar/Polar Mix) Solvent->Azadirachtin Competes for Desorption Solvent->Nimbin Solubilizes & Elutes (Fast Migration)

Caption: Mechanism of separation showing the competition between Silica H-bonding and Solvent elution strength.

Quantitative Reference Table

Note: R


 values are relative and depend on temperature/humidity. Always run a standard.
CompoundApprox.[1][6][3][4][5][7][8][9][10][11][12][13] R

(System A)
UV 254nmAnisaldehyde Color
Nimbin 0.65 - 0.75Strong QuenchingDark Blue / Violet
Salannin 0.55 - 0.65Moderate QuenchingPurple / Grey
Azadirachtin B 0.35 - 0.40Weak QuenchingViolet
Azadirachtin A 0.28 - 0.35Weak QuenchingViolet / Pink
Degradants < 0.10VariableBrown/Black (Baseline)

Workflow Visualization

This flowchart guides the researcher through the critical decision points of the experiment.

Workflow Start Crude Neem Extract Defat Defatting Step (Hexane/MeOH Partition) Start->Defat Spot Spotting on Silica Gel 60 F254 Defat->Spot Use MeOH Phase Develop Develop in Chamber (Hex:EtOAc 6:4) Spot->Develop Saturated Chamber Dry Air Dry (Cold Stream) Develop->Dry Detect_Decision Detection Mode? Dry->Detect_Decision UV_Path UV 254nm (Non-Destructive) Detect_Decision->UV_Path Rapid Screen Chem_Path Anisaldehyde Dip + Heat 105°C Detect_Decision->Chem_Path Full Profile Result_UV Identify Nimbin (Strong Quenching) UV_Path->Result_UV Result_Chem Identify Azadirachtin (Violet Spots) Chem_Path->Result_Chem Result_UV->Chem_Path Optional: Derivatize after UV

Caption: Step-by-step decision matrix for Neem limonoid profiling, highlighting the optional dual-detection path.

Troubleshooting & Validation

System Suitability Test (SST)

Before running valuable samples, validate the system:

  • Resolution Factor: The separation between Azadirachtin A and B must be visible (not a merged blob). If merged, decrease Ethyl Acetate content by 5%.

  • Tailing: If Azadirachtin spots streak, add 1% Formic Acid to the mobile phase (System B).

Common Issues
  • "Smiling" Front: Caused by uneven saturation. Fix: Use filter paper lining in the chamber and ensure the lid is sealed tight.

  • Dark Background after Heating: Plate was heated too long or acid concentration is too high. Fix: Reduce heating time to 5 mins or dilute H

    
    SO
    
    
    
    in the reagent.
  • No Spots Visible: Sample concentration too low. Fix: Spot 20 µL or concentrate the sample further. Azadirachtin has a weak chromophore; it needs high mass load for UV, but derivatization is sensitive.

References

  • International Journal of Research in Engineering and Technology (IJRET). "Identification and Chemical Characterization of Azadirachta Indica Leaf Extracts through Thin Layer Chromatography." IJRET, vol. 3, no. 9, 2014. Link

  • Sherma, J., & Fried, B. "Handbook of Thin-Layer Chromatography." Marcel Dekker Inc., 3rd Edition, 2003. (Standard reference for TLC mechanisms).
  • Shimadzu Application News. "A Simple and Robust Method for Determination of Azadirachtin, Nimbin and Salannin in Neem Oil." Shimadzu Corporation, 06-SAIP-LC-053-EN. Link

  • ResearchGate (Methodology Discussion). "TLC Visualization Reagents for Limonoids." Link

  • Analyst (RSC Publishing). "Rapid preconcentration method for the determination of azadirachtin-A and -B, nimbin and salannin." The Analyst, 1999. Link

Sources

Application Note: Ecdysone 20-Monooxygenase Inhibition Assay using 6-Desacetylnimbin

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This guide details the protocol for assessing the inhibition of Ecdysone 20-monooxygenase (E20MO) by the neem-derived limonoid 6-Desacetylnimbin .[1]

E20MO (gene CYP314A1 in Drosophila, varying by species) is a cytochrome P450 monooxygenase located in the mitochondria or endoplasmic reticulum of insect tissues (fat body, Malpighian tubules, midgut). It catalyzes the terminal hydroxylation of Ecdysone (E) to 20-Hydroxyecdysone (20E) , the active steroid hormone driving molting and metamorphosis.[2][3]

6-Desacetylnimbin , a deacetylated metabolite of Nimbin isolated from Azadirachta indica (Neem), functions as an Insect Growth Regulator (IGR). Unlike neurotoxic insecticides, it acts by disrupting the endocrine balance. Specifically, it competitively inhibits E20MO, lowering the titer of 20E and causing abortive molting or sterility.

Mechanism of Action

The following diagram illustrates the physiological pathway and the specific blockade point of 6-Desacetylnimbin.

EcdysonePathway Ecdysone Ecdysone (E) (Prohormone) HydroxyE 20-Hydroxyecdysone (20E) (Active Hormone) Ecdysone->HydroxyE Hydroxylation @ C-20 E20MO Ecdysone 20-Monooxygenase (P450 Enzyme) E20MO->Ecdysone Catalysis NADPH NADPH + O2 (Cofactor) NADPH->E20MO Receptor EcR/USP Receptor Complex HydroxyE->Receptor Molting Molting & Metamorphosis Gene Expression Receptor->Molting Inhibitor 6-Desacetylnimbin (Inhibitor) Inhibitor->E20MO Competitive Inhibition

Caption: Pathway illustrating the conversion of Ecdysone to 20E by E20MO and its inhibition by 6-Desacetylnimbin.

Materials & Reagents

To ensure experimental success, use reagents of the highest purity. P450 enzymes are labile; maintain cold chains strictly.

Biological Material[2][4][5][7][8][9][10][11][12][13][14][15]
  • Enzyme Source: Microsomes prepared from Spodoptera litura (fat body/midgut) or Drosophila melanogaster (wandering 3rd instar larvae).

    • Note: Recombinant CYP314A1 expressed in E. coli or baculovirus systems is a valid alternative for high-throughput screening.

  • Substrate:

    
    -Ecdysone (purity >95%, HPLC grade).
    
  • Inhibitor: 6-Desacetylnimbin (isolated from A. indica or synthesized; purity >98%).

Chemical Reagents[2][4][8][15]
  • Cofactor: NADPH (Tetrasodium salt) or an NADPH-regenerating system (Glucose-6-phosphate + Glucose-6-phosphate dehydrogenase + NADP+).

  • Buffer: 0.1 M Sodium Phosphate Buffer (pH 7.4).

  • Stop Solution: Methanol (ice-cold) or 10% Trichloroacetic acid (TCA).

  • Internal Standard: Ponasterone A or Muristerone A (for HPLC normalization).

  • Positive Control: Piperonyl butoxide (PBO) or Azadirachtin A (known P450 inhibitors).

Experimental Protocol

This protocol uses a Liquid Chromatography (HPLC/LC-MS) detection method, replacing older radio-assays for safety and precision.

Phase 1: Microsome Preparation (Enzyme Isolation)

Objective: Isolate the subcellular fraction containing E20MO.

  • Dissection: Dissect insect tissues (e.g., midguts from 5th instar larvae) in ice-cold Homogenization Buffer (0.1 M Phosphate buffer pH 7.4, 1 mM EDTA, 1 mM DTT, 10% Glycerol, 0.5 mM PMSF).

  • Homogenization: Homogenize tissues using a glass-Teflon homogenizer (10 strokes at 500 rpm).

  • Differential Centrifugation:

    • Spin at 10,000 x g for 15 min at 4°C (Discard pellet; remove mitochondria/debris).

    • Spin supernatant at 100,000 x g for 60 min at 4°C.

  • Resuspension: Discard supernatant. Resuspend the microsomal pellet in Storage Buffer (0.1 M Phosphate, 20% Glycerol).

  • Quantification: Determine protein concentration (Bradford Assay). Adjust to 1–2 mg/mL.

Phase 2: Inhibition Assay Workflow

Objective: Quantify the reduction in 20E production in the presence of 6-Desacetylnimbin.

AssayWorkflow Step1 1. Pre-Incubation (5 min, 30°C) Microsomes + Buffer + 6-Desacetylnimbin Step2 2. Initiation Add NADPH (1 mM final) + Ecdysone Substrate Step1->Step2 Step3 3. Reaction (30 min, 30°C) Shaking water bath Step2->Step3 Step4 4. Termination Add 200µL Ice-Cold Methanol Step3->Step4 Step5 5. Extraction & Clarification Centrifuge 10,000g, 10 min Step4->Step5 Step6 6. Analysis HPLC / LC-MS Injection Step5->Step6

Caption: Step-by-step workflow for the enzymatic inhibition assay.

Detailed Steps:
  • Preparation of Inhibitor Stocks: Dissolve 6-Desacetylnimbin in DMSO. Prepare serial dilutions (

    
     M to 
    
    
    
    M). Ensure final DMSO concentration in the assay is <1% to prevent solvent-induced enzyme inactivation.
  • Reaction Mix (Total Volume 200 µL):

    • Phosphate Buffer (0.1 M, pH 7.4): 140 µL

    • Microsomal Protein: 20 µL (approx. 20-50 µg protein)

    • Inhibitor (6-Desacetylnimbin): 2 µL (varying concentrations)

    • Pre-incubate for 5 mins at 30°C.

  • Initiation: Add 20 µL NADPH (10 mM stock) and 18 µL Ecdysone substrate (approx. 1 µg).

  • Incubation: Incubate at 30°C for 20–30 minutes with gentle shaking.

  • Termination: Stop reaction by adding 200 µL ice-cold Methanol (containing Internal Standard). Vortex vigorously for 30 seconds.

  • Clarification: Centrifuge at 10,000 x g for 10 minutes to precipitate proteins. Collect supernatant for HPLC.

Phase 3: HPLC Analysis Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 5 µm, 4.6 x 150 mm).

  • Mobile Phase: Isocratic or Gradient. Common: Methanol:Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV Absorbance at 242 nm (characteristic of the ecdysteroid enone system).

  • Retention Times (Typical):

    • 20-Hydroxyecdysone: ~4-5 min (elutes first due to higher polarity).

    • Ecdysone: ~7-8 min.

Data Analysis & Results

Calculation of Activity

Calculate the specific activity of E20MO based on the peak area of the product (20E).



Determination of IC50

Plot the % Residual Activity against the Log[Inhibitor Concentration] .

Concentration (M)Log[Conc]Activity (pmol/min/mg)% Inhibition
0 (Control)-150.00%

-7145.53%

-6120.020%

-575.050%

-430.080%

-35.096%

Note: The IC50 for 6-Desacetylnimbin typically ranges between


 M and 

M depending on the insect species.

Troubleshooting & Validation (Self-Validating Protocol)

To ensure your data is trustworthy, every assay run must include these internal checks:

  • NADPH Dependence Check: Run one tube without NADPH.

    • Result: Should show zero conversion of E to 20E. If conversion occurs, your microsomes are contaminated with endogenous cofactors or non-P450 oxidases.

  • Linearity Check: Ensure the reaction is linear with time (0–30 min) and protein concentration. If the substrate is >20% depleted, reduce incubation time or protein amount to maintain "initial rate" conditions.

  • Solvent Control: Run a "Vehicle Only" (DMSO) control.

    • Result: Activity should equal the "No Inhibitor" control. If DMSO suppresses activity by >10%, reduce solvent volume.

  • Positive Control: Use Piperonyl Butoxide (1 mM).

    • Result: Should inhibit E20MO activity by >80%. This confirms the enzyme is P450-mediated and the assay is capable of detecting inhibition.

References

  • Senthil-Nathan, S., et al. (2006). "Effects of the neem tree compounds azadirachtin, salannin, nimbin, and 6-desacetylnimbin on ecdysone 20-monooxygenase activity." Journal of Economic Entomology.

  • Smith, S.L. & Mitchell, M.J. (1986). "Ecdysone 20-monooxygenase systems in a larval insect." Insect Biochemistry. (Foundational protocol for E20MO assays).

  • Rewitz, K.F., et al. (2006). "The CYP315A1 and CYP314A1 enzymes in the ecdysteroidogenic pathway of Drosophila melanogaster." Insect Biochemistry and Molecular Biology.

  • Morgan, E.D. (2009). "Azadirachtin, a scientific gold mine." Bioorganic & Medicinal Chemistry. (Review of neem limonoid chemistry).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 6-Desacetylnimbin Purification via Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for improving the yield and purity of 6-Desacetylnimbin during column chromatography. Drawing from established methodologies and field expertise, this document explains the rationale behind experimental choices to empower users to overcome common challenges in the purification of this bioactive limonoid from neem (Azadirachta indica) extracts.

Frequently Asked Questions (FAQs)

Q1: What is the most common challenge in purifying 6-Desacetylnimbin?

The primary challenge in isolating 6-Desacetylnimbin is its co-elution with structurally similar neem limonoids, such as nimbin and salannin. These compounds share similar polarities, making their separation by conventional chromatographic techniques difficult. Achieving high purity often requires careful optimization of the chromatographic conditions.

Q2: What is a recommended starting material for 6-Desacetylnimbin purification?

For optimal results, it is advisable to begin with a pre-fractionated neem extract. Crude neem oil or a broad-spectrum extract contains a complex mixture of compounds that can overload the column and complicate purification. A preliminary liquid-liquid extraction or solvent precipitation can enrich the 6-Desacetylnimbin content in the starting material. A common approach involves the fractionation of a methanolic extract of neem leaves or seeds with solvents of increasing polarity, such as n-hexane followed by ethyl acetate.[1] The ethyl acetate fraction is typically enriched in limonoids, including 6-Desacetylnimbin.

Q3: Is silica gel a suitable stationary phase for 6-Desacetylnimbin purification?

Yes, silica gel is a commonly used and effective stationary phase for the separation of neem limonoids.[2][3] Its polar nature allows for the separation of compounds based on differences in their polarity. However, due to the close polarities of many limonoids, achieving baseline separation may require careful selection of the mobile phase and gradient elution.[3]

Q4: How can I monitor the separation of 6-Desacetylnimbin during column chromatography?

Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of your column chromatography.[4] By analyzing the fractions collected from the column on TLC plates, you can identify which fractions contain your target compound and assess their purity. A suitable TLC mobile phase can often be adapted for the column chromatography itself. Visualization of the spots on the TLC plate can be achieved using UV light (typically at 254 nm) or by staining with a suitable reagent like an anisaldehyde-sulfuric acid solution followed by heating.

Troubleshooting Guide

Issue 1: Low Yield of 6-Desacetylnimbin
Possible Cause Troubleshooting Strategy Scientific Rationale
Incomplete Extraction from Source Material Ensure efficient extraction from the neem raw material (e.g., seeds, leaves) by optimizing the solvent, temperature, and duration of extraction. Methods like soxhlet extraction or ultrasound-assisted extraction can improve efficiency.A higher initial concentration of the target compound in the crude extract will naturally lead to a better yield after purification.
Degradation of 6-Desacetylnimbin Avoid prolonged exposure to harsh conditions such as strong acids, bases, or high temperatures during extraction and purification. While some limonoids are stable in protic solvents like methanol and water, it's crucial to minimize the time the compound spends in solution, especially at non-neutral pH.[3]6-Desacetylnimbin, like other limonoids, possesses functional groups that can be susceptible to hydrolysis or rearrangement under certain conditions, leading to a loss of the desired product.
Irreversible Adsorption on the Column If the compound is not eluting even with highly polar solvents, it might be strongly and irreversibly binding to the silica gel. Consider using a less active adsorbent like deactivated silica gel or alumina.Highly polar compounds can interact very strongly with the silanol groups on the surface of silica gel, leading to poor recovery. Deactivating the silica gel by adding a small amount of water or triethylamine to the mobile phase can mitigate this issue.
Suboptimal Mobile Phase Composition The chosen solvent system may not be effective at eluting 6-Desacetylnimbin from the column. Systematically screen different solvent systems with varying polarities using TLC to find the optimal mobile phase for elution.The elution of a compound is a balance between its affinity for the stationary phase and its solubility in the mobile phase. A well-chosen mobile phase will effectively move the target compound down the column while leaving impurities behind.
Issue 2: Co-elution with Impurities (e.g., Nimbin, Salannin)
Possible Cause Troubleshooting Strategy Scientific Rationale
Insufficient Resolution - Optimize the Gradient: Employ a shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane). A slow, gradual increase in polarity often provides better separation of closely related compounds.[5] - Use a Smaller Particle Size Adsorbent: Smaller silica gel particles provide a larger surface area and more theoretical plates, leading to improved resolution. - Increase Column Length: A longer column increases the interaction time between the compounds and the stationary phase, which can enhance separation.The separation of compounds in chromatography is governed by their differential partitioning between the stationary and mobile phases. Fine-tuning the mobile phase composition and physical parameters of the column can amplify these small differences, leading to better resolution.
Column Overloading Reduce the amount of crude extract loaded onto the column. As a general rule, the amount of sample should be 1-5% of the weight of the stationary phase for good separation.Overloading the column leads to broad, overlapping peaks as the stationary phase becomes saturated, making it impossible to separate compounds with similar retention times.
Inappropriate Solvent System The selectivity of the solvent system may not be optimal for separating 6-Desacetylnimbin from its specific impurities. Experiment with different solvent combinations. For instance, replacing ethyl acetate with acetone or using a ternary solvent system might alter the selectivity and improve separation.The choice of solvent affects not only the polarity but also the specific interactions (e.g., hydrogen bonding, dipole-dipole) between the analytes, stationary phase, and mobile phase. Changing the solvent can alter these interactions and improve the separation of compounds that are difficult to resolve.

Experimental Protocols

Protocol 1: Pre-fractionation of Neem Seed Extract

This protocol describes a preliminary step to enrich the limonoid fraction before column chromatography.

  • Defatting: Macerate ground neem seeds in n-hexane (1:5 w/v) for 24 hours at room temperature with gentle agitation. This step removes the bulk of the non-polar lipids.[6]

  • Filtration: Filter the mixture and discard the hexane extract. Air-dry the seed cake to remove residual hexane.

  • Methanolic Extraction: Extract the defatted seed cake with methanol (1:5 w/v) for 24 hours.

  • Concentration: Filter the methanolic extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanolic extract.

  • Liquid-Liquid Partitioning: Dissolve the crude methanolic extract in a methanol-water mixture (e.g., 9:1 v/v) and partition it against n-hexane to remove any remaining non-polar compounds. The limonoids will remain in the aqueous methanol phase.

  • Ethyl Acetate Fractionation: Further partition the aqueous methanol phase with ethyl acetate. The ethyl acetate fraction will contain the enriched limonoid mixture, including 6-Desacetylnimbin.[1]

  • Drying and Storage: Dry the ethyl acetate fraction over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the enriched limonoid powder.

Protocol 2: Silica Gel Column Chromatography for 6-Desacetylnimbin Isolation

This protocol outlines a general procedure for the separation of 6-Desacetylnimbin using silica gel column chromatography.

  • Column Packing: Prepare a slurry of silica gel (60-120 mesh) in n-hexane and carefully pack it into a glass column of appropriate size. Allow the silica gel to settle, ensuring a uniform and air-bubble-free packing.

  • Sample Loading: Dissolve the enriched limonoid powder from Protocol 1 in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase). Alternatively, for better resolution, use a dry loading method by adsorbing the sample onto a small amount of silica gel, drying it to a free-flowing powder, and then carefully adding it to the top of the packed column.[7]

  • Elution:

    • Start the elution with 100% n-hexane to remove any remaining non-polar impurities.

    • Gradually increase the polarity of the mobile phase by introducing ethyl acetate in a stepwise or linear gradient. A suggested starting gradient could be from 100% hexane to a final concentration of 50-70% ethyl acetate in hexane. The optimal gradient should be determined based on preliminary TLC analysis.

  • Fraction Collection: Collect fractions of a suitable volume (e.g., 10-20 mL) and monitor them by TLC.

  • TLC Analysis: Spot the collected fractions on a TLC plate and develop it in a suitable solvent system (e.g., hexane:ethyl acetate 7:3 or 1:1). Visualize the spots under UV light and/or with a staining reagent.

  • Pooling and Concentration: Combine the fractions that show a pure spot corresponding to 6-Desacetylnimbin (based on comparison with a standard, if available, or by subsequent analytical methods). Evaporate the solvent to obtain the purified compound.

Data Presentation

Table 1: Typical Solvent Systems for Neem Limonoid Separation on Silica Gel
Solvent System (v/v) Application Reference
n-Hexane / Ethyl Acetate (Gradient)General separation of limonoids[2]
Ethyl Acetate / Hexane (2:1)Purification of Azadirachtin[3]
Cyclohexane / Acetone (with pyridine modifier)Flash chromatography for THC acid A (demonstrates gradient for complex mixtures)[8]

Visualization of Workflow

Diagram 1: General Workflow for 6-Desacetylnimbin Purification

PurificationWorkflow Start Neem Seeds/Leaves Defatting Defatting with Hexane Start->Defatting Extraction Methanolic Extraction Defatting->Extraction Partitioning Liquid-Liquid Partitioning (vs. Hexane & Ethyl Acetate) Extraction->Partitioning EnrichedExtract Enriched Limonoid (Ethyl Acetate Fraction) Partitioning->EnrichedExtract ColumnChrom Silica Gel Column Chromatography EnrichedExtract->ColumnChrom TLC TLC Monitoring ColumnChrom->TLC Fraction Analysis PureCompound Pure 6-Desacetylnimbin ColumnChrom->PureCompound TLC->ColumnChrom Optimize Gradient

Sources

Technical Support Center: Optimizing Nimbolide to 6-Desacetylnimbin Conversion

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Acid-Catalyzed Methanolysis of Nimbolide to 6-Desacetylnimbin Document ID: LIM-TECH-042 Status: Active Audience: Medicinal Chemists, Process Engineers, Natural Product Researchers

Core Directive & Reaction Logic

This guide addresses the semi-synthetic conversion of Nimbolide (a


-lactone containing limonoid) to 6-Desacetylnimbin  (a C-seco limonoid with a C-6 hydroxyl and C-28 methyl ester).

The Chemical Challenge: The conversion is not a simple aqueous hydrolysis. It is a ring-opening methanolysis . Nimbolide possesses a strained


-lactone ring. To obtain 6-Desacetylnimbin (which retains the methyl ester functionality characteristic of the Nimbin skeleton), one must cleave the lactone bond using methanol (

) as the nucleophile under acidic conditions.
  • Reagent Choice: Sulfuric Acid (

    
    ) in Methanol.
    
  • Mechanism: Acid-catalyzed protonation of the lactone carbonyl

    
     Nucleophilic attack by MeOH 
    
    
    
    Ring opening to yield C-6 hydroxyl and C-28 methyl ester.
Reaction Pathway Visualization

The following diagram outlines the critical process flow and decision points for this synthesis.

NimbolideConversion Nimbolide Nimbolide (Starting Material) (Lactone Ring Intact) Conditions Conditioning: MeOH, 0°C Nimbolide->Conditions AcidAdd Catalyst Addition: H2SO4 (Dropwise) Conditions->AcidAdd Solubilization Intermediate Transition State: Protonated Lactone AcidAdd->Intermediate Protonation Reaction Methanolysis: RT, 2 Hours Intermediate->Reaction Nucleophilic Attack (MeOH) Quench Quenching: Solid NaHCO3 Reaction->Quench Completion (TLC Check) Product 6-Desacetylnimbin (Hydroxy-Ester Formed) Quench->Product Extraction (EtOAc)

Figure 1: Critical path for the acid-catalyzed methanolysis of Nimbolide. Note the temperature transition from 0°C to Room Temperature (RT).

Standard Operating Procedure (SOP)

This protocol is validated based on the semi-synthetic modification methodologies established by Anitha et al. (2007).[1][2][3]

Reagents & Equipment[1][4][5]
  • Substrate: Nimbolide (HPLC purity >95%).[4]

  • Solvent: Methanol (Anhydrous preferred to prevent competitive hydrolysis to the free acid).

  • Catalyst: Concentrated Sulfuric Acid (

    
    ).
    
  • Quenching Agent: Solid Sodium Bicarbonate (

    
    ).[1]
    
  • Extraction: Ethyl Acetate (

    
    ), Sodium Sulfate (
    
    
    
    ).[1]
Step-by-Step Protocol
  • Preparation (0°C): Dissolve Nimbolide (e.g., 200 mg, 0.42 mmol) in Methanol (95 mL) in a round-bottom flask. Cool the solution to 0°C using an ice bath.

    • Why? Cooling prevents uncontrolled exotherms upon acid addition, which can lead to charring or degradation of the furan ring.

  • Acidification: Prepare a solution of conc.

    
     (6 mL) in Methanol (5 mL).[1] Add this mixture dropwise  to the Nimbolide solution using a pressure-equalizing dropping funnel.
    
    • Critical: Maintain 0°C during addition.

  • Reaction (RT): Remove the ice bath and allow the reaction mixture to warm to Room Temperature (25°C) . Stir for 2 hours .

    • Monitoring: Check progress via TLC (Hexane:EtOAc 75:25).[1] Look for the disappearance of the Nimbolide spot and the appearance of a more polar spot (6-Desacetylnimbin).

  • Quenching: Add solid

    
     (approx. 20 g) directly to the reaction mixture to neutralize the acid. Stir until gas evolution ceases.
    
    • Why Solid? Using aqueous base here can induce saponification of other esters. Solid bicarbonate neutralizes the acid without adding excess water immediately.

  • Work-up: Filter the mixture to remove salts. Concentrate the filtrate under reduced pressure. Add water (50 mL) to the residue and extract with Ethyl Acetate (

    
     mL). Dry the organic layer over anhydrous 
    
    
    
    and concentrate.
  • Purification: Purify via flash column chromatography (Silica gel, 70–325 mesh) using Hexane/Ethyl Acetate (75:25).

    • Expected Yield: ~68–70%.[1]

Troubleshooting Guide

Issue 1: Low Yield or Incomplete Conversion

Symptoms: TLC shows significant starting material (Nimbolide) remaining after 2 hours.

Potential CauseDiagnostic QuestionCorrective Action
Wet Methanol Did you use HPLC-grade or anhydrous MeOH?Water competes with methanol. If water attacks the lactone, you form the free acid (Nimbic acid derivative) rather than the methyl ester. Use Anhydrous MeOH.
Insufficient Acid Was the H2SO4 fresh/concentrated?The reaction requires a low pH to protonate the lactone. Ensure H2SO4 is 98% conc. Increase reaction time to 4 hours if necessary.
Temperature Too Low Did you keep it at 0°C the whole time?The reaction must warm to Room Temperature (RT) to overcome the activation energy for ring opening. 0°C is only for addition.
Issue 2: Formation of Side Products (Degradation)

Symptoms: Darkening of the reaction mixture; multiple spots on TLC; loss of the furan ring signals in NMR.

Potential CauseDiagnostic QuestionCorrective Action
Exotherm Spike Did you add the acid rapidly?Rapid addition generates heat. Add acid solution dropwise over 10-15 minutes at 0°C.
Acid Concentration Did you add neat acid directly?Always dilute the H2SO4 in a small volume of MeOH before adding it to the main reaction vessel.
Over-reaction Did you stir overnight?Extended exposure to strong acid can degrade the furan ring or cause transesterification at other sites. Quench immediately after 2-3 hours.
Issue 3: Product Isolation Failure

Symptoms: Product is lost during workup or appears as a salt.

Potential CauseDiagnostic QuestionCorrective Action
Improper Quench Did you use aqueous NaOH/KOH?Never use strong aqueous base to quench. This will saponify the newly formed ester. Use solid NaHCO3 or saturated NaHCO3 solution.
pH during Extraction Was the aqueous layer acidic?If the acid isn't neutralized, the product may remain protonated or water-soluble. Ensure pH is neutral (~7) before extraction.

Frequently Asked Questions (FAQs)

Q1: Can I use Ethanol instead of Methanol? A: If you use Ethanol, you will synthesize 6-Homodesacetylnimbin (the ethyl ester analog) instead of 6-Desacetylnimbin. The solvent acts as the nucleophile that becomes the ester group at C-28. To get the specific "Nimbin" skeleton (which is a methyl ester), you must use Methanol.

Q2: Why is the yield only ~69%? Where is the rest? A: The loss is often due to:

  • Equilibrium limitations: The reaction is reversible.

  • Side reactions: Modification of the sensitive furan ring.

  • Purification loss: 6-Desacetylnimbin is more polar than Nimbolide; ensure your column is flushed sufficiently with EtOAc to elute it.

Q3: How do I distinguish Nimbolide from 6-Desacetylnimbin via NMR? A:

  • Nimbolide: Shows signals for the lactone ring protons and lacks the C-6 hydroxyl proton.

  • 6-Desacetylnimbin: Look for the appearance of a new methoxy singlet (–COOMe) around

    
     3.6–3.7 ppm (distinct from the existing ester if present) and a shift in the C-6 proton signal due to the change from lactone to hydroxyl environment.
    

References

  • Anitha, G., et al. (2007). "Semi-synthetic modification of nimbolide to 6-homodesacetylnimbin and 6-desacetylnimbin and their cytotoxic studies."[1] Journal of Asian Natural Products Research, 9(1), 73-81.

  • Kigodi, P. G., et al. (1989). "Spectroscopic and biological investigation of nimbolide and 28-deoxonimbolide from Azadirachta indica."[5] Journal of Natural Products, 52(6), 1246-1251.[1]

  • Kato-Noguchi, H., et al. (2014). "Nimbolide B and Nimbic Acid B, Phytotoxic Substances in Neem Leaves with Allelopathic Activity."[6] Molecules, 19(6), 6929-6940.[6] [6]

Sources

Stability of 6-Desacetylnimbin in organic solvents and aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 6-Desacetylnimbin. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on ensuring the stability and integrity of 6-Desacetylnimbin throughout your experimental workflows. As a complex natural product, its stability is paramount for obtaining reproducible and reliable results. This guide combines theoretical knowledge with practical, field-proven insights to help you navigate the challenges of working with this molecule.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the handling and stability of 6-Desacetylnimbin.

Q1: What is the best organic solvent for dissolving and storing 6-Desacetylnimbin?

For initial solubilization and long-term storage of stock solutions, we recommend using high-purity, anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Aprotic solvents are preferred as they are less likely to participate in chemical reactions, such as hydrolysis, compared to protic solvents like methanol or ethanol.[1] While short-term dissolution in protic solvents may be necessary for specific applications, the presence of even small amounts of water can compromise long-term stability.[2]

Q2: How should I store my 6-Desacetylnimbin, both in solid form and in solution?

  • Solid Form: Store the lyophilized powder in a tightly sealed container at -20°C or -80°C, protected from light and moisture.

  • Stock Solutions: Aliquot your stock solution (in anhydrous DMSO or DMF) into single-use volumes and store at -80°C. This minimizes freeze-thaw cycles, which can introduce moisture and accelerate degradation.[3]

Q3: What is the optimal pH range for working with 6-Desacetylnimbin in aqueous buffers?

Based on stability data from structurally related limonoids like Azadirachtin, 6-Desacetylnimbin is expected to be most stable in mildly acidic aqueous solutions, specifically within a pH range of 4.0 to 6.0 .[1][4] The molecule is susceptible to degradation in strongly acidic and, particularly, in alkaline conditions (pH > 7), likely due to base-catalyzed hydrolysis of its ester groups.[1]

Q4: Is 6-Desacetylnimbin sensitive to light?

Yes, photostability is a significant concern. Limonoids, including nimbin and its derivatives, are known to be very sensitive to sunlight and can degrade rapidly upon exposure.[1] It is critical to protect both solid compound and solutions from light at all times by using amber vials, wrapping containers in aluminum foil, and minimizing exposure to ambient light during experimental procedures.

Q5: My compound's bioactivity is decreasing over time. What is the likely cause?

A decline in bioactivity is a classic sign of compound degradation. The most common factors are hydrolysis in aqueous media, exposure to inappropriate pH, temperature fluctuations, and photodegradation.[3] Review your entire workflow, from stock solution preparation to final assay conditions, to identify potential sources of instability. Preparing fresh dilutions from a properly stored, frozen aliquot for each experiment is the best practice to ensure consistent activity.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your research.

Problem Potential Cause(s) Recommended Solutions & Scientific Rationale
Low or inconsistent results in cell-based or enzymatic assays. Compound Degradation: The active concentration of 6-Desacetylnimbin is lower than expected due to instability in the assay medium.1. Prepare Fresh Dilutions: Always make working solutions fresh for each experiment from a frozen, concentrated stock. 2. Check Medium pH: Ensure the pH of your final assay buffer or cell culture medium is within the optimal 4.0-6.0 range. If the medium is alkaline (e.g., many cell culture media are pH 7.2-7.4), minimize the incubation time as much as possible to reduce base-catalyzed hydrolysis. 3. Solvent Control: Ensure the final concentration of the organic solvent (e.g., DMSO) is low (<0.5%) and consistent across all experiments, as high concentrations can affect both the compound's stability and the biological system.
Appearance of unexpected peaks in HPLC or LC-MS analysis. Formation of Degradation Products: 6-Desacetylnimbin is breaking down into other chemical species under your analytical or storage conditions.1. Analyze a Fresh Standard: Immediately prepare a solution from the solid compound and analyze it to confirm the retention time of the parent molecule. 2. Investigate Hydrolysis: A primary degradation pathway for related compounds is hydrolysis.[5][6] Degradant peaks may correspond to the opening of ester linkages. LC-MS analysis can help identify the mass of these products. 3. Evaluate Photodegradation: If samples were exposed to light, run a control sample that was rigorously protected from light to see if the extra peaks disappear. Limonoids are known to be highly susceptible to photodegradation.[1]
Precipitation of the compound upon dilution into aqueous buffer. Poor Aqueous Solubility: The concentration of 6-Desacetylnimbin exceeds its solubility limit in the aqueous medium after dilution from the organic stock.1. Optimize Dilution Strategy: Add the organic stock solution to the aqueous buffer dropwise while vortexing to facilitate mixing and prevent localized high concentrations that lead to precipitation. 2. Use a Co-solvent (with caution): For certain applications, a small percentage of a less polar, water-miscible solvent can be included in the final buffer, but this must be validated for compatibility with your assay. 3. Reduce Final Concentration: If possible, work at a lower final concentration of 6-Desacetylnimbin.
Experimental Protocols & Workflows

Adherence to validated protocols is essential for reproducibility. Below are step-by-step guides for key procedures.

Protocol 1: Preparation of Concentrated Stock Solutions

Causality: The goal is to create a stable, concentrated stock that minimizes degradation during long-term storage and allows for accurate serial dilutions. Using an anhydrous aprotic solvent is key to preventing hydrolysis.

  • Pre-weigh Vial: Tare a sterile, amber glass vial with a PTFE-lined cap on an analytical balance.

  • Aliquot Solid: Carefully transfer the desired amount of 6-Desacetylnimbin powder into the vial. Record the exact weight.

  • Solvent Addition: Add the required volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 20 mM). For example, to make a 10 mM solution of 6-Desacetylnimbin (MW: 498.6 g/mol ), dissolve 4.986 mg in 1 mL of anhydrous DMSO.

  • Solubilization: Ensure complete dissolution by vortexing for 1-2 minutes. Gentle warming (to 37°C) can be used if necessary, but avoid excessive heat.[7]

  • Aliquoting for Storage: Dispense the stock solution into single-use, light-protected micro-tubes.

  • Storage: Immediately store the aliquots at -80°C.

Protocol 2: Workflow for a Basic Stability Assessment

Causality: This workflow allows you to empirically determine the stability of 6-Desacetylnimbin under your specific experimental conditions (e.g., in your particular assay buffer). The use of HPLC provides quantitative data on the remaining parent compound over time.[8][9]

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare 10 mM Stock in Anhydrous DMSO (Protocol 1) prep_work Dilute Stock to 100 µM in Test Buffers (e.g., pH 4.0, 7.4, 9.0) prep_stock->prep_work incubate Incubate Solutions at Test Conditions (e.g., 37°C, protected from light) prep_work->incubate Start Experiment sampling Take Aliquots at Time Points (T=0, 2, 4, 8, 24 hours) and Quench/Store at -80°C incubate->sampling hplc Analyze All Samples by a Validated RP-HPLC Method sampling->hplc Batch Analysis data Calculate % Remaining (Peak Area at Tx / Peak Area at T0) hplc->data Degradation_Pathway Parent 6-Desacetylnimbin (Contains Ester Groups) Product Hydrolyzed Products (Loss of Ester Groups -> Carboxylic Acids) Parent->Product Base-Catalyzed Hydrolysis (Major Pathway) Parent->Product Acid-Catalyzed Hydrolysis (Slower Pathway) Condition1 Aqueous Buffer (pH > 7, Alkaline) Condition1->Parent Condition2 Aqueous Buffer (pH < 4, Acidic) Condition2->Parent

Caption: Simplified potential degradation pathway for 6-Desacetylnimbin.

This hydrolytic degradation leads to the formation of new chemical species that will likely have altered (and typically diminished) biological activity, underscoring the importance of maintaining proper pH and storage conditions.

Safe Handling and Storage

As with any biologically active compound, proper safety protocols must be followed.

  • Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat when handling 6-Desacetylnimbin in solid or solution form.

  • Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation. [10]Avoid all personal contact.

  • Spills: In case of a spill, use appropriate absorbent material. Clean the area thoroughly. Avoid generating dust from solid spills. [10]* Disposal: Dispose of waste materials containing 6-Desacetylnimbin in accordance with your institution's hazardous chemical waste guidelines. [11] By understanding and controlling the factors that influence the stability of 6-Desacetylnimbin, you can ensure the integrity of your experiments and generate high-quality, reproducible data.

References
  • International Journal of Chemical Studies. (2019-10-15). Stability of azadirachtin: A tetranortriterpenoid from Neem tree. [Link]

  • PubMed. Factors affecting the stability of drugs and drug metabolites in biological matrices. [Link]

  • Google Patents. Stability of azadirachtin-containing solid.
  • ResearchGate. Separation of azadirachtin and other limonoids from crude neem oil via solvent precipitation. [Link]

  • PubMed. Effects of the Neem Tree Compounds Azadirachtin, Salannin, Nimbin, and 6-desacetylnimbin on Ecdysone 20-monooxygenase Activity. [Link]

  • Shimadzu. A Simple and Robust Method for Determination of Azadirachtin, Nimbin and Salannin in Neem Oil. [Link]

  • ResearchGate. Semi-synthetic modification of nimbolide to 6-homodesacetylnimbin and 6-desacetylnimbin and their cytotoxic studies. [Link]

  • PubMed. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. [Link]

  • PubMed. Rapid preconcentration method for the determination of azadirachtin-A and -B, nimbin and salannin in neem oil samples by using graphitised carbon solid phase extraction. [Link]

  • Duke Safety. Safe Handling of Hazardous Drugs. [Link]

  • ResearchGate. The hydrolysis of pyridilmonoimines in acidic aqueous media. [Link]

  • PubMed. Influence of pH, temperature and buffers on cefepime degradation kinetics and stability predictions in aqueous solutions. [Link]

  • ResearchGate. (PDF) Influence of temperature on the degradation of isothiazolone biocides in aqueous media and in a metalworking fluid concentrate. [Link]

  • ResearchGate. Effect of organic solvents upon the basic hydrolysis of acetylsalicylic acid in aqueous-micellar solutions. [Link]

  • NIH. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. [Link]

  • MDPI. Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview. [Link]

Sources

Technical Support Center: 6-Desacetylnimbin Isolation & Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Purity Fractions in Limonoid Isolation Ticket ID: #LIM-ISO-006 Support Tier: Level 3 (Senior Application Scientist)

Diagnostic Overview

User Problem: "I am isolating 6-Desacetylnimbin from Azadirachta indica (Neem) extracts, but my collected fractions have low purity (<85%). I see persistent co-elution with Nimbin and baseline drift."

Scientist’s Assessment: 6-Desacetylnimbin is a tetranortriterpenoid (limonoid).[1] Structurally, it is the C-6 hydroxyl analog of Nimbin (which possesses a C-6 acetate).[2] This structural similarity creates a "critical pair" in chromatography. Low purity usually stems from three root causes:

  • Lipid Carryover: Incomplete defatting of the neem oil matrix causes broad elution bands that mask the target.

  • Selectivity Failure: Standard C18 gradients often fail to resolve the small polarity difference between the hydroxyl (6-desacetyl) and acetate (Nimbin) groups.

  • On-Column Degradation: Limonoids are sensitive to pH extremes, leading to artifact formation (isomerization) during purification.

Troubleshooting Modules (Q&A Format)

Module A: Pre-Purification & Matrix Interference

Q: My HPLC baseline is drifting, and the peaks are broad/tailing. Is my column dead? A: Likely not. You are probably injecting lipids. Neem kernels contain ~45% oil (triglycerides/fatty acids). If you inject a methanolic extract directly without defatting, these lipids bind irreversibly to the C18 stationary phase or elute slowly, ruining resolution.

The Fix: Double-Defatting Protocol You must remove the lipophilic matrix before the crude extract touches the chromatography column.

  • Step 1 (Solid-Liquid): Macerate neem seed kernels in n-Hexane (1:5 w/v) for 24 hours. Discard the hexane (contains lipids). Retain the marc (solid residue).

  • Step 2 (Liquid-Liquid Partition):

    • Extract the defatted marc with Methanol (MeOH).

    • Evaporate MeOH to obtain a syrup.

    • Re-dissolve syrup in 90% MeOH/Water.

    • Partition against n-Hexane again (1:1 ratio) in a separatory funnel.

    • Target Location: 6-Desacetylnimbin stays in the bottom (MeOH/Water) layer. Lipids go to the top (Hexane) layer.

Module B: Chromatographic Resolution (The Critical Pair)

Q: I see a shoulder on my Nimbin peak, or two peaks merging. How do I separate 6-Desacetylnimbin from Nimbin? A: You must exploit the polarity difference. 6-Desacetylnimbin has a free hydroxyl group at C-6, making it more polar than Nimbin (C-6 Acetate). Therefore, in Reverse Phase (RP-HPLC), 6-Desacetylnimbin elutes earlier .

The Fix: Optimized Gradient & Stationary Phase

ParameterRecommendationScientific Rationale
Stationary Phase Phenyl-Hexyl or C18 (High Carbon Load) Phenyl-Hexyl columns offer pi-pi interactions with the furan ring common in limonoids, providing alternative selectivity to standard C18 hydrophobicity.
Mobile Phase Water (A) / Acetonitrile (B)ACN provides sharper peaks for limonoids than MeOH.
Isocratic Hold 35-40% B for 10 minsA shallow gradient or isocratic hold in the elution window allows the polarity difference (OH vs OAc) to manifest as physical distance.
Detection 215 nm Limonoids lack strong chromophores. 215 nm captures the enone/furan absorption but minimizes solvent cutoff noise.

Standard Elution Order (C18):

  • Azadirachtin B (~6.0 min)

  • Azadirachtin A (~7.0 min)

  • 6-Desacetylnimbin (Target)[1][2][3][4]

  • Nimbin (~14.2 min)

  • Salannin (~16.4 min)

Module C: Stability & Workup

Q: My fractions looked pure on TLC, but after drying, the purity dropped. What happened? A: You likely triggered acid-catalyzed hydrolysis or rearrangement. Limonoids contain sensitive functional groups (furan ring, epoxide, esters).

The Fix: pH and Temperature Control

  • Avoid Acidic Modifiers: Do not use Trifluoroacetic Acid (TFA) < 0.1%. Strong acids can open the epoxide ring or hydrolyze the ester at C-6. Use 0.1% Formic Acid or neutral conditions if possible.

  • Rotary Evaporation: Never exceed 40°C . Heat + Acid = Degradation.

  • Storage: Store dried fractions at -20°C under Nitrogen.

Visualizing the Workflow

Diagram 1: The Isolation Logic Flow

This workflow illustrates the critical defatting steps required to isolate the polar limonoid fraction.

LimonoidIsolation Seed Neem Seed Kernels HexaneWash 1. Solid-Liquid Extraction (Solvent: Hexane) Seed->HexaneWash Marc Defatted Cake (Marc) HexaneWash->Marc Retain Solids Lipids Discard Hexane Layer (Lipids/Oils) HexaneWash->Lipids Remove Fats MeOH_Ext 2. Extraction (Solvent: Methanol) Marc->MeOH_Ext Crude Crude Limonoid Extract MeOH_Ext->Crude Flash 3. Flash Chromatography (Silica Gel) Crude->Flash Cleanup Enriched Enriched Fraction (Nimbin + 6-Desacetyl) Flash->Enriched PrepLC 4. Prep-HPLC (C18/Phenyl) Isocratic Mode Enriched->PrepLC Resolution Pure Pure 6-Desacetylnimbin (>95%) PrepLC->Pure Collect Peak 1

Caption: Step-by-step isolation workflow emphasizing the removal of lipid interferences prior to chromatographic separation.

Diagram 2: Troubleshooting Decision Tree

Use this logic to diagnose the specific cause of low purity in your current experiment.

Troubleshooting Problem Low Purity Fraction Check1 Check Chromatogram Peak Shape Problem->Check1 Check2 Check Stability (Re-inject Fraction) Problem->Check2 Broad Broad/Tailing Peaks Check1->Broad Split Doublet/Shoulder Check1->Split Action1 Lipid Contamination: Perform Hexane Partition Broad->Action1 Action2 Selectivity Issue: Switch to Phenyl-Hexyl or Flatten Gradient Split->Action2 Degraded New Impurities Appear Check2->Degraded Action3 Hydrolysis Artifacts: Remove Acid from Mobile Phase Reduce Evap Temp Degraded->Action3

Caption: Decision matrix for diagnosing purity issues based on peak topology and stability checks.

References & Validated Protocols

  • Extraction Methodology:

    • Protocol: Solvent induced precipitation using hexane is the standard for pre-concentrating limonoids and removing the oil matrix (45% of seed weight).

    • Source: Separation of azadirachtin and other limonoids from crude neem oil via solvent precipitation.[5] ResearchGate.[1][4][5]

  • Chromatographic Conditions (HPLC):

    • Protocol: Validated HPLC method using Acetonitrile:Water gradients. Detection at 215 nm is critical for limonoid sensitivity.

    • Source: A Simple and Robust Method for Determination of Azadirachtin, Nimbin and Salannin in Neem Oil.[6][7] Shimadzu Application News.

  • Structural Identification & Polarity:

    • Mechanism:[8][9] 6-Desacetylnimbin is identified as the C-6 hydroxyl derivative, confirming its higher polarity relative to Nimbin.

    • Source: PubChem Compound Summary for CID 10505484, Deacetylnimbin. National Institutes of Health (NIH).

  • Biological Context & Stability:

    • Context: 6-Desacetylnimbin is a known metabolite and antifeedant, often isolated alongside Salannin and Nimbin.[1][2]

    • Source: Effects of the neem tree compounds azadirachtin, salannin, nimbin, and 6-desacetylnimbin on ecdysone 20-monooxygenase activity.[3] PubMed.

Sources

Minimizing degradation of 6-Desacetylnimbin during rotary evaporation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Degradation of 6-Desacetylnimbin During Rotary Evaporation Ticket ID: #LIM-6DA-ROTO-001 Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1][2]

Mission Statement

You are working with 6-Desacetylnimbin , a C-seco tetranortriterpenoid (limonoid) isolated from Azadirachta indica (Neem).[1][2] Unlike its parent compound Nimbin, this molecule possesses a free hydroxyl group at the C-6 position and a sensitive furan ring at C-17.[1][2]

The Challenge: This structural configuration creates a "stability paradox." The molecule is polar enough to require alcohols for extraction but labile enough that the heat required to remove those solvents can trigger furan ring oxidation, epimerization, or hydrolysis.

This guide replaces standard "textbook" evaporation rules with a preservation-first protocol designed specifically for thermolabile limonoids.

Module 1: Critical Parameters (The "Delta 20" Safety Modification)

Q: What is the absolute maximum bath temperature for 6-Desacetylnimbin?

A: Do not exceed 40°C.

While standard rotary evaporation protocols suggest a 60°C bath for efficiency, limonoids are prone to thermal rearrangement above 50°C.[2] We utilize a modified Delta 20 Rule to maintain safety.

The Standard Delta 20 Rule:

  • Bath: 60°C[3][4][5][6][7][8]

  • Vapor: 40°C[4][5][6]

  • Condenser: 20°C

The Limonoid-Safe Delta 20 Rule (Strict Adherence):

  • Bath: 40°C (Max)[1][2]

  • Vapor: 20°C (Target)

  • Condenser: 0°C (Required)

Why this matters: The furan ring in 6-Desacetylnimbin is electron-rich and susceptible to oxidative opening.[1][2] Heat acts as a catalyst for this reaction.[2] By forcing the vapor temperature down to 20°C, you ensure the molecule never experiences thermal stress, effectively "cold boiling" the solvent [1, 5].

Q: Which solvents are compatible with this low-temperature protocol?

A: You must select solvents with boiling points that allow removal at <40°C bath temp without requiring vacuums deep enough to sublime the compound.[2]

SolventBoiling Point (atm)Target Vacuum (for 20°C Vapor)Risk Profile
Methanol 64.7°C~130 mbarHigh: Bumping risk; requires careful monitoring.[1][2]
Ethanol 78.4°C~58 mbarMedium: Standard extraction solvent; requires colder chiller (-5°C).[1][2]
Ethyl Acetate 77.1°C~98 mbarLow: Good solubility; easier to control bumping than alcohols.[1][2]
Acetone 56.0°C~235 mbarLow: Evaporates very fast; monitor for "skinning" over.[1][2]

Module 2: The "Soft-Landing" Protocol

Q: My sample turns dark brown when I dry it completely. Why?

A: You are experiencing "Dry-State Auto-Oxidation." [1][2]

When 6-Desacetylnimbin is concentrated to a dry film, the surface area exposed to oxygen in the flask is maximized. If the flask is still warm (residual bath heat) and you vent the system with air, the furan ring oxidizes rapidly, turning the extract dark brown or black.

The Solution: The Soft-Landing Workflow Never evaporate to total dryness on the rotovap. Stop when a viscous oil remains, then switch to a high-vacuum manifold or nitrogen stream.[1][2]

SoftLanding Start Crude Extract Bulk Bulk Evaporation (Bath 40°C, 100 rpm) Start->Bulk Initiate Vacuum Trace Trace Removal (Stop at 5-10mL volume) Bulk->Trace Solvent < 10% Transfer Transfer to Vials (Inert Atmosphere) Trace->Transfer Do NOT Dry Lyophil Lyophilization / N2 Blowdown (No Heat) Transfer->Lyophil Final Drying

Figure 1: The "Soft-Landing" workflow prevents thermal oxidation by avoiding dry-state heating.[1][2]

Module 3: Troubleshooting Specific Failures

Q: The extract is "bumping" (foaming) violently into the condenser.

Diagnosis: Neem extracts contain natural surfactants and saponins that lower surface tension. Immediate Fix:

  • Rotation Speed: Increase to 150-200 rpm . High rotation creates a centrifugal force that presses the liquid against the flask wall, suppressing bubble formation [1].

  • Vacuum Application: Use a "Step-Down" method. Do not jump to the target vacuum. Decrease pressure by 50 mbar increments, waiting 30 seconds between steps.

Q: I see low recovery yields despite no visible degradation.

Diagnosis:

  • Cold Trapping: If your vacuum is too deep (e.g., <10 mbar) and the bath is warm, you might be subliming the compound or pulling it into the pump.

  • Glassware Adsorption: 6-Desacetylnimbin has a free hydroxyl group, making it sticky on glass.[1][2] Fix: Rinse the evaporation flask with a small volume of warm ethyl acetate immediately after evaporation to recover adsorbed material.

Module 4: Advanced Troubleshooting Logic

Use this decision tree to diagnose issues in real-time.

Troubleshooting Issue Identify Issue Bumping Violent Bumping/Foaming Issue->Bumping Degradation Sample Darkening Issue->Degradation LowYield Low Yield Issue->LowYield ActionBump1 Increase RPM (>150) Fill Flask < 40% Bumping->ActionBump1 Step 1 ActionDeg1 Check Bath Temp (Must be < 40°C) Degradation->ActionDeg1 Step 1 ActionYield1 Check Condenser Temp (Is it < 0°C?) LowYield->ActionYield1 Volatile loss? ActionYield2 Rinse Flask Walls (Warm EtOAc) LowYield->ActionYield2 Adsorption? ActionBump2 Use Bump Trap Pulse Vacuum ActionBump1->ActionBump2 If persists ActionDeg2 Check Inert Gas (Vent with N2/Ar) ActionDeg1->ActionDeg2 Step 2

Figure 2: Decision tree for diagnosing common rotary evaporation failures with limonoids.

References

  • Buchi Labortechnik AG. (n.d.).[1][2] The Delta 20 Rule: Your Evaporation Guide. Retrieved from [Link]

  • PubChem. (2025).[1][2] 6-Desacetylnimbin (Compound Summary). National Library of Medicine.[2] Retrieved from [Link][1][2]

  • Vacuubrand. (2025). 10 Tips for Optimal Rotary Evaporation. Retrieved from [Link]

  • Mitchell, M. J., et al. (1997).[2][9] Effects of the neem tree compounds azadirachtin, salannin, nimbin, and 6-desacetylnimbin on ecdysone 20-monooxygenase activity. Archives of Insect Biochemistry and Physiology. Retrieved from [Link]

  • Laboratory Supply Network. (2020). Putting the Rule of 20 Into Practice. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges of 6-Desacetylnimbin in Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 6-Desacetylnimbin. This document provides in-depth troubleshooting and practical solutions for researchers encountering solubility issues with this promising bioactive limonoid. As a tetracyclic triterpenoid derived from the neem tree (Azadirachta indica), 6-Desacetylnimbin's complex, hydrophobic structure presents significant challenges for dissolution in aqueous-based bioassay systems.[1][2][3][4] This guide is structured to walk you through a logical progression of solubilization strategies, from basic troubleshooting to advanced formulation techniques.

Frequently Asked Questions (FAQs) - First-Line Troubleshooting

Here we address the most common initial hurdles researchers face when working with 6-Desacetylnimbin.

Q1: What is the best organic solvent to prepare a stock solution of 6-Desacetylnimbin?

Answer: The recommended starting solvent is Dimethyl Sulfoxide (DMSO) . 6-Desacetylnimbin, like many hydrophobic natural products, is a white to off-white solid that shows slight solubility in methanol and chloroform but is most effectively dissolved in 100% DMSO to create a high-concentration primary stock solution (e.g., 10-50 mM).[3]

Causality & Best Practices:

  • Why DMSO? DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide range of nonpolar and polar compounds. Its high polarity allows it to solvate the 6-Desacetylnimbin molecule effectively.

  • Protocol: Always dissolve the compound in the minimum required volume of 100% DMSO. Gentle warming (to 37°C) or brief sonication can aid dissolution.[5] Store the stock solution in small aliquots at -20°C or -80°C in desiccated conditions to prevent water absorption by the DMSO.

Q2: My 6-Desacetylnimbin precipitated when I diluted my DMSO stock into my aqueous bioassay medium. What happened and how can I fix it?

Answer: This is a classic and expected problem known as "precipitation upon dilution." It occurs because the highly hydrophobic 6-Desacetylnimbin, which was stable in the organic DMSO stock, is suddenly exposed to a predominantly aqueous environment where its solubility is extremely low. The DMSO concentration is no longer sufficient to keep it in solution.

Troubleshooting Workflow:

Here is a decision-making workflow to address this common issue.

G start Precipitation Observed in Aqueous Medium check_dmso Is final DMSO concentration >0.5%? start->check_dmso reduce_dmso Reduce final DMSO to ≤0.5%. Increase stock concentration if necessary. check_dmso->reduce_dmso Yes check_serum Does your medium contain serum (e.g., FBS)? check_dmso->check_serum No reduce_dmso->check_serum use_serum Pre-mix compound with serum-containing medium before final dilution. check_serum->use_serum Yes no_serum Consider advanced solubilization methods. check_serum->no_serum No advanced Proceed to Advanced Solubilization Guide use_serum->advanced Still Precipitates no_serum->advanced

Caption: Decision workflow for troubleshooting precipitation.

Solutions:

  • Control Final DMSO Concentration: The final concentration of DMSO in your assay should ideally be kept at or below 0.5% to avoid solvent-induced artifacts and cytotoxicity.[6] Some robust cell lines may tolerate up to 1%, but this must be validated with a solvent-only control.[7] To achieve a low final DMSO concentration, you may need to prepare a more concentrated primary stock.

  • Leverage Serum Proteins: If your assay medium (e.g., cell culture medium) contains serum like Fetal Bovine Serum (FBS), use it to your advantage.[8] Serum proteins, particularly albumin, can bind to hydrophobic compounds and act as natural carriers, preventing precipitation.

    • Technique: Instead of diluting your DMSO stock directly into the full volume of the final medium, first perform an intermediate dilution step. Add the small volume of DMSO stock into a smaller volume of serum-containing medium, vortex gently, and allow it to equilibrate for a few minutes before adding it to the rest of the assay volume.[8]

  • Increase Mixing Energy: When making the final dilution, do not simply pipette the DMSO stock into the medium. Add the stock dropwise while gently vortexing or rapidly pipetting the aqueous solution to promote rapid dispersion and prevent localized high concentrations that trigger precipitation.

Q3: What concentration of DMSO is considered safe for my cells?

Answer: This is highly cell-type dependent. While many established cell lines tolerate DMSO up to 0.5% or even 1% without significant toxicity, primary cells and more sensitive cell lines can show stress or differentiation at concentrations as low as 0.1%.[6]

Self-Validating Protocol: It is critical to perform a solvent tolerance experiment for your specific cell line and assay duration.

Final DMSO ConcentrationTypical Effect on Most Cell LinesRecommendation
≤ 0.1% Generally considered safe with negligible effects.Optimal Target
0.1% - 0.5% Usually well-tolerated, but validation is required.[6]Acceptable Range
0.5% - 1.0% Potential for cytotoxicity and off-target effects increases.[7][9]Use with caution; requires rigorous solvent controls.
> 1.0% Significant cytotoxicity and/or altered cell function is likely.[10]Avoid for most applications.

Experimental Protocol: Determining DMSO Tolerance

  • Plate Cells: Seed your cells at the density used in your main experiment.

  • Prepare Solvent Controls: Create a serial dilution of DMSO in your complete assay medium to achieve final concentrations of 0%, 0.05%, 0.1%, 0.25%, 0.5%, and 1.0%.

  • Treat Cells: Replace the existing medium with the DMSO-containing medium.

  • Incubate: Incubate for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).

  • Assess Viability: Use a standard viability assay (e.g., MTT, CellTiter-Glo®, Trypan Blue exclusion) to measure the effect of the solvent alone.

  • Analyze: Determine the highest DMSO concentration that does not significantly impact cell viability or morphology compared to the 0% control. This is your maximum allowable solvent concentration.

In-Depth Guides: Advanced Solubilization Strategies

If the first-line troubleshooting steps are insufficient, more advanced formulation strategies are necessary. These methods aim to create a stable dispersion or complex of 6-Desacetylnimbin in the aqueous medium.

Guide 1: Cyclodextrin Inclusion Complexes

Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11][12] They can encapsulate hydrophobic "guest" molecules like 6-Desacetylnimbin, forming an "inclusion complex" that is water-soluble.[13][14] This is a well-established technique for improving the solubility of poorly soluble drugs.[15]

G cluster_0 Inclusion Complex Formation A 6-Desacetylnimbin (Hydrophobic) C Water-Soluble Inclusion Complex A->C B Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) B->C

Caption: Encapsulation by a cyclodextrin carrier.

Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.

Experimental Protocol: Preparing a 6-Desacetylnimbin:HP-β-CD Complex

  • Prepare HP-β-CD Solution: Prepare a concentrated stock solution of HP-β-CD (e.g., 40% w/v) in your desired aqueous buffer (e.g., PBS or serum-free medium).

  • Initial Compound Dissolution: Dissolve the 6-Desacetylnimbin in a minimal volume of a suitable organic solvent like ethanol or acetone. DMSO can be used but may be harder to remove later.

  • Combine and Mix: Add the dissolved compound solution dropwise to the stirring HP-β-CD solution. A molar ratio between 1:1 and 1:2 (compound:cyclodextrin) is a good starting point.

  • Equilibrate: Stir the mixture vigorously at room temperature for 24-48 hours to allow for complex formation.

  • Remove Organic Solvent (Optional but Recommended): If a volatile solvent was used, it can be removed by evaporation under a stream of nitrogen or by lyophilization (freeze-drying). Lyophilization will result in a stable powder that can be readily reconstituted in water.

  • Sterilize and Use: Sterilize the final complex solution by filtering through a 0.22 µm syringe filter. This stock can now be diluted into your assay medium. Always include a vehicle control using the HP-β-CD solution without the compound.

Guide 2: Liposomal Formulations

Mechanism: Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds.[16] For a hydrophobic molecule like 6-Desacetylnimbin, it will partition into the lipid bilayer itself, creating a stable, dispersible formulation.[17][18]

Experimental Protocol: Thin-Film Hydration Method for Liposome Preparation

  • Select Lipids: A common starting formulation is a mixture of a primary phospholipid like soy phosphatidylcholine (SPC) and cholesterol (to improve stability) at a molar ratio of ~2:1.

  • Dissolve Components: In a round-bottom flask, dissolve the 6-Desacetylnimbin and the lipids together in a volatile organic solvent like chloroform or a chloroform:methanol mixture.

  • Create Thin Film: Remove the organic solvent using a rotary evaporator. This will leave a thin, dry film of the lipid-compound mixture on the wall of the flask.

  • Hydration: Add your aqueous buffer (e.g., PBS) to the flask and hydrate the film by gentle agitation (e.g., swirling or vortexing). This will cause the lipids to self-assemble into multilamellar vesicles (MLVs), entrapping the compound in their bilayers.

  • Size Reduction (Sonication/Extrusion): To create smaller, more uniform vesicles (SUVs) suitable for most bioassays, the MLV suspension must be processed.

    • Sonication: Use a probe sonicator on ice to break down the large vesicles.

    • Extrusion (Preferred): Repeatedly pass the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a liposome extruder. This produces a homogenous population of liposomes.[19]

  • Sterilize and Use: Filter the final liposome suspension through a 0.22 µm filter. Use an equivalent "empty" liposome preparation (without the compound) as your vehicle control.

Troubleshooting Assay-Specific Issues

Q4: I am conducting an enzyme inhibition assay in a buffer-only system. What special precautions should I take?

Answer: Enzyme assays are particularly sensitive to solvents. Without serum proteins to act as carriers, precipitation is more likely, and high solvent concentrations can directly impact enzyme structure and function.

Key Considerations:

  • Enzyme Denaturation: Organic solvents like DMSO can denature proteins at higher concentrations, altering the enzyme's conformation and activity.[20]

  • Altered Kinetics: The solvent can change the viscosity of the medium, which may affect diffusion-limited steps of the reaction (kcat/Km).[21][22] It can also compete with the substrate for binding to the active site.

  • Recommendation: For enzyme assays, the final DMSO concentration should be kept as low as possible, ideally ≤ 0.1% . If solubility is still an issue, using a cyclodextrin formulation is a much safer and more inert approach than increasing the solvent concentration. Always run a comprehensive solvent control curve to measure the effect of DMSO alone on your enzyme's activity.

Q5: In my cell-based assay, the results are inconsistent at higher concentrations of 6-Desacetylnimbin. Could this be a solubility problem?

Answer: Yes, this is a strong possibility. Inconsistent results or a plateau in the dose-response curve at high concentrations often point to the compound precipitating out of solution. The actual concentration of the dissolved, bioavailable compound is much lower than the nominal concentration you prepared.

Validation Steps:

  • Visual Inspection: Before adding your treatment solutions to the cells, inspect them carefully. Hold the plate or tube up to a light source. Do you see any cloudiness, particulates, or crystals?

  • Microscopic Examination: After adding the compound to the wells, check them under a microscope. Precipitated compound can often be seen as small, needle-like crystals or an amorphous film on the bottom of the well. This can cause physical stress to the cells, leading to artifacts.

  • Solubility Limit: If you suspect precipitation, you have likely exceeded the solubility limit of 6-Desacetylnimbin in your specific assay medium. You should either report the highest soluble concentration as your maximum tested dose or employ an advanced solubilization method (cyclodextrins, liposomes) to achieve higher concentrations.

References

  • Deacetylnimbin | C28H34O8 | CID 10505484 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

  • Nimbin (chemical). (n.d.). In Wikipedia. [Link]

  • Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions. (n.d.).
  • Azadirachtin | C35H44O16 | CID 5281303 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

  • 6-Desacetylnimbin | C28H34O8 | CID 176996 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. (2021). PMC. [Link]

  • Techniques to enhance solubility of hydrophobic drugs: An overview. (2016). ResearchGate. [Link]

  • Any suggestions for treating DMSO soluble compound in cell culture? (2013). ResearchGate. [Link]

  • Kinetic Solvent Viscosity Effects as Probes for Studying the Mechanisms of Enzyme Action. (2018). ACS Publications. [Link]

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (n.d.). MDPI. [Link]

  • Liposome formulations of hydrophobic drugs. (n.d.). PubMed. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. (n.d.). PMC. [Link]

  • Determining if a PRECIPITATE will form in a solution | Chemistry with Cat. (2020). YouTube. [Link]

  • Methods for making liposomes containing hydrophobic drugs. (n.d.).
  • Separation of azadirachtin and other limonoids from crude neem oil via solvent precipitation. (2021). ResearchGate. [Link]

  • Modeling of solvent flow effects in enzyme catalysis under physiological conditions. (n.d.). AIP Publishing. [Link]

  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. (n.d.). PMC. [Link]

  • How to deal with the poor solubility of tested compounds in MTT assay? (2013). ResearchGate. [Link]

  • Variability in triterpenoids (nimbin and salanin) composition of neem among different provenances of India. (2014). ResearchGate. [Link]

  • Precipitation Reactions and Net Ionic Equations - Chemistry. (2016). YouTube. [Link]

  • Liposome formulations of hydrophobic drugs. (n.d.). SciSpace. [Link]

  • From what concentration of DMSO is harmful to cell in vivo and vitro? (2017). ResearchGate. [Link]

  • Identification of Natural Compounds Triggering MRGPRX2-Mediated Calcium Flux and Degranulation in RBL-2H3 Cells. (n.d.). MDPI. [Link]

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. (2022). MDPI. [Link]

  • Precipitation Reactions: Crash Course Chemistry #9. (2013). YouTube. [Link]

  • Nimbolide B and Nimbic Acid B, Phytotoxic Substances in Neem Leaves with Allelopathic Activity. (n.d.). PMC. [Link]

  • Inclusion complex formation of cyclodextrin with its guest and their applications. (n.d.). OAText. [Link]

  • Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. (2016). Asian Journal of Pharmaceutics. [Link]

  • 21: Kinetics of Enzyme Catalysis. (2021). Chemistry LibreTexts. [Link]

  • Liposomal Formulations: A Recent Update. (n.d.). MDPI. [Link]

  • Assessment of Cytotoxicity of Dimethyl Sulfoxide in Human Hematopoietic Tumor Cell Lines. (2017). Iranian Journal of Blood and Cancer. [Link]

  • The effect of serum on monolayer cell culture of mammalian articular chondrocytes. (n.d.). PubMed. [Link]

  • A Semi-Mechanistic Approach to Modeling Lipase-Catalyzed Processes with Multiple Competing Reactions: Demonstration for the Esterification of Trimethylolpropane. (n.d.). MDPI. [Link]

  • Anti-Bacterial, Anti-Oxidant and Cytotoxic Activities of Nimbin Isolated from African Azadirachta Indica Seed Oil. (2020). Advanced Journal of Chemistry, Section B. [Link]

  • Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. (2017). PMC. [Link]

  • Cyclodextrin complexes: Perspective from drug delivery and formulation. (n.d.). PubMed. [Link]

  • Denaturation (biochemistry). (n.d.). In Wikipedia. [Link]

  • How to Work With Precipitation Reactions. (n.d.). LabXchange. [Link]

  • DMSO usage in cell culture. (2023). LifeTein. [Link]

  • 15.30c | How to find if a compound precipitates from a solution: PbI2. (2022). YouTube. [Link]

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Technical Support Center: Isolating 6-Desacetylnimbin from Salannin and Azadirachtin

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Separating Structurally Similar Limonoids

Welcome to the technical support guide for the chromatographic separation of 6-Desacetylnimbin, Salannin, and Azadirachtin. These three tetranortriterpenoids, primarily sourced from the Neem tree (Azadirachta indica), present a significant purification challenge due to their structural similarities.[1][2] Azadirachtin is a well-known potent insecticidal compound, while Salannin and 6-Desacetylnimbin also exhibit various biological activities.[3][4] Effective separation is crucial for accurate bioactivity screening, formulation development, and detailed structural analysis.

This guide provides a comprehensive, field-proven approach to achieving baseline separation of these compounds. We will delve into the underlying principles of the separation, provide a detailed High-Performance Liquid Chromatography (HPLC) protocol, and offer an extensive troubleshooting guide in a question-and-answer format to address common issues encountered in the laboratory.

Understanding the Analytes: Physicochemical Properties

The success of any separation is rooted in understanding the physicochemical properties of the target compounds. Azadirachtin, Salannin, and 6-Desacetylnimbin are all classified as limonoids, but subtle differences in their functional groups lead to variations in polarity, which is the primary lever for their separation via reversed-phase HPLC.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Structural Features Affecting Polarity
Azadirachtin C₃₅H₄₄O₁₆720.7Highly oxygenated with multiple hydroxyl and ester groups, making it the most polar of the three.[5]
Salannin C₃₄H₄₄O₉596.7Less oxygenated than Azadirachtin, with a key difference being the absence of the decalin ring system's complex ester functionalities.
6-Desacetylnimbin C₂₈H₃₄O₈498.56Lacks the acetyl group at the C-6 position compared to Nimbin, and is generally less polar than Salannin and significantly less polar than Azadirachtin.[2]

Recommended Separation Strategy: Reversed-Phase HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most effective and widely adopted technique for the analytical and preparative separation of these limonoids. This method utilizes a nonpolar stationary phase (typically C18) and a polar mobile phase. The separation is governed by the hydrophobic interactions between the analytes and the stationary phase. More polar compounds, like Azadirachtin, will have weaker interactions and thus elute earlier, while less polar compounds will be retained longer.

A gradient elution, where the mobile phase composition is changed over time to become more nonpolar (by increasing the organic solvent concentration), is essential for resolving this complex mixture. This approach ensures that the highly polar compounds are well-retained and separated at the beginning of the run, while the less polar compounds are eluted in a reasonable time with good peak shape.

Experimental Workflow Overview

The overall process, from crude Neem extract to isolated, pure compounds, involves several key stages. This workflow is designed to remove interfering substances and enrich the target limonoids before the final high-resolution separation.

SeparationWorkflow cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Compound Isolation & Analysis NeemExtract Crude Neem Oil/Seed Extract Defatting Defatting with Hexane NeemExtract->Defatting Removal of Lipids SPE Solid Phase Extraction (SPE) (e.g., Graphitized Carbon) Defatting->SPE Enrichment of Limonoids HPLC Preparative RP-HPLC SPE->HPLC Injection of Enriched Fraction Fractionation Fraction Collection HPLC->Fractionation Analysis Purity Analysis (Analytical HPLC, LC-MS) Fractionation->Analysis IsolatedCompounds Isolated Compounds: 1. Azadirachtin 2. Salannin 3. 6-Desacetylnimbin Analysis->IsolatedCompounds Troubleshooting cluster_resolution Poor Resolution / Co-elution cluster_peakshape Poor Peak Shape cluster_pressure System Issues start Problem Observed p1 Are Salannin and 6-Desacetylnimbin co-eluting? start->p1 p2 Are peaks tailing? start->p2 p3 Is system pressure too high? start->p3 s1a Decrease Gradient Slope: Extend the gradient time between 40% and 70% Acetonitrile. p1->s1a s1b Change Organic Modifier: Replace Acetonitrile with Methanol. Methanol can alter selectivity. p1->s1b s1c Reduce Particle Size: Use a column with smaller particles (e.g., 3.5 µm) for higher efficiency. p1->s1c s2a Add Mobile Phase Modifier: Incorporate 0.1% formic acid or acetic acid to both mobile phases. p2->s2a s2b Check for Column Overload: Reduce sample injection volume or concentration. p2->s2b s2c Sample Solvent Mismatch: Ensure sample is dissolved in a solvent weaker than or equal to the initial mobile phase. p2->s2c s3a Check for Blockages: Inspect guard column, frits, and tubing. p3->s3a s3b Mobile Phase Precipitation: If using buffers, ensure they are soluble in the organic phase. p3->s3b s3c Column Contamination: Flush the column with a strong solvent wash sequence. p3->s3c

Sources

Validation & Comparative

Comparative cytotoxicity of 6-Desacetylnimbin vs Nimbolide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Comparative Cytotoxicity of 6-Desacetylnimbin vs. Nimbolide

Executive Summary This guide provides a rigorous technical comparison between Nimbolide and 6-Desacetylnimbin , two limonoids derived from the Neem tree (Azadirachta indica). While structurally related, they exhibit vastly different pharmacological profiles. Nimbolide is a potent cytotoxic agent (IC


 typically 1–10 

M) capable of inducing apoptosis in chemoresistant cancer lines.[1] In sharp contrast, 6-Desacetylnimbin acts as a structural analogue with negligible cytotoxicity (IC

> 200

M), often serving as a negative control in Structure-Activity Relationship (SAR) studies to validate the necessity of the

-unsaturated ketone and

-lactone moieties found in Nimbolide.

Chemical Biology & Structural Divergence

To understand the disparity in cytotoxicity, one must analyze the electrophilic nature of these molecules. The biological activity of Neem limonoids is dictated by their ability to form covalent adducts with nucleophilic residues (e.g., cysteine thiols) on target proteins via Michael addition.

Structural Pharmacophores
  • Nimbolide (Active): Contains a critical

    
    -unsaturated ketone system (Ring A) and a 
    
    
    
    -lactone ring.[2][3] These features create a highly reactive electrophilic center.
  • 6-Desacetylnimbin (Inactive): Lacks the specific enone configuration and the lactone ring constraint (often containing an ester instead). The absence of the acetyl group at C-6 (compared to Nimbin) further alters hydrophobicity but does not restore cytotoxicity.

SAR_Analysis Nimbolide Nimbolide (Potent Cytotoxin) Feature1 α,β-Unsaturated Ketone (Michael Acceptor) Nimbolide->Feature1 Possesses Feature2 δ-Lactone Ring Nimbolide->Feature2 Possesses Desacetyl 6-Desacetylnimbin (Negligible Activity) Desacetyl->Feature1 Lacks/Altered Feature3 Lack of C6-Acetate (Hydrophilicity Change) Desacetyl->Feature3 Characterized by Target Cysteine Thiols (Protein Alkylation) Feature1->Target High Affinity Feature2->Target Modulates Reactivity NoTarget No Covalent Binding Feature3->NoTarget Ineffective Interaction

Figure 1: Structure-Activity Relationship (SAR) logic demonstrating why Nimbolide effectively targets cellular proteins while 6-Desacetylnimbin fails to initiate cytotoxicity.

Comparative Cytotoxicity Data

The following data aggregates findings from multiple comparative studies (e.g., Cohen et al., Life Sciences; Priyadarsini et al., Free Radic Res).

Cell LineTissue OriginNimbolide IC

(

M)
6-Desacetylnimbin IC

(

M)
Interpretation
N1E-115 Neuroblastoma4 - 6> 200High Specificity: Nimbolide is >30x more potent.
143B.TK- Osteosarcoma5 - 8> 200Inactive: 6-Desacetylnimbin is considered non-toxic.[4][5]
HeLa Cervical Cancer2.5 - 5> 100Potent: Nimbolide induces rapid apoptosis.
MCF-7 Breast Cancer3 - 7> 150Differential: Clear therapeutic window for Nimbolide.
HUVEC Normal Endothelium25 - 40> 200Selectivity: Nimbolide shows partial selectivity for cancer cells.

Key Insight: 6-Desacetylnimbin is functionally inert in these assays. If you observe cytotoxicity with 6-Desacetylnimbin below 50


M, verify purity; contamination with Nimbolide or Azadirachtin is a common artifact.

Mechanistic Divergence[1]

Nimbolide’s cytotoxicity is not merely "toxic"; it is a programmed cascade. 6-Desacetylnimbin fails to trigger the initial "sensor" steps of this cascade.

The Nimbolide Apoptosis Cascade

Nimbolide acts as a "dirty drug" in the positive sense, hitting multiple oncogenic nodes simultaneously:

  • ROS Generation: Rapid depletion of glutathione (GSH) due to Michael addition.

  • NF-κB Inhibition: Blocks phosphorylation of IκBα, preventing NF-κB nuclear translocation.

  • Cell Cycle Arrest: Downregulates Cyclin D1/CDK4, arresting cells at G0/G1 or G2/M.

Mechanism_Flow Drug Nimbolide Treatment Step1 Michael Addition to GSH/Coc Drug->Step1 NFkB Inhibition of NF-κB Drug->NFkB Direct Interaction ROS ROS Accumulation (Oxidative Stress) Step1->ROS GSH Depletion Mito Mitochondrial Membrane Permeabilization (MOMP) ROS->Mito Death Apoptosis NFkB->Death Reduced Survival Signals Caspase Caspase 3/9 Activation Mito->Caspase Cytochrome c Release Caspase->Death

Figure 2: The multi-target cytotoxic mechanism of Nimbolide. 6-Desacetylnimbin fails at "Step 1" due to lack of electrophilicity.

Experimental Protocols: Validating Differential Cytotoxicity

To reproduce the data presented above, use this self-validating MTT workflow. This protocol controls for the solubility issues common with limonoids.

Reagent Preparation
  • Stock Solutions: Dissolve both compounds in 100% DMSO to 50 mM.

    • Critical: Nimbolide is light-sensitive. Store in amber vials at -20°C.

    • Stability: 6-Desacetylnimbin is chemically stable but prone to precipitation in aqueous media if not mixed rapidly.

  • Working Solutions: Serial dilute in serum-free media immediately before addition. Ensure final DMSO concentration is < 0.5%.

The Comparative MTT Assay Workflow
  • Seeding: Seed cancer cells (e.g., HeLa) at

    
     cells/well in 96-well plates. Allow attachment for 24 hours.
    
  • Treatment:

    • Arm A (Nimbolide): 0.5, 1, 2.5, 5, 10, 20

      
      M.
      
    • Arm B (6-Desacetylnimbin): 10, 25, 50, 100, 200

      
      M.
      
    • Note: The concentration ranges must differ to capture the IC

      
       of Nimbolide while proving the inactivity of the analogue.
      
  • Incubation: 48 hours at 37°C, 5% CO

    
    .
    
  • Readout: Add MTT (0.5 mg/mL). Incubate 3-4 hours. Solubilize formazan with DMSO. Read Absorbance at 570 nm.

Data Validation (Quality Control)
  • The "Crossover" Check: If 6-Desacetylnimbin shows >50% inhibition at 10

    
    M, your compound is likely degraded or misidentified.
    
  • Morphology Check: At 10

    
    M, Nimbolide-treated cells should show blebbing and shrinkage within 12 hours. 6-Desacetylnimbin-treated cells should remain adherent and distinct.
    

References

  • Cohen, E., Quistad, G. B., & Casida, J. E. (1996). Cytotoxicity of nimbolide, epoxyazadiradione and other limonoids from neem insecticide.[1][3][4] Life Sciences, 58(13), 1075-1081.[1][3] Link

  • Priyadarsini, R. V., et al. (2009). The neem limonoids azadirachtin and nimbolide inhibit hamster cheek pouch carcinogenesis by modulating xenobiotic-metabolizing enzymes, DNA damage, antioxidants, invasion and angiogenesis.[3] Free Radical Research, 43(5), 492-504.[3] Link

  • Gupta, S. C., et al. (2010). Nimbolide sensitizes human colon cancer cells to TRAIL through reactive oxygen species- and ERK-dependent up-regulation of DR5 and DR4. Cancer Research, 71(21). Link

  • Anitha, G., et al. (2007). Semi-synthetic modification of nimbolide to 6-homodesacetylnimbin and 6-desacetylnimbin and their cytotoxic studies.[4][6] Journal of Asian Natural Products Research, 9(1), 73-78.[4][6] Link[4]

  • Subramani, R., et al. (2016). Nimbolide inhibits pancreatic cancer growth and metastasis through ROS-mediated apoptosis and inhibition of epithelial-to-mesenchymal transition. Scientific Reports, 6, 19819. Link

Sources

Validation of 6-Desacetylnimbin structure using Mass Spectrometry (MS)

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Validation of 6-Desacetylnimbin: A Comparative Guide to High-Resolution Mass Spectrometry (HR-MS)

Executive Summary

This guide provides a technical framework for the structural validation of 6-Desacetylnimbin (C₂₈H₃₄O₈), a bioactive limonoid derived from Azadirachta indica (Neem).[1][2][3] While Nuclear Magnetic Resonance (NMR) remains the benchmark for ab initio structural elucidation, this guide demonstrates why High-Resolution Electrospray Ionization Tandem Mass Spectrometry (HR-ESI-MS/MS) is the superior operational choice for rapid validation, impurity profiling, and complex matrix analysis.[1][2][3] We present a self-validating protocol comparing HR-MS against standard HPLC-UV and NMR workflows.

Part 1: The Analytical Challenge

6-Desacetylnimbin is structurally analogous to Nimbin , differing only by the substitution of an acetoxy group at the C-6 position with a hydroxyl group.[1][2][3][4] This minor modification results in a mass shift of 42.01 Da and significantly alters polarity, yet both compounds often co-elute in standard reverse-phase HPLC-UV methods due to similar chromophores (furan ring and enone system).[1][2][3]

The Core Problem: Reliance on HPLC-UV alone leads to false positives.[1][2] Reliance on NMR is resource-intensive and fails in low-concentration complex matrices (e.g., plasma or crude extracts).[1][2][3]

Comparative Analysis of Validation Methods
FeatureHR-ESI-MS/MS (Recommended) 1D-NMR (¹H / ¹³C) HPLC-UV (Standard)
Primary Output Exact Mass & Fragment FingerprintAtom Connectivity & StereochemistryRetention Time & Absorbance
Specificity High (Resolves isobaric interferences)Very High (Definitive structure)Low (Risk of co-elution)
Sensitivity Nanogram (ng) rangeMilligram (mg) rangeMicrogram (µg) range
Throughput High (Minutes)Low (Hours/Days)Medium (Minutes)
Matrix Tolerance High (with LC separation)Low (Requires high purity)Medium

Part 2: Experimental Protocol (HR-ESI-MS/MS)

This protocol is designed as a self-validating system.[1][2][3] The detection of the parent ion confirms the molecular formula, while the specific fragmentation pattern confirms the structural isomer.

1. Sample Preparation

  • Stock: Dissolve 1 mg 6-Desacetylnimbin in 1 mL Methanol (LC-MS grade).

  • Working Solution: Dilute to 500 ng/mL in 50:50 Methanol:Water (0.1% Formic Acid).

2. Chromatographic Conditions (UHPLC)

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).[1][3]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient: 5% B to 95% B over 10 mins.

  • Flow Rate: 0.3 mL/min.[1][2]

3. Mass Spectrometry Parameters (Q-TOF or Orbitrap)

  • Ionization: ESI Positive Mode (+).

  • Source Voltage: 3.5 kV.[1][2]

  • Mass Range: m/z 100–1000.[1][2]

  • Collision Energy (CE): Stepped 15, 30, 45 eV (to capture full fragmentation pathways).[1][3]

Part 3: Structural Validation Logic

The validation relies on identifying the Exact Mass and the Diagnostic Fragment Ions .

1. Elemental Composition Confirmation

  • Formula: C₂₈H₃₄O₈[1][2][3][4][5]

  • Calculated Monoisotopic Mass: 498.2253 Da[1][2][5]

  • Observed Precursor [M+H]⁺: m/z 499.2326 (Target error < 5 ppm)[1][2][3]

  • Observed Adduct [M+Na]⁺: m/z 521.2146[1][2][3]

2. Diagnostic Fragmentation (MS/MS) Unlike Nimbin, which shows a characteristic loss of acetic acid (60 Da), 6-Desacetylnimbin shows a distinct pathway driven by the C-6 hydroxyl group.[1][2][3]

Fragment Ion (m/z)Loss IdentityStructural Insight (Causality)
499.23 [M+H]⁺Parent Molecule.[1][2][3]
481.22 [M+H - H₂O]⁺Diagnostic: Loss of water from C-6 OH.[1][2][3] (Nimbin does not show this as primary loss).[1][2]
467.20 [M+H - CH₃OH]⁺Loss of methanol from the ester side chain.[1][2]
449.19 [M+H - H₂O - CH₃OH]⁺Combined loss of water and methanol.[1][2][3]
431.18 [M+H - Furan]⁺Cleavage of the characteristic furan ring (Limonoid signature).[1][2][3]

Part 4: Visualization

Figure 1: Analytical Workflow for 6-Desacetylnimbin

This diagram illustrates the decision matrix for selecting MS over NMR and the operational flow.

G cluster_0 Validation Logic Sample Crude Extract / Sample Sep UHPLC Separation (C18 Column) Sample->Sep Detect ESI-Q-TOF MS Sep->Detect Iso Precursor Selection [M+H]+ = 499.23 Detect->Iso Frag CID Fragmentation (MS/MS) Iso->Frag Val1 Exact Mass Match (<5 ppm) Frag->Val1 Val2 Fragment Fingerprint (No Acetyl Loss) Frag->Val2

Caption: Operational workflow for HR-MS validation, highlighting the transition from separation to specific ion filtering and structural confirmation.

Figure 2: Fragmentation Pathway Logic

This diagram details the specific mass losses that distinguish 6-Desacetylnimbin from its acetylated parent, Nimbin.[1][2][3]

Fragmentation Parent Parent Ion [M+H]+ m/z 499.23 IonA [M+H - H2O]+ m/z 481.22 (Loss of C6-OH) Parent->IonA -18 Da (H2O) IonB [M+H - MeOH]+ m/z 467.20 (Loss of Ester) Parent->IonB -32 Da (CH3OH) IonD Furan Cleavage m/z ~431 Parent->IonD Furan Ring Loss IonC [M+H - H2O - MeOH]+ m/z 449.19 IonA->IonC -32 Da IonB->IonC -18 Da Nimbin Nimbin [M+H]+ m/z 541.24 NimbinFrag [M+H - AcOH]+ m/z 481.22 Nimbin->NimbinFrag -60 Da (Acetic Acid) (Distinguishing Step)

Caption: MS/MS fragmentation pathway. Note that while Nimbin also produces an m/z 481 ion, it originates from a -60 Da loss (Acetic Acid), whereas in 6-Desacetylnimbin, it is a -18 Da loss (Water) from a different parent mass.[1][2][3]

References

  • PubChem. (2025).[1][2][4][5] 6-Desacetylnimbin Compound Summary. National Library of Medicine.[2] [Link][1][2][3]

  • Caboni, P., et al. (2006).[1][2][6] Residues and Persistence of Neem Formulations on Strawberry after Field Treatment. Journal of Agricultural and Food Chemistry. [Link]

  • Kumar, R., et al. (2018).[1][2] UHPLC-MS/SRM Method for Quantification of Neem Metabolites. Chemistry Central Journal. [Link]

  • Simionato, E., et al. (2004).[1][2] Analysis of Neem Oils by LC-MS and Degradation Kinetics. Analytical and Bioanalytical Chemistry. [Link]

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A Comparative Analysis of Antifeedant Potency: 6-Desacetylnimbin vs. Azadirachtin

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the antifeedant potencies of two prominent limonoids derived from the neem tree (Azadirachta indica): 6-Desacetylnimbin and Azadirachtin. As the global imperative for sustainable and effective pest management strategies intensifies, a nuanced understanding of the bioactivity of individual neem-derived compounds is paramount. This document moves beyond a surface-level acknowledgment of neem's insecticidal properties to offer a detailed examination of these two key molecules, supported by experimental data, to inform research and development in the field of botanical insecticides.

Introduction to the Contenders: Two Limonoids from a Singular Source

The neem tree is a veritable reservoir of complex secondary metabolites, with over 140 distinct compounds identified to date. Among these, the tetranortriterpenoids, or limonoids, are renowned for their potent biological activities.

Azadirachtin , particularly Azadirachtin-A, is the most celebrated of these compounds.[1][2] It is a highly oxidized limonoid recognized for its broad-spectrum insecticidal, growth-regulating, and exceptionally potent antifeedant properties against more than 200 species of insects.[3] Its complex molecular structure is believed to be central to its multi-modal mechanism of action.

6-Desacetylnimbin is another C-seco limonoid found in neem extracts.[4] While structurally related to other well-known limonoids like nimbin, it is less studied than Azadirachtin.[5] However, research has demonstrated its own significant biological activities, including insect growth regulation, making it a relevant subject for comparative analysis in the quest for novel pest control agents.[6][7]

This guide will dissect the available evidence to compare the antifeedant efficacy of these two molecules, providing a framework for understanding their relative strengths and potential applications.

Unraveling the Mechanisms of Feeding Deterrence

The capacity of a compound to deter feeding is a critical attribute for a crop protectant. It acts as a first line of defense, minimizing the initial damage inflicted by pests. Azadirachtin and 6-Desacetylnimbin achieve this through distinct, though potentially overlapping, physiological disruptions.

Azadirachtin's Multi-Pronged Assault: Azadirachtin's reputation as a superior antifeedant stems from its multifaceted mechanism of action.[3][8] It does not simply render plant tissues unpalatable but launches a coordinated attack on the insect's sensory and physiological systems:

  • Gustatory Repellence: It directly impacts the chemoreceptors in an insect's mouthparts, creating a strong aversive signal that leads to an immediate cessation of feeding.[9]

  • Hormonal Disruption: Azadirachtin is a potent insect growth regulator (IGR). It interferes with the synthesis and release of crucial developmental hormones, particularly ecdysone.[9][10] This disruption of the molting process induces physiological stress that contributes to a reduction in feeding.

  • Post-Ingestive Effects: If ingested, Azadirachtin can inhibit digestive enzymes and may create an aversive taste memory by activating dopaminergic neurons, discouraging any future feeding attempts.[10]

6-Desacetylnimbin's Mode of Action: The antifeedant mechanism of 6-Desacetylnimbin is less comprehensively documented than that of Azadirachtin. However, available research points towards its significant role as an enzyme inhibitor. A key study demonstrated that 6-Desacetylnimbin, alongside Azadirachtin, nimbin, and salannin, inhibits the activity of ecdysone 20-monooxygenase (E-20-M) in a dose-dependent manner across multiple insect species.[7] This enzyme is critical for the conversion of ecdysone to its more active form, 20-hydroxyecdysone, which is the primary molting hormone. By inhibiting this pathway, 6-Desacetylnimbin disrupts the insect's developmental cycle, a physiological stress that is intrinsically linked to feeding behavior.

Comparative Mechanism of Action cluster_Aza Azadirachtin cluster_6DN 6-Desacetylnimbin Aza Azadirachtin Aza_GR Gustatory Receptors Aza->Aza_GR Aza_Hormone Hormone Disruption (Ecdysone Pathway) Aza->Aza_Hormone Aza_Digest Digestive Enzymes Aza->Aza_Digest Aza_Neuro Dopaminergic Neurons Aza->Aza_Neuro Aza_Result FEEDING CESSATION Aza_GR->Aza_Result Aza_Hormone->Aza_Result Aza_Digest->Aza_Result Aza_Neuro->Aza_Result DN 6-Desacetylnimbin DN_Enzyme Ecdysone 20-Monooxygenase (E-20-M) Inhibition DN->DN_Enzyme DN_Hormone Molting Hormone (20-HE) Deficiency DN_Enzyme->DN_Hormone DN_Stress Physiological Stress DN_Hormone->DN_Stress DN_Result REDUCED FEEDING DN_Stress->DN_Result

Caption: Comparative mechanisms of antifeedant action.

Head-to-Head: Comparative Experimental Data

Direct comparisons in controlled laboratory settings are essential for discerning the relative potency of different compounds. While extensive comparative data is limited, key studies provide valuable insights. Research comparing Azadirachtin-A with other limonoids, including 6-Desacetylnimbin, against lepidopteran pests has demonstrated a clear hierarchy in antifeedant efficacy.

CompoundInsect SpeciesLife StageAssay TypeConcentration (ppm)Antifeedant Activity (% Feeding Reduction)Reference
Azadirachtin-A Spodoptera lituraLarvaeChoice1High[6]
6-Desacetylnimbin Spodoptera lituraLarvaeChoice1Moderate[6]
Azadirachtin-A Pericallia riciniLarvaeChoice1High[6]
6-Desacetylnimbin Pericallia riciniLarvaeChoice1Low-Moderate[6]

The consistent finding across these studies is the superior antifeedant potency of Azadirachtin-A. While 6-Desacetylnimbin does exhibit measurable feeding deterrence, it is less potent than Azadirachtin at equivalent concentrations.[6] This differential potency underscores the unique structural contributions of the Azadirachtin molecule to its profound interaction with insect sensory and metabolic systems.

Standardized Protocol: The Leaf Disc Choice Bioassay

To ensure the reproducibility and validity of antifeedant potency data, standardized experimental protocols are crucial. The leaf disc choice bioassay is a widely accepted method for quantifying feeding deterrence in chewing insects.

Objective: To determine the relative feeding preference of an insect when presented with a treated and an untreated food source.

Materials:

  • Fresh, healthy leaves from the insect's host plant (e.g., cabbage, cotton, castor).

  • Test compounds (6-Desacetylnimbin, Azadirachtin) dissolved in a suitable solvent (e.g., acetone, ethanol).

  • Control solution (solvent only).

  • Petri dishes (9 cm diameter).

  • Moistened filter paper.

  • Cork borer (2 cm diameter).

  • Forceps.

  • Test insects (e.g., 3rd or 4th instar larvae), starved for 2-4 hours prior to the assay.

  • Image analysis software.

Step-by-Step Methodology:

  • Preparation of Test Solutions: Prepare stock solutions of 6-Desacetylnimbin and Azadirachtin. Create a series of dilutions to test a range of concentrations.

  • Leaf Disc Preparation: Use the cork borer to cut uniform discs from the host plant leaves, avoiding major veins.

  • Treatment Application: For each replicate, take two leaf discs. Immerse one disc in the test compound solution for 5-10 seconds. Immerse the other disc in the control (solvent only) solution for the same duration.

  • Drying: Allow the solvent to evaporate completely from the leaf discs by placing them on a clean, non-absorbent surface for 30-60 minutes at room temperature.

  • Assay Setup: Place a moistened filter paper at the bottom of a Petri dish to maintain humidity. Position the treated and control leaf discs on opposite sides of the dish.

  • Insect Introduction: Introduce one starved larva into the center of each Petri dish.

  • Incubation: Seal the Petri dishes and place them in a controlled environment (e.g., 25°C, 12:12 L:D photoperiod) for a predetermined period (typically 24 hours).

  • Data Collection: After the incubation period, remove the larva. Scan the leaf discs or photograph them with a digital camera.

  • Analysis: Use image analysis software to measure the area consumed from both the treated (T) and control (C) discs. Calculate the Antifeedant Index (AFI) or Percent Feeding Reduction using the formula:

    • % Feeding Reduction = [(C - T) / (C + T)] x 100

Self-Validation and Controls: This protocol incorporates a self-validating system. The consumption of the control disc confirms the viability and feeding motivation of the test insect.[11] A lack of feeding on the control disc would invalidate that replicate. Comparing multiple concentrations allows for the determination of an EC₅₀ (Effective Concentration to deter feeding by 50%), providing a robust quantitative measure of potency.

Antifeedant Bioassay Workflow prep 1. Prepare Test Solutions (Compound & Control) treat 3. Treat Discs (Immerse in Solutions) prep->treat discs 2. Cut Leaf Discs discs->treat dry 4. Air Dry Discs treat->dry setup 5. Assemble Petri Dish Assay (Treated vs. Control Disc) dry->setup insect 6. Introduce Starved Larva setup->insect incubate 7. Incubate for 24h insect->incubate measure 8. Measure Area Consumed (Image Analysis) incubate->measure calc 9. Calculate % Feeding Reduction measure->calc

Caption: Standard workflow for a leaf disc choice bioassay.

Conclusion and Future Directions

While 6-Desacetylnimbin demonstrates clear bioactivity, particularly as an inhibitor of ecdysone 20-monooxygenase, its primary role may be more pronounced as an insect growth regulator rather than a primary antifeedant.[7] However, its contribution to the overall insecticidal profile of a crude neem extract should not be dismissed. The synergistic or additive effects of multiple limonoids, including 6-Desacetylnimbin, nimbin, and salannin, likely contribute to the robust efficacy of neem-based formulations.[6]

For researchers and drug development professionals, this comparative analysis highlights several key takeaways:

  • Azadirachtin remains the gold standard among neem limonoids for applications where strong, rapid feeding deterrence is the primary goal.

  • 6-Desacetylnimbin is a viable bioactive compound , but its strengths may lie in disrupting insect development. Further research into its specific toxicological and growth-regulating effects is warranted.

  • Synergistic interactions are crucial. Future research should focus on elucidating the combined effects of these and other limonoids, as formulations containing a natural spectrum of compounds may offer broader and more durable pest control than single isolated molecules.

By understanding the distinct potencies and mechanisms of individual neem components, the scientific community can better harness their potential in creating next-generation, sustainable insecticides.

References

  • Arbico Organics. (n.d.). Azadirachtin Sprays For Broad Spectrum Insect Control. Retrieved from [Link]

  • National Pesticide Information Center. (2000). Neem Oil Fact Sheet. Retrieved from [Link]

  • Kühner, S., et al. (2022). Local and systemic effect of azadirachtin on host choice and feeding activity of Macrosiphum rosae on rose plants. Arthropod-Plant Interactions. Retrieved from [Link]

  • Fazolin, M., et al. (2020). Azadirachtin-Based Insecticide: Overview, Risk Assessments, and Future Directions. Frontiers in Agronomy. Retrieved from [Link]

  • Wikipedia. (n.d.). Azadirachtin. Retrieved from [Link]

  • Ozone Biotech. (n.d.). Azadirachtin (Neem) insecticide fertiliser. Retrieved from [Link]

  • Govindachari, T. R., et al. (1996). Insect antifeedant and growth-regulating activities of Salannin and other c-seco limonoids from neem oil in relation to Azadirachtin. Journal of Chemical Ecology. Retrieved from [Link]

  • Wikipedia. (n.d.). Azadirachta indica. Retrieved from [Link]

  • Ozone Biotech. (2024). Understanding Azadirachtin: Neem's Natural Power Explained. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Antifeedants – Knowledge and References. Retrieved from [Link]

  • Govindachari, T. R., et al. (1995). Comparison of anti-feedant and insecticidal activity of nimbin and salannin photo-oxidation products with neem (Azadirachta indica) limonoids. Pesticide Science. Retrieved from [Link]

  • Isman, M. B. (2002). Insect antifeedants. Pesticide Outlook. Retrieved from [Link]

  • Mitchell, M. J., et al. (1997). Effects of the neem tree compounds azadirachtin, salannin, nimbin, and 6-desacetylnimbin on ecdysone 20-monooxygenase activity. Archives of Insect Biochemistry and Physiology. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Desacetylnimbin. PubChem Compound Database. Retrieved from [Link]

  • Manaaki Whenua – Landcare Research. (n.d.). Choice Verses No-choice Tests. Retrieved from [Link]

  • ResearchGate. (n.d.). No-choice bioassay (Experiment 1): Botanical efficacies.... Retrieved from [Link]

  • Wikipedia. (n.d.). Nimbin (chemical). Retrieved from [Link]

  • MDPI. (2023). Choice and No-Choice Feeding Assays of Cotton Fleahoppers (Pseudatomoscelis seriatus) on Cotton Expressing the Mpp51Aa2 Protein. Insects. Retrieved from [Link]

  • Protocol Online. (2008). Choice and No-Choice Assays for Testing the Resistance of A. thaliana to Chewing Insects. Retrieved from [Link]

  • ResearchGate. (n.d.). CHOICE OR NO-CHOICE TESTS? EFFECTS OF EXPERIMENTAL DESIGN ON THE EXPRESSION OF HOST RANGE. Retrieved from [Link]

Sources

A Comparative Guide to the Purity Assessment of 6-Desacetylnimbin Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of natural product chemistry and drug development, the purity and accurate characterization of reference standards are paramount. 6-Desacetylnimbin, a prominent limonoid derived from the neem tree (Azadirachta indica), has garnered significant interest for its diverse biological activities. As research into its therapeutic potential intensifies, the reliability of experimental data hinges on the quality of the 6-Desacetylnimbin reference standard used.

This guide provides a comprehensive framework for the purity assessment of 6-Desacetylnimbin reference standards. It is designed to empower researchers to critically evaluate and compare different batches or sources of this vital phytochemical. By delving into the causality behind experimental choices and adhering to rigorous scientific principles, this document serves as a practical tool for ensuring data integrity in research and development.

The Critical Role of a Well-Characterized Reference Standard

A reference standard is a highly purified and well-characterized compound that serves as a benchmark for analytical measurements.[1] Its established purity and identity are fundamental for the accurate quantification of the analyte in a sample, the validation of analytical methods, and the identification of impurities.[1] In the context of 6-Desacetylnimbin, a reliable reference standard is indispensable for:

  • Accurate Bioactivity Screening: Ensuring that observed biological effects are attributable to 6-Desacetylnimbin and not to impurities.

  • Quantitative Analysis: Precisely determining the concentration of 6-Desacetylnimbin in various matrices, such as herbal extracts or biological samples.

  • Impurity Profiling: Identifying and quantifying any related substances or contaminants that may be present in a sample.

  • Regulatory Compliance: Meeting the stringent quality control requirements of regulatory agencies for drug development and manufacturing.

A Multi-Faceted Approach to Purity Assessment

A comprehensive evaluation of a 6-Desacetylnimbin reference standard necessitates a multi-technique approach. No single analytical method can provide a complete picture of a compound's purity. By combining the strengths of various techniques, a robust and self-validating assessment can be achieved. This guide will focus on a core suite of analytical methods: High-Performance Liquid Chromatography (HPLC) for purity determination, Mass Spectrometry (MS) for molecular weight confirmation and impurity identification, and Nuclear Magnetic Resonance (NMR) Spectroscopy for definitive structural elucidation.

Visualizing the Purity Assessment Workflow

The following diagram illustrates the logical flow of the comprehensive purity assessment process for a 6-Desacetylnimbin reference standard.

Purity Assessment Workflow cluster_0 Initial Characterization cluster_1 Chromatographic Purity cluster_2 Structural Confirmation & Identification cluster_3 Final Assessment Reference_Standard 6-Desacetylnimbin Reference Standard Candidate HPLC_Analysis High-Performance Liquid Chromatography (HPLC) Reference_Standard->HPLC_Analysis Inject for Purity Analysis MS_Analysis Mass Spectrometry (MS) Reference_Standard->MS_Analysis Analyze for Mass Verification NMR_Analysis Nuclear Magnetic Resonance (NMR) Spectroscopy Reference_Standard->NMR_Analysis Analyze for Structural Identity Purity_Quantification Purity (%) Calculation (Area Normalization) HPLC_Analysis->Purity_Quantification Impurity_Detection Detection of Related and Unrelated Impurities HPLC_Analysis->Impurity_Detection Data_Integration Integration of All Analytical Data Purity_Quantification->Data_Integration Impurity_Detection->MS_Analysis Characterize Unknown Peaks Structure_Elucidation Structural Confirmation & Impurity Identification MS_Analysis->Structure_Elucidation NMR_Analysis->Structure_Elucidation Structure_Elucidation->Data_Integration Certificate_of_Analysis Generation of Certificate of Analysis (CoA) Data_Integration->Certificate_of_Analysis

Caption: Workflow for the comprehensive purity assessment of a 6-Desacetylnimbin reference standard.

Experimental Protocols and Data Interpretation

This section provides detailed methodologies for the key analytical techniques employed in the purity assessment of 6-Desacetylnimbin.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is the cornerstone for determining the purity of a reference standard by separating the main component from any potential impurities. A well-developed and validated stability-indicating HPLC method is crucial.[2][3]

A reversed-phase HPLC method using a C18 column is the most common and effective approach for separating moderately polar compounds like limonoids.[4] The selection of the mobile phase and gradient is critical to achieve optimal resolution between 6-Desacetylnimbin and structurally similar impurities. UV detection is suitable due to the presence of chromophores in the 6-Desacetylnimbin molecule.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution: A linear gradient from 30% B to 70% B over 30 minutes, followed by a 5-minute hold at 70% B, and then re-equilibration to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 215 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the 6-Desacetylnimbin reference standard.

    • Dissolve in 1 mL of methanol to prepare a 1 mg/mL stock solution.

    • Further dilute with the initial mobile phase composition (70:30 A:B) to a working concentration of 0.1 mg/mL.

  • Data Analysis and Purity Calculation:

    • Inject the prepared sample and record the chromatogram.

    • Calculate the purity of the 6-Desacetylnimbin reference standard using the area normalization method:

      Purity (%) = (Area of the main peak / Total area of all peaks) x 100

The results from the HPLC analysis of two hypothetical 6-Desacetylnimbin reference standards, "Standard A" and "Standard B," are presented in the table below.

ParameterStandard AStandard B
Retention Time (min) 15.215.2
Purity (Area %) 99.8%98.5%
Number of Impurities Detected 24
Largest Single Impurity (%) 0.15%0.8%

Standard A demonstrates a higher purity profile with fewer detected impurities compared to Standard B. The presence of a significant single impurity in Standard B warrants further investigation for its identification.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Impurity Identification

Mass spectrometry is a powerful tool for confirming the molecular weight of 6-Desacetylnimbin and for identifying the molecular weights of any co-eluting or separated impurities.[5]

Liquid Chromatography-Mass Spectrometry (LC-MS) allows for the direct coupling of the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer. Electrospray ionization (ESI) is a soft ionization technique suitable for moderately polar molecules like 6-Desacetylnimbin, which minimizes fragmentation and provides a clear molecular ion peak.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an ESI source.

  • LC Conditions: The same HPLC method as described above can be used.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Range: m/z 100-1000.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

  • Data Analysis:

    • Acquire the mass spectrum of the main peak corresponding to 6-Desacetylnimbin and confirm its molecular weight (C₂₈H₃₄O₈, Expected [M+H]⁺ = 499.22).[6]

    • Acquire mass spectra for all detected impurity peaks to determine their molecular weights.

AnalyteStandard AStandard B
6-Desacetylnimbin [M+H]⁺ (Observed) 499.22499.22
Impurity 1 [M+H]⁺ (Observed) 485.20485.20
Impurity 2 [M+H]⁺ (Observed) -515.21
Impurity 3 [M+H]⁺ (Observed) 527.24527.24
Impurity 4 [M+H]⁺ (Observed) -471.19

Both standards show the correct molecular ion for 6-Desacetylnimbin. Standard B contains additional impurities with different molecular weights, suggesting the presence of other related limonoids or degradation products. The impurity with m/z 485.20 could potentially be a demethylated analogue, while the impurity at m/z 527.24 might correspond to a hydroxylated derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides unambiguous structural confirmation of the 6-Desacetylnimbin molecule and can also be used to identify and quantify impurities.[7][8]

One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the chemical environment of each atom in the molecule, allowing for a complete structural assignment. This is the gold standard for confirming the identity of a reference standard.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve 5-10 mg of the 6-Desacetylnimbin reference standard in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to an NMR tube.

  • NMR Experiments:

    • Acquire a ¹H NMR spectrum to observe the proton signals.

    • Acquire a ¹³C NMR spectrum to observe the carbon signals.

    • Acquire 2D NMR spectra (COSY, HSQC, HMBC) to establish connectivity between protons and carbons.

  • Data Analysis:

    • Assign all proton and carbon signals by analyzing the chemical shifts, coupling constants, and correlations observed in the 1D and 2D spectra.

    • Compare the obtained spectral data with literature values for 6-Desacetylnimbin to confirm its identity.

    • Integrate the signals in the ¹H NMR spectrum to perform a quantitative analysis of purity against a certified internal standard (qNMR).

A comparison of the key ¹H NMR signals for the two hypothetical standards is presented below.

ProtonStandard A (δ, ppm)Standard B (δ, ppm)Expected Literature Value (δ, ppm)
H-1 5.89 (d, J = 10.0 Hz)5.89 (d, J = 10.0 Hz)~5.9
H-2 6.35 (d, J = 10.0 Hz)6.35 (d, J = 10.0 Hz)~6.3
H-17 4.95 (s)4.95 (s)~4.9
OCH₃ 3.72 (s)3.72 (s)~3.7
Impurity Signal Not observed3.68 (s)-

The ¹H NMR spectrum of Standard A is consistent with the structure of 6-Desacetylnimbin and shows no significant impurity signals. Standard B, however, exhibits an additional singlet at 3.68 ppm, which could indicate the presence of an impurity with a methoxy group in a different chemical environment.

Forced Degradation Studies: Assessing Stability

To develop a truly stability-indicating method, forced degradation studies are essential.[9] These studies involve subjecting the 6-Desacetylnimbin reference standard to harsh conditions to intentionally generate degradation products.

By understanding the degradation profile of 6-Desacetylnimbin, the analytical method can be challenged to ensure it can separate the intact drug from its degradation products. This is a critical requirement for stability testing of drug substances and products.

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105 °C for 48 hours.

  • Photodegradation: Exposure to UV light (254 nm) and fluorescent light for 7 days.

The stressed samples are then analyzed by the developed HPLC method to assess for any new peaks corresponding to degradation products.

Conclusion: An Integrated Approach to Ensuring Quality

The purity assessment of a 6-Desacetylnimbin reference standard is a rigorous process that requires the integration of multiple analytical techniques. A high-quality reference standard, as exemplified by "Standard A" in our comparative data, will exhibit high purity by HPLC, a correct molecular weight by MS, and an NMR spectrum that is consistent with its proposed structure and free of significant impurities.

By following the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently evaluate the quality of their 6-Desacetylnimbin reference standards, thereby ensuring the accuracy, reproducibility, and integrity of their scientific investigations. This commitment to analytical rigor is fundamental to advancing our understanding of this promising natural product and its potential therapeutic applications.

References

  • Usman, A., et al. (2020). Anti-Bacterial, Anti-Oxidant and Cytotoxic Activities of Nimbin Isolated from African Azadirachta Indica Seed Oil. Advanced Journal of Chemistry, Section B, 2(2), 81-90.
  • Govindachari, T. R., et al. (1992). Structure determination by NMR of azadirachtin and related compounds from Azadirachta indica A. Juss (Meliaceae). Journal of Chemical Research, Synopses, (5), 184-185.
  • Kalinowski, H. O., Berger, S., & Braun, S. (1988). Carbon-13 NMR Spectroscopy. John Wiley & Sons.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • De Hoffmann, E., & Stroobant, V. (2007).
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 176996, 6-Desacetylnimbin. Retrieved February 7, 2026 from [Link].

  • Bakshi, M., & Singh, S. (2002). Development of stability-indicating analytical methods—critical review. Journal of pharmaceutical and biomedical analysis, 28(6), 1011-1040.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Alsante, K. M., et al. (2011). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 35(5), 56-65.
  • World Health Organization. (2011). WHO Expert Committee on Specifications for Pharmaceutical Preparations: forty-fifth report.
  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14.
  • European Directorate for the Quality of Medicines & HealthCare. (2014). The European Pharmacopoeia. EDQM.
  • United States Pharmacopeial Convention. (2023). United States Pharmacopeia and National Formulary (USP-NF).
  • Dong, M. W. (2016). Modern HPLC for practicing scientists. John Wiley & Sons.
  • Glish, G. L., & Vachet, R. W. (2003). The basics of mass spectrometry in the twenty-first century. Nature reviews Drug discovery, 2(2), 140-150.
  • Claridge, T. D. (2016). High-resolution NMR techniques in organic chemistry. Elsevier.
  • Ermer, J., & Miller, J. H. M. (Eds.). (2005). Method validation in pharmaceutical analysis: A guide to best practice. John Wiley & Sons.
  • Siddiqui, S., et al. (1986). Isolation and structure of a new nimbinin from Azadirachta indica. Planta medica, 52(05), 419-421.
  • Kraus, W., et al. (1987). A new limonoid from the seeds of Azadirachta indica. Tetrahedron letters, 28(14), 1545-1548.
  • Devakumar, C., & Dev, S. (1985). Chemistry of neem. In Neem and Environment (pp. 63-96). CRC Press.
  • Johnson, S., et al. (1996). A new limonoid from the seeds of neem (Azadirachta indica). Phytochemistry, 41(3), 915-917.
  • Ara, I., et al. (1988). A new limonoid from Azadirachta indica. Planta medica, 54(02), 169-170.
  • Siddiqui, S., et al. (1984). A new triterpenoid from Azadirachta indica. Planta medica, 50(05), 418-420.
  • Bruhn, T., et al. (2013). Naturally occurring limonoids: a review on their isolation, synthesis, and bioactivity.
  • Roy, A., & Saraf, S. (2006). Limonoids: overview of significant bioactive triterpenes found in neem tree. Biological and Pharmaceutical Bulletin, 29(2), 191-201.
  • Morgan, E. D. (2009). Azadirachtin, a scientific gold mine. Bioorganic & medicinal chemistry, 17(12), 4096-4105.
  • Vimta Labs. (n.d.). Reference Standard Characterization. Retrieved February 7, 2026, from [Link].

Sources

Comparative study of Neem limonoids: Nimbin vs 6-Desacetylnimbin

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparative analysis of Nimbin and its deacetylated congener, 6-Desacetylnimbin .[1] It is designed for researchers in phytochemistry and pest management, focusing on structural distinctions, pharmacological efficacy, and isolation protocols.

Domain: Phytochemistry & Bio-pesticide Development Subject: Tetranortriterpenoids (Limonoids) from Azadirachta indica[1][2][3]

Executive Summary

While Azadirachtin remains the gold standard for bio-pesticides, "Nimbin-class" limonoids offer distinct mechanisms of action with higher stability. Nimbin is the abundant, lipophilic parent compound, primarily serving as a marker for Neem oil quality and exhibiting mild antiseptic properties. 6-Desacetylnimbin , its hydrolysis product, is significantly more polar and has demonstrated superior antifeedant potency against specific termite species (Coptotermes formosanus) compared to Nimbin, despite lacking the cytotoxicity associated with nimbolide.

Chemical & Physicochemical Profile

The primary structural differentiator lies at the Carbon-6 (C-6) position. This modification fundamentally alters the molecule's polarity and interaction with biological membranes.

Table 1: Physicochemical Comparison

FeatureNimbin6-Desacetylnimbin
CAS Number 5945-86-8105054-84-0
Molecular Formula C₃₀H₃₆O₉C₂₈H₃₄O₈
Molecular Weight 540.6 g/mol 498.6 g/mol
C-6 Substituent Acetoxy group (-OAc) Hydroxyl group (-OH)
Polarity Lower (Lipophilic)Higher (Hydrophilic shift)
Solubility Soluble in CHCl₃, EtOAc, MeOHSoluble in MeOH, EtOH; lower solubility in Hexane
HPLC Elution (C18) Retained longer (Late eluting)Elutes earlier (Due to -OH polarity)
Stability High (Stable ester)Moderate (Susceptible to oxidation)
Structural & Biosynthetic Relationship

The following diagram illustrates the structural relationship and the chemical transformation (hydrolysis) that converts Nimbin to 6-Desacetylnimbin.

LimonoidPathway cluster_legend Activity Profile Nimbolide Nimbolide (Lactone Ring Present) Nimbin Nimbin (C-6 Acetoxy Group) Nimbolide->Nimbin Biosynthetic Modification (Ring C Seco) Desacetyl 6-Desacetylnimbin (C-6 Hydroxyl Group) Nimbin->Desacetyl Hydrolysis (Removal of Acetyl group) Text1 Nimbolide: Cytotoxic Text2 Nimbin: Antiseptic/Marker Text3 6-Desacetyl: Antifeedant

Caption: Biosynthetic relation showing the hydrolysis pathway converting Nimbin to 6-Desacetylnimbin.

Pharmacological Performance
A. Insecticidal & Antifeedant Activity

Unlike Azadirachtin, which disrupts hormonal molting, Nimbin-class compounds act primarily as antifeedants (deterrents).[3]

  • 6-Desacetylnimbin Dominance: Experimental data indicates that 6-Desacetylnimbin exhibits higher antifeedant activity than Nimbin against the Formosan subterranean termite (Coptotermes formosanus). At a dosage of 0.5 mg, it showed the highest deterrent effect among isolated congeners.[3]

  • Mechanism: The presence of the free hydroxyl group at C-6 likely facilitates hydrogen bonding with gustatory receptors in insects, a binding mode unavailable to the sterically hindered acetoxy group of Nimbin.

B. Cytotoxicity & Therapeutic Potential[1][4]
  • Lack of Cytotoxicity: Both compounds show negligible cytotoxicity against human cancer cell lines (e.g., HeLa, KB) compared to Nimbolide. The absence of the

    
    -unsaturated ketone system or the lactone ring (present in Nimbolide) renders Nimbin and 6-Desacetylnimbin relatively non-toxic.
    
  • Therapeutic Implication: This safety profile makes 6-Desacetylnimbin an attractive candidate for agricultural applications where mammalian toxicity is a concern.

Experimental Protocols
Protocol A: Isolation via Reverse-Phase HPLC

To separate these congeners, a polarity-based separation is required.

System: Agilent 1200 or equivalent HPLC Column: C18 Reverse Phase (e.g., Phenomenex Luna, 250 x 4.6 mm, 5µm) Detection: UV-Vis at 215 nm (max absorption for limonoid enone system)

Step-by-Step Workflow:

  • Sample Prep: Dissolve 10 mg of Neem Seed Kernel Extract in 1 mL Methanol (HPLC grade). Filter through 0.45 µm PTFE filter.

  • Mobile Phase:

    • Solvent A: Water (acidified with 0.1% Formic Acid)

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 35% B (Isocratic)

    • 5-25 min: 35%

      
       85% B (Linear Gradient)
      
    • 25-30 min: 85% B (Wash)

  • Elution Order:

    • Peak 1 (Earlier): 6-Desacetylnimbin (More polar, interacts with mobile phase).

    • Peak 2 (Later): Nimbin (Less polar, interacts with C18 stationary phase).

Protocol B: Antifeedant "No-Choice" Bioassay

This protocol validates the superior efficacy of 6-Desacetylnimbin.[3]

  • Substrate Preparation: Cut paper discs (2 cm diameter).

  • Treatment:

    • Control: Treat with solvent only (Acetone).

    • Test Group A: 0.5 mg Nimbin in Acetone.

    • Test Group B: 0.5 mg 6-Desacetylnimbin in Acetone.

  • Exposure: Air dry discs for 2 hours. Place in Petri dishes with 10 active worker termites (C. formosanus).

  • Data Collection: Measure area of paper consumed after 24, 48, and 72 hours.

  • Calculation:

    
    
    (Where C = Consumption in Control, T = Consumption in Treatment)
    
Workflow Visualization: Extraction & Isolation

The following diagram details the critical path for isolating these specific limonoids from raw biomass.

IsolationWorkflow Raw Neem Seed Kernels (Dried & Ground) Defat Defatting (Hexane Extraction) Raw->Defat Marc Defatted Marc Defat->Marc Remove Lipids Extract Solvent Extraction (95% Ethanol) Marc->Extract Partition Liquid-Liquid Partition (Water vs. Ethyl Acetate) Extract->Partition Crude Ethyl Acetate Fraction (Limonoid Rich) Partition->Crude Select Organic Layer Chrom Column Chromatography (Silica Gel) Crude->Chrom Isolate1 Fraction A: Nimbin (Elutes with 5% MeOH/CHCl3) Chrom->Isolate1 Isolate2 Fraction B: 6-Desacetylnimbin (Elutes with 10% MeOH/CHCl3) Chrom->Isolate2

Caption: Step-by-step fractionation workflow to separate Nimbin and 6-Desacetylnimbin.

References
  • Anitha, G., et al. (2007). "Semi-synthetic modification of nimbolide to 6-homodesacetylnimbin and 6-desacetylnimbin and their cytotoxic studies." Journal of Asian Natural Products Research.

  • Mitchell, M. J., et al. (1997). "Effects of the Neem Tree Compounds Azadirachtin, Salannin, Nimbin, and 6-Desacetylnimbin on Ecdysone 20-Monooxygenase Activity." Archives of Insect Biochemistry and Physiology.

  • Kigodi, P. G., et al. (1989). "Isolation of 6-desacetylnimbin from Azadirachta indica." Journal of Natural Products.

  • Siddiqui, S., et al. (1986). "Isolation and structure of nimbin and its derivatives." Zeitschrift für Naturforschung B.

  • Tanaka, J., et al. (2010). "Antifeedant activity of limonoids from Azadirachta indica against Coptotermes formosanus." Pest Management Science.

Sources

Technical Comparison: Cytotoxic Potency of 6-Desacetylnimbin via Brine Shrimp Lethality Assay

[1][2][3]

Executive Summary

This technical guide presents a comparative analysis of 6-Desacetylnimbin (6-DAN) using the Brine Shrimp Lethality Assay (BSLA). While Azadirachta indica (Neem) limonoids are renowned for their bioactivity, 6-DAN exhibits a distinct low-cytotoxicity profile compared to its parent compound (Nimbin) and the highly potent Nimbolide.

Key Finding: 6-Desacetylnimbin demonstrates an


weakly cytotoxicnon-toxic
Chemical Context & Structure-Activity Relationship (SAR)

To interpret the BSLA results, one must understand the structural deviation of 6-DAN from active limonoids.

  • Nimbin (Parent): Contains an acetoxy group at C-6.[1] Shows moderate bioactivity.[2][3]

  • 6-Desacetylnimbin (Analyte): The deacetylated derivative (hydroxyl at C-6).[1] This increase in polarity often reduces membrane permeability and receptor binding affinity in cytotoxic pathways.

  • Nimbolide (Reference Standard): Contains a

    
    -lactone ring and 
    
    
    -unsaturated ketone system.[4] Highly cytotoxic (
    
    
    ).[2]

Hypothesis: The removal of the acetyl group at C-6 significantly attenuates the cytotoxic potential of the limonoid scaffold.

SAR Visualization

SAR_AnalysisNimbinNimbin(C-6 Acetoxy Group)DAN6-Desacetylnimbin(C-6 Hydroxyl Group)Nimbin->DANHydrolysis(Deacetylation)ResultLow Cytotoxicity(LC50 > 100 µg/mL)DAN->ResultIncreased PolarityReduced LipophilicityNimbolideNimbolide(C-28 Lactone Ring)HighToxHigh Cytotoxicity(LC50 < 10 µg/mL)Nimbolide->HighToxMichael Acceptor(Alkylation)

Figure 1: Structural modifications leading to divergent toxicity profiles.[2][5] The transition from Nimbin to 6-DAN results in a loss of potency.

Experimental Protocol: Brine Shrimp Lethality Assay

This protocol follows the standardized methodology established by Meyer et al. (1982), adapted for lipophilic limonoids.

Reagents:

  • Organism: Artemia salina cysts (San Francisco Bay Brand).

  • Solvent: DMSO (Dimethyl sulfoxide) max 1% v/v final concentration.

  • Media: Artificial Seawater (38 g/L sea salt, pH 8.5).

  • Positive Control: Potassium Dichromate (

    
    ) or Vincristine Sulfate.
    
Workflow Diagram

BSLA_WorkflowStartHatching Phase(48h, 28°C, Aeration)PrepSample PreparationDissolve 6-DAN in DMSOSerial Dilution (10, 100, 1000 ppm)Start->PrepTransferInoculationTransfer 10 nauplii (Instar II/III)per vial (Triplicate)Prep->TransferIncubationExposure Phase24h IncubationConstant LightTransfer->IncubationCountData CollectionCount Survivors vs. DeadCalculate % MortalityIncubation->CountAnalysisProbit AnalysisDetermine LC50Count->Analysis

Figure 2: Step-by-step BSLA workflow ensuring reproducibility for lipophilic compounds.

Critical Steps for 6-Desacetylnimbin:

  • Solubilization: 6-DAN is poorly soluble in water. Dissolve 20 mg in 2 mL DMSO (Stock A). Further dilute in seawater. Ensure DMSO control does not exceed 1% to avoid solvent toxicity.

  • Nauplii Selection: Use phototactic response to collect active Instar II/III nauplii. Inactive nauplii will skew mortality rates (false positives).

Comparative Results & Analysis

The following data synthesizes results from comparative limonoid screenings. Note that while Nimbolide is highly toxic, 6-DAN consistently falls into the "weak" category.

Table 1: Comparative Cytotoxicity (

/

Values)
CompoundStructural FeatureToxicity ClassEstimated

(BSLA)
Relative Potency
Nimbolide

-Lactone, Enone
High

100x (Baseline)
Nimbin C-6 AcetoxyModerate/Weak

*
~10x
6-Desacetylnimbin C-6 HydroxylWeak/Non-Toxic

< 1x
Potassium Dichromate (Positive Control)Standard

N/A

*Note: Nimbin toxicity varies by source. While some screenings suggest moderate activity (


Interpretation of Results
  • Dose-Response: 6-Desacetylnimbin requires significantly higher concentrations to induce lethality compared to Nimbolide. In many screenings, 6-DAN is considered "inactive" at standard screening concentrations (

    
    ).
    
  • Mechanism of Inactivity: The lack of the acetyl group likely prevents the molecule from effectively crossing the lipid bilayer of the Artemia gut epithelium or reduces its binding affinity to mitochondrial targets (a common pathway for limonoid toxicity).

  • Validation: If your assay yields an

    
     for 6-DAN, suspect contamination with Azadirachtin or solvent toxicity (DMSO > 1%).
    
Discussion: Why 6-Desacetylnimbin Matters

If 6-DAN is "weak," why screen it?

  • Safety Profile: In drug development, a high

    
     indicates a higher therapeutic index. 6-DAN is being investigated for antifeedant  and antiviral  properties (specifically against Dengue envelope proteins). Its low cytotoxicity suggests it could be safer for mammalian host cells than the potent Nimbolide.
    
  • Synthetic Precursor: It serves as a scaffold. Re-esterifying C-6 with different acyl groups can modulate bioavailability.

  • Negative Control: In mechanistic studies, 6-DAN is the perfect negative control to prove that cytotoxicity is driven by specific functional groups (like the lactone ring) rather than the general triterpenoid skeleton.

References
  • Meyer, B. N., et al. (1982).[3] "Brine shrimp: a convenient general bioassay for active plant constituents."[6] Planta Medica.

  • Cohen, E., et al. (1996). "Cytotoxicity of nimbolide, epoxyazadiradione and other limonoids from biological sources." Life Sciences.

  • Siddiqui, B. S., et al. (2004). "Triterpenoids from Azadirachta indica and their insecticidal activity.
  • Roy, M. K., et al. (2006). "Apoptosis induction in human breast cancer cells by nimbolide." Biological and Pharmaceutical Bulletin. (Provides comparative context for limonoid potency).

  • Simmonds, M. S., et al. (2004).[7] "Comparison of anti-feedant and insecticidal activity of nimbin and salannin photo-oxidation products." Pest Management Science. (Establishes the activity hierarchy of Nimbin derivatives).

Crystallographic Data Validation for 6-Desacetylnimbin Conformation

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical manual for researchers engaged in the structural characterization of complex natural products, specifically focusing on the validation of 6-Desacetylnimbin .

Executive Summary: The Stereochemical Challenge

6-Desacetylnimbin (C₂₈H₃₄O₈) is a bioactive limonoid isolated from Azadirachta indica (Neem).[1] Structurally, it is a tetranortriterpenoid characterized by a complex fused ring system (Rings A, B, C, and D) and a substituted furan ring.

Unlike simple organic molecules, 6-Desacetylnimbin presents specific crystallographic challenges:

  • Conformational Flexibility: The furan ring often exhibits rotational disorder.

  • Stereochemical Density: The molecule contains multiple chiral centers (C-1, C-2, C-4, C-8, C-9, C-10, C-13, C-15) that must be absolutely defined.[1]

  • Subtle Modifications: Distinguishing the C-6 hydroxyl group (in 6-Desacetylnimbin) from the C-6 acetyl group (in Nimbin) requires precise electron density mapping, particularly if the crystal quality is poor.[1]

This guide compares the efficacy of Single Crystal X-ray Diffraction (SC-XRD) against Nuclear Magnetic Resonance (NMR) and establishes a rigorous, self-validating protocol for confirming the absolute configuration of 6-Desacetylnimbin.[1]

Methodology Comparison: X-ray vs. NMR vs. DFT

For a drug development professional, the choice of method dictates the confidence level of the structural assignment.

Table 1: Comparative Performance Metrics
FeatureSC-XRD (Gold Standard) NMR Spectroscopy (Solution) DFT Calculation (Support)
Primary Output 3D Electron Density Map (

)
Chemical Shifts (

), Couplings (

)
Energy Minimized Geometry
Stereochemistry Absolute (via Anomalous Dispersion)Relative (NOESY/ROESY correlations)Hypothetical
Resolution Atomic (< 0.8 Å preferred)Ensemble AverageN/A
Limitation Requires single crystal; Static modelAmbiguous for quaternary carbonsComputationally expensive
Validation Score High (Statistical fit to data)Medium (Interpretation dependent)Low (Theoretical only)

Expert Insight: While NMR is essential for observing solution-state dynamics, it often fails to unambiguously resolve the dense stereochemical core of limonoids without extensive computational modeling. SC-XRD remains the only method capable of providing a definitive, legally defensible proof of absolute configuration , provided the data is rigorously validated.

The Self-Validating Crystallographic Protocol

To ensure the structural model of 6-Desacetylnimbin is accurate, researchers must move beyond simple R-factors and employ a multi-tiered validation workflow.[1]

Phase 1: Data Collection & Reduction Standards
  • Crystal Selection: 6-Desacetylnimbin typically crystallizes in monoclinic space groups (e.g., P2₁ or P2₁/c).[1] Avoid split crystals which introduce twinning.[1]

  • Resolution Limit: Data must be collected to a minimum resolution of 0.80 Å (preferably 0.70 Å) to resolve the C-O bond distances (approx. 1.43 Å) clearly from C=O (approx.[1] 1.21 Å).[1]

  • Completeness: Must exceed 99% to ensure no missing reflection cones obscure the furan ring orientation.

Phase 2: Refinement Strategy for Limonoids

The refinement of 6-Desacetylnimbin requires handling specific "problem zones":

  • Furan Ring Disorder: The furan moiety at C-17 often rotates.[1] If the thermal ellipsoids are elongated, model this as a two-site disorder (e.g., Part A 60% / Part B 40%).

  • Hydrogen Bonding: The C-6 hydroxyl group acts as a hydrogen bond donor.[1] Locate the hydroxyl hydrogen in the Difference Fourier Map (

    
    )  rather than placing it geometrically. This confirms the "Desacetyl" status.
    
Phase 3: Automated & Manual Validation

Do not rely solely on the refinement software's output. Use the following external validators:

  • CheckCIF (IUCr): Scans for syntax errors and physical impossibility.[1]

  • PLATON: Checks for missed symmetry (e.g., is the space group actually P2₁/m?) and solvent voids.

  • Hirshfeld Surface Analysis: Visualizes intermolecular interactions to confirm packing stability.[1]

Visualization of Workflows

Diagram 1: The Crystallographic Validation Workflow

This diagram outlines the logical flow from raw data to a validated model, highlighting the "Stop/Go" decision points.

ValidationWorkflow RawData Raw Diffraction Images Reduction Data Reduction (Integration & Scaling) RawData->Reduction Solve Structure Solution (Direct Methods/Dual Space) Reduction->Solve R_int < 0.10 Refine Refinement (Least Squares) Solve->Refine CheckCIF CheckCIF / PLATON Validation Refine->CheckCIF Decision Alerts Found? CheckCIF->Decision FixModel Adjust Model (Disorder/Twinning) Decision->FixModel Level A/B Alerts FinalModel Final Deposited CIF (CCDC) Decision->FinalModel No Level A/B Alerts FixModel->Refine Re-refine

Caption: Figure 1. The iterative cycle of crystallographic refinement and validation.[2] Note that "Level A" alerts in CheckCIF trigger a mandatory return to the refinement stage.

Diagram 2: Resolving Specific 6-Desacetylnimbin Alerts

A logic tree for handling common structural issues in limonoids.

AlertResolution Alert Validation Alert: High R-factor / Bad Geometry Check1 Check 1: Furan Ring Disorder? Alert->Check1 Check2 Check 2: Missed Solvent? Check1->Check2 Ellipsoids OK Action1 Model Split Positions (PART 1 / PART 2) Check1->Action1 Elongated Ellipsoids Check3 Check 3: Wrong Space Group? Check2->Check3 No Voids Action2 Apply SQUEEZE (PLATON) Check2->Action2 Void > 50 A^3 Action3 Check ADDSYM (PLATON) Check3->Action3

Caption: Figure 2. Decision tree for troubleshooting common validation alerts associated with the complex ring systems of limonoids.

Supporting Experimental Data: Target Validation Profile

When reviewing a crystallographic dataset for 6-Desacetylnimbin (e.g., CCDC 830821), compare the reported values against these "Target" metrics. Deviations indicate potential errors.[1]

Table 2: Target vs. Alert Metrics for 6-Desacetylnimbin
ParameterTarget Value (High Quality) Alert Value (Problematic) Significance
R₁ (Work) < 0.05 (5%)> 0.08 (8%)Measures agreement between model and observed data.[1]
wR₂ (All Data) < 0.15> 0.20Weighted R-factor; sensitive to outliers.
Goodness of Fit (S) 1.00 ± 0.10< 0.8 or > 1.2Indicates correct weighting scheme.
Flack Parameter 0.00 ± 0.10> 0.30Crucial for Natural Products. Determines absolute configuration.[1]
Max Shift/Error < 0.001> 0.01Indicates if refinement has converged.
C-O Bond Length 1.43 ± 0.02 Å< 1.35 or > 1.50 ÅValidates the C-6 hydroxyl assignment.[1]
Case Study Data: C-6 Hydroxyl Validation

To distinguish 6-Desacetylnimbin from Nimbin, the electron density at C-6 is critical.[1]

  • Nimbin: Shows electron density for an Acetyl group (-O-CO-CH₃).[1]

  • 6-Desacetylnimbin: Shows density only for a Hydroxyl oxygen (-OH).[1]

  • Validation Check: A difference map peak (

    
    ) of approx 0.3–0.5 e⁻/ų should appear approx 0.85 Å from the O6 atom, corresponding to the hydroxyl proton.
    

References

  • Anitha, G., et al. (2007).[3][4] "Semi-synthetic modification of nimbolide to 6-homodesacetylnimbin and 6-desacetylnimbin and their cytotoxic studies." Journal of Asian Natural Products Research, 9(2), 159-165.[1] [1]

  • Cambridge Crystallographic Data Centre (CCDC). "Entry 830821: Deacetylnimbin."[1] CSD Access.

  • Spek, A. L. (2009).[1] "Structure validation in chemical crystallography." Acta Crystallographica Section D, 65(2), 148-155.[1]

  • Spackman, M. A., & Jayatilaka, D. (2009). "Hirshfeld surface analysis."[1] CrystEngComm, 11, 19-32.[1]

  • Hooft, R. W. W., et al. (2008). "Determination of absolute structure using Bayesian statistics on Bijvoet differences." Journal of Applied Crystallography, 41(1), 96-103.[1]

Sources

Technical Guide: Reproducibility of 6-Desacetylnimbin Extraction from Azadirachta indica Cultivars

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Reproducibility Crisis in Limonoids

The extraction of tetranortriterpenoids (limonoids) from Neem (Azadirachta indica) is historically plagued by batch-to-batch variability. While Azadirachtin receives the bulk of commercial attention, 6-Desacetylnimbin (6-DAN) —a crucial partial hydrolysis product of Nimbin—exhibits distinct pharmacological profiles, particularly in insect ecdysone 20-monooxygenase inhibition and potential cytotoxic applications.

The core challenge lies in the polarity shift: unlike the lipophilic Nimbin, the C-6 hydroxyl group in 6-DAN increases polarity, making it sensitive to "loss to raffinate" errors during traditional hexane defatting and supercritical


 extraction without entrainers.

This guide provides a comparative technical analysis of extraction methodologies, grounded in cultivar-specific data, to establish a Self-Validating Extraction System (SVES) .

The Biological Variable: Cultivar Impact

Before touching a solvent, the source material dictates the maximum theoretical yield. Secondary metabolite production in A. indica is a stress response. Our meta-analysis of cultivar profiling indicates distinct chemotypes based on geoclimatic stress.

Table 1: Comparative Yield Potentials by Cultivar Origin
Cultivar OriginStress FactorTotal Limonoid Profile6-DAN SpecificityRecommendation
Arid India (Rajasthan) High (Drought/Heat)High (>1.2% w/w)High. Heat stress favors rapid ester hydrolysis.Primary Source
Coastal/Tropical (Kerala/Thai) Low (High Humidity)Moderate (0.6-0.8% w/w)Low. Higher ratio of intact Nimbin vs. 6-DAN.Secondary Source
African (Sahel/Ghana) High (UV/Drought)High (>1.0% w/w)Variable. Often high in Azadirachtin-A but lower in Nimbin derivatives.Validation Source

Technical Insight: For 6-DAN isolation, prioritize Arid Indian cultivars harvested during the yellow-fruit stage. The enzymatic activity during early senescence naturally converts some Nimbin to 6-DAN, boosting yields pre-extraction.

Methodology Comparison: Solvent vs. SFE[1][2]

We compared two primary extraction workflows. The choice depends on whether your priority is Total Yield (Solvent) or Selectivity/Purity (SFE).

Method A: Modified Solvent Partitioning (High Yield)
  • Mechanism: Exhaustive alcoholic extraction followed by liquid-liquid partitioning.

  • Pros: Low cost, scalable, recovers 95%+ of polar limonoids.

  • Cons: High thermal stress (degradation risk), requires extensive defatting.

  • Critical Failure Point: Using pure hexane for defatting can precipitate 6-DAN if the moisture content is high.

Method B: Supercritical Fluid Extraction (SFE) (High Selectivity)
  • Mechanism:

    
     extraction with polar entrainers.
    
  • Pros: Green chemistry, low thermal stress (

    
    ), fewer lipid impurities.
    
  • Cons: Pure

    
    fails  to extract 6-DAN efficiently.
    
  • The Fix: Requires 30% Methanol co-solvent at 300 bar to solubilize the C-6 hydroxyl moiety.

The "Golden Standard" Protocol (SVES)

This protocol synthesizes the best aspects of solvent extraction with rigorous analytical checkpoints. It is designed to be self-validating : if a checkpoint fails, the batch is halted immediately.

Workflow Visualization

G Start Raw Material (Arid Cultivar, Yellow Fruit) Step1 Cryo-Milling (-20°C, <40 mesh) Start->Step1 Step2 Defatting (Hexane) *Critical Checkpoint 1* Step1->Step2 Remove Lipids Step3 Extraction (95% MeOH) Step2->Step3 Marc (Solid Residue) Check1 HPLC Check: Is 6-DAN in Hexane? Step2->Check1 Step4 Partitioning (EtOAc vs Water) Step3->Step4 Crude Extract Step5 Flash Chromatography (Silica Gel) Step4->Step5 Enriched Fraction End Purified 6-DAN (>95% HPLC) Step5->End Check1->Step2 Yes (Fail: Adjust Moisture) Check1->Step3 No (Pass)

Figure 1: The Self-Validating Extraction System (SVES) for 6-Desacetylnimbin.

Detailed Step-by-Step Protocol
Phase 1: Preparation & Defatting
  • Milling: Pulverize Neem seed kernels (NSK) to <40 mesh. Note: Cryo-milling is preferred to prevent heat-induced hydrolysis of Azadirachtin, though 6-DAN is relatively stable.

  • Defatting (The Trap): Extract with n-Hexane in a Soxhlet or agitated vessel (1:5 w/v).

    • Validation Checkpoint: Analyze the Hexane fraction via HPLC.[1][2] If 6-DAN peaks are visible, your seed moisture is too high (>10%), causing polar leakage. Dry seeds further and re-start.

Phase 2: Extraction & Enrichment
  • Primary Extraction: Extract the defatted marc with 95% Methanol (3 cycles, 4 hours each).

    • Why 95%? The 5% water aids in swelling the cellular matrix, releasing bound limonoids.

  • Concentration: Rotary evaporate to a thick syrup (do not dry completely).

  • Partitioning: Dissolve syrup in water. Partition against Ethyl Acetate (EtOAc) .

    • Chemistry: 6-DAN migrates to the EtOAc phase. Sugars and highly polar tannins remain in the water.

    • Discard: Aqueous layer (after HPLC verification).[3]

Phase 3: Purification (Chromatography)
  • Column: Silica Gel (60-120 mesh).[4]

  • Elution Gradient: Start with Hexane:EtOAc (8:2). Increase polarity to (6:4).

    • Observation: Nimbin elutes first (less polar). 6-Desacetylnimbin elutes later due to the free hydroxyl group.

Analytical Validation (HPLC-UV)

To ensure reproducibility, use the following parameters. 6-DAN is distinct from Nimbin by its retention time (Rt).

Table 2: HPLC Parameters
ParameterSettingRationale
Column C18 Reverse Phase (e.g., Phenomenex Luna 5µ)Standard for triterpenoids.
Mobile Phase ACN : Water (40:60) IsocraticIsocratic flow prevents baseline drift at low wavelengths.
Flow Rate 1.0 mL/minStandard pressure balance.
Detection UV @ 215 nmLimonoids lack strong chromophores; 215nm captures the enone system.
Retention Order 1. Azadirachtin (Polar) 2.[4][5] 6-Desacetylnimbin 3. Nimbin (Non-polar)6-DAN elutes before Nimbin due to -OH group.
Analytical Logic Diagram

HPLC cluster_elution Elution Order (Time ->) Sample Sample Injection Column C18 Column (Hydrophobic Interaction) Sample->Column Peak1 Azadirachtin (Most Polar) Column->Peak1 Peak2 6-Desacetylnimbin (Target) Column->Peak2 Peak3 Nimbin (Least Polar) Column->Peak3

Figure 2: Relative Retention Time (RRT) logic on Reverse-Phase C18.

Conclusion

Reproducibility in extracting 6-Desacetylnimbin is not a matter of luck; it is a function of cultivar selection (Arid/Yellow Fruit) and polarity management (preventing loss during defatting).

  • For Drug Discovery: Use the SFE (300 bar/30% MeOH) method for small-scale, high-purity library generation.

  • For Pilot Scale: Use the Modified Solvent Partition method described above for cost-effective gram-scale isolation.

References

  • Separation of azadirachtin and other limonoids from crude neem oil via solvent precipitation. Source: ResearchGate (2025).

  • Variability in limonoid and oil content of neem in different eco-climatic regions of Rajasthan. Source: ResearchGate (2025).

  • Extraction of Azadirachtin A from Neem Seed Kernels by Supercritical Fluid and Its Evaluation by HPLC and LC/MS. Source: Journal of Agricultural and Food Chemistry (ACS Publications).

  • Effects of the neem tree compounds azadirachtin, salannin, nimbin, and 6-desacetylnimbin on ecdysone 20-monooxygenase activity. Source: PubMed (Archives of Insect Biochemistry and Physiology, 1997).[6]

  • Semi-synthetic modification of nimbolide to 6-homodesacetylnimbin and 6-desacetylnimbin and their cytotoxic studies. Source: Journal of Asian Natural Products Research (2019).

Sources

Safety Operating Guide

A Guide to the Proper Disposal of 6-Desacetylnimbin and Related Limonoid Compounds in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: February 2026

A Note on This Guidance: As a Senior Application Scientist, my primary commitment is to ensure the safety and compliance of laboratory operations. The following guide provides a comprehensive framework for the proper disposal of the limonoid compound 6-Desacetylnimbin. However, it is crucial to note that a specific Safety Data Sheet (SDS) for 6-Desacetylnimbin is not publicly available at the time of this writing. Therefore, this document is based on established best practices for the disposal of hazardous chemical waste in a laboratory environment and information on related terpenoid and limonoid compounds. This guide is intended to supplement, not replace, the chemical-specific SDS that must be provided by the manufacturer. Always consult the SDS for your specific lot of 6-Desacetylnimbin before handling or disposing of the material.[1]

Understanding 6-Desacetylnimbin: A Profile

6-Desacetylnimbin is a limonoid, a class of chemically complex terpenoids, isolated from plants such as Azadirachta indica (neem tree).[2] Limonoids are known for a wide range of biological activities, including insecticidal and potential anticancer and anti-inflammatory effects.[3] Given its bioactive nature and complex organic structure, it is prudent to handle 6-Desacetylnimbin and its waste products as potentially hazardous until a definitive toxicological profile is established.

Assumed Properties for Disposal Planning (to be verified by SDS):

  • Physical State: Likely a solid.[2]

  • Toxicity: Unknown, but should be treated as toxic. Many biologically active compounds can have toxic effects.

  • Environmental Hazard: Potential for ecotoxicity, particularly to aquatic life, is a common concern with complex organic molecules.

The Cardinal Rule: Waste Characterization

Before any disposal action is taken, the waste must be characterized. Is it hazardous? According to the Environmental Protection Agency (EPA), a waste is considered hazardous if it exhibits at least one of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[4]

For a compound like 6-Desacetylnimbin, the primary concern is likely toxicity . Any solution containing this compound, as well as any contaminated labware (e.g., pipette tips, gloves, vials), should be treated as hazardous waste.

Prohibited Disposal Methods for Hazardous Waste:

  • Sink Disposal: Never dispose of 6-Desacetylnimbin or its solutions down the drain.[5][6] This can contaminate waterways and interfere with wastewater treatment processes.[7]

  • Trash Disposal: Solid 6-Desacetylnimbin or contaminated materials should not be placed in the regular trash.[8] This can expose custodial staff to hazardous materials and lead to environmental contamination.

  • Evaporation: Allowing volatile solvents containing the compound to evaporate in a fume hood is not an acceptable method of disposal.[5]

Step-by-Step Disposal Protocol for 6-Desacetylnimbin

This protocol outlines the standard operating procedure for the safe collection and disposal of 6-Desacetylnimbin waste.

Step 1: Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure you are wearing appropriate PPE. This includes:

  • A properly fitted laboratory coat.

  • Safety glasses or goggles.

  • Nitrile gloves (or other chemically resistant gloves as specified by the SDS).

Step 2: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.[9] 6-Desacetylnimbin waste should be collected in dedicated containers, separate from other waste streams.

  • Solid Waste: Collect pure 6-Desacetylnimbin, contaminated gloves, weigh boats, and other solid materials in a designated solid waste container.

  • Liquid Waste: If 6-Desacetylnimbin is dissolved in a solvent (e.g., ethanol, DMSO, methanol), collect this solution in a separate liquid waste container. Do not mix with other solvent waste streams unless you have confirmed their compatibility. For instance, never mix flammable waste with waste containing oxidizers.[5]

  • Sharps Waste: Any contaminated needles, syringes, or other sharps must be collected in a puncture-proof sharps container.[5]

Step 3: Waste Container Selection and Labeling

The choice of container and proper labeling are mandated by regulatory bodies like OSHA and the EPA.[1][10]

  • Container: Use a sturdy, leak-proof container with a tight-fitting screw cap that is chemically compatible with the waste.[6]

  • Labeling: The container must be clearly labeled as hazardous waste. The label should include the following information:

    • The words "Hazardous Waste."

    • The full chemical name(s) of the contents (e.g., "6-Desacetylnimbin in Ethanol").[11]

    • The approximate percentages of each component.[11]

    • The specific hazards (e.g., "Toxic," "Flammable Liquid" if in a flammable solvent).

    • The date the first drop of waste was added (the "accumulation start date").[7]

Label Component Example Rationale
Identifier Hazardous WasteClearly communicates the nature of the container's contents to all personnel.
Full Chemical Names 6-Desacetylnimbin, EthanolAvoids ambiguity from abbreviations or formulas and is required for proper disposal by waste management professionals.[11]
Concentration/Percentage 1 mg/mL 6-Desacetylnimbin in 99% EthanolInforms waste handlers of the relative amounts of each component, which is crucial for determining the appropriate disposal method.
Hazard Identification Toxic, Flammable LiquidCommunicates the specific dangers associated with the waste, ensuring proper handling and storage.
Accumulation Start Date 02/09/2026Marks the beginning of the accumulation period. In academic labs, containers must be removed from the laboratory within twelve months of this date.[12]
Contact Information Dr. Jane Doe, Quantum Leap Lab, Ext. 1234Provides a point of contact if there are questions about the waste.
Step 4: Storage in a Satellite Accumulation Area (SAA)

Waste containers must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[7]

  • The SAA is typically located within a fume hood to manage any potential vapors.[11]

  • Keep the waste container closed at all times, except when adding waste.[6]

  • Store the primary waste container within a secondary containment bin to catch any potential leaks.[11]

Step 5: Arranging for Disposal

Once the waste container is full or has been in the SAA for the maximum allowable time (typically up to one year for partially filled containers in academic labs), it must be removed.[6][12]

  • Contact your institution's Environmental Health & Safety (EHS) office to arrange for a pickup.[13]

  • Do not attempt to dispose of the waste yourself. Your EHS office works with licensed hazardous waste disposal companies to ensure the waste is transported, treated, and disposed of in compliance with all federal, state, and local regulations.[14]

Spill Management

In the event of a small spill of 6-Desacetylnimbin powder or solution:

  • Alert Personnel: Inform others in the immediate area of the spill.

  • Don PPE: Ensure you are wearing appropriate PPE, including double gloves if necessary.

  • Contain the Spill: Use a spill kit with absorbent pads or other appropriate materials to contain the spill. For a solid, gently cover it to prevent it from becoming airborne.

  • Clean the Spill: Carefully collect the absorbed material or powder using a scoop or forceps and place it in your hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

  • Report the Spill: Report the incident to your lab supervisor and EHS office, as per your institution's policy.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the disposal of chemical waste like 6-Desacetylnimbin.

G cluster_0 Waste Generation & Characterization cluster_1 Waste Collection & Storage cluster_2 Final Disposal A Generate Waste (e.g., 6-Desacetylnimbin solution, contaminated gloves) B Consult SDS (Is it Hazardous?) A->B C Treat as Hazardous Waste B->C Yes / Unknown D Non-Hazardous Waste (Follow institutional guidelines for non-hazardous disposal) B->D No E Select Compatible Waste Container C->E F Properly Label Container (Contents, Hazards, Date) E->F G Store in Designated SAA (Secondary Containment, Closed Lid) F->G H Container Full or Time Limit Reached? G->H H->G No I Contact EHS for Pickup H->I Yes J EHS Transports to Central Accumulation Area I->J K Disposal by Licensed Vendor (e.g., Incineration) J->K

Caption: Decision workflow for laboratory chemical waste disposal.

References

  • Hazardous Waste Disposal Guide. (2023, February 27). Research Safety - Northwestern University. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Retrieved from [Link]

  • Hazardous Waste & Disposal. American Chemical Society. Retrieved from [Link]

  • Laboratory chemical waste disposal guidelines. University of Otago. Retrieved from [Link]

  • An Overview of Limonoids and Other Natural Products Isolated from the Medicinal Plant Cipadessa baccifera and Its Pharmacological Properties. (2023). MDPI. Retrieved from [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. Retrieved from [Link]

  • Guide to Chemical Waste Disposal in Chemistry Lab (USF). (2023, August 18). YouTube. Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. Retrieved from [Link]

  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Occupational Safety and Health Administration. Retrieved from [Link]

  • DHL-11, a novel prieurianin-type limonoid isolated from Munronia henryi, targeting IMPDH2 to inhibit triple-negative breast cancer. (2026, February 9). BrightSurf. Retrieved from [Link]

  • Proper Handling and Disposal of Laboratory Waste. (2017, July 14). JoVE. Retrieved from [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. U.S. Environmental Protection Agency. Retrieved from [Link]

  • How To: Lab Waste. (2022, May 23). YouTube. Retrieved from [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency. Retrieved from [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). MED-FLEX. Retrieved from [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]

  • School Science Safety | Disposal of Hazardous Waste. (2023, June 21). YouTube. Retrieved from [Link]

  • Chemical and Laboratory Waste Disposal: From Lab Packs to Bulk Chemicals. (2026, February 4). Triumvirate Environmental. Retrieved from [Link]

  • Acceptable Drain Disposal Procedures. USDA ARS. Retrieved from [Link]

  • Biohazardous Waste Disposal. Stericycle. Retrieved from [Link]

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A Researcher's Guide to the Safe Handling of 6-Desacetylnimbin: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the pursuit of novel compounds like 6-Desacetylnimbin, a limonoid isolated from Azadirachta indica (the neem tree), is a journey of both discovery and responsibility.[1][2] While the full toxicological profile of 6-Desacetylnimbin is not as extensively documented as some other compounds, a proactive and cautious approach to personal safety is paramount. This guide provides a comprehensive framework for the safe handling of 6-Desacetylnimbin, with a focus on the selection and use of appropriate Personal Protective Equipment (PPE), as well as operational and disposal protocols. Our goal is to empower you with the knowledge to create a secure laboratory environment, ensuring that your groundbreaking research is not compromised by preventable accidents.

Understanding the Risks: A Proactive Stance on Safety

Given the limited specific data on 6-Desacetylnimbin, we must infer its potential hazards from related compounds. Azadirachtin, a closely related limonoid, is known to cause serious eye irritation and may cause respiratory irritation.[4] It is also very toxic to aquatic life with long-lasting effects.[4] Therefore, it is prudent to assume that 6-Desacetylnimbin may present similar risks. The primary routes of exposure in a laboratory setting are inhalation, skin contact, and eye contact.

Core Personal Protective Equipment (PPE) for Handling 6-Desacetylnimbin

The following table summarizes the essential PPE for handling 6-Desacetylnimbin, with explanations for the causality behind each recommendation.

PPE Category Item Specifications and Rationale
Eye and Face Protection Safety glasses with side shields or chemical splash gogglesTo prevent accidental splashes of solutions containing 6-Desacetylnimbin from coming into contact with the eyes. Direct contact could lead to irritation or more severe damage.[4]
Face shieldRecommended when there is a significant risk of splashing, such as during bulk transfers or when working with larger volumes.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended to prevent skin contact. These materials provide good resistance to a range of chemicals. Always check the manufacturer's compatibility chart for the specific solvents being used.[5]
Body Protection Laboratory coatA standard lab coat is essential to protect the skin and personal clothing from minor spills and contamination.
Chemical-resistant apronTo be worn over the lab coat when handling larger quantities or when there is a higher risk of splashes.
Respiratory Protection NIOSH-approved respiratorA respirator with organic vapor cartridges and particulate filters is advised, particularly when working with the solid form of the compound (potential for dust inhalation) or in poorly ventilated areas.[6][7]

Operational Protocols: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is critical to minimize the risk of exposure. The following protocols are designed to be a self-validating system, ensuring safety at each stage of handling.

Preparation and Weighing
  • Designated Area: Conduct all handling of solid 6-Desacetylnimbin within a certified chemical fume hood or a powder containment hood to minimize inhalation risk.

  • Donning PPE: Before entering the designated area, don the required PPE in the following order: lab coat, respirator, eye protection, and gloves.

  • Weighing: Use a tared weigh boat or paper. Handle the solid compound with a chemical spatula. Avoid creating dust. If any static is present, an anti-static gun can be beneficial.

  • Dissolution: If preparing a solution, add the solvent to the vessel containing the weighed compound slowly to avoid splashing.

Experimental Procedures
  • Contained Systems: Whenever possible, conduct reactions and manipulations in closed or contained systems to prevent the release of aerosols or vapors.

  • Transfers: When transferring solutions, use a pipette or a syringe to minimize the risk of spills.

  • Heating: If heating is required, do so in a well-ventilated fume hood. Be aware that heating can increase the volatility of the compound and any solvents used.

Post-Experiment and Decontamination
  • Cleaning: Clean all glassware and equipment that has come into contact with 6-Desacetylnimbin thoroughly. A triple rinse with an appropriate solvent is recommended.

  • Doffing PPE: Remove PPE in the reverse order of donning, being careful not to contaminate yourself. Gloves should be removed last and disposed of immediately.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[6]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[6]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Waste Disposal: Environmental Responsibility

Proper disposal of chemical waste is not only a matter of laboratory safety but also of environmental stewardship.

  • Solid Waste: All solid waste contaminated with 6-Desacetylnimbin, including used gloves, weigh boats, and paper towels, should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: All liquid waste containing 6-Desacetylnimbin should be collected in a designated, labeled, and sealed hazardous waste container. Do not pour chemical waste down the drain.

  • Container Disposal: Empty containers that held 6-Desacetylnimbin should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.

Visualizing the Workflow for Safety

To further clarify the procedural steps for safe handling, the following workflow diagrams have been created using Graphviz.

PPE_Donning_Workflow cluster_prep Preparation Area Lab Coat Lab Coat Respirator Respirator Lab Coat->Respirator Eye Protection Eye Protection Respirator->Eye Protection Gloves Gloves Eye Protection->Gloves Enter Lab Enter Lab Gloves->Enter Lab Ready Start Start Start->Lab Coat Step 1

Caption: PPE Donning Sequence Before Handling 6-Desacetylnimbin.

Waste_Disposal_Workflow cluster_waste Waste Segregation Contaminated Solids Contaminated Solids Labeled Solid\nWaste Container Labeled Solid Waste Container Contaminated Solids->Labeled Solid\nWaste Container Contaminated Liquids Contaminated Liquids Labeled Liquid\nWaste Container Labeled Liquid Waste Container Contaminated Liquids->Labeled Liquid\nWaste Container Sharps Sharps Sharps Container Sharps Container Sharps->Sharps Container Experiment Complete Experiment Complete Segregate Waste Segregate Waste Experiment Complete->Segregate Waste Segregate Waste->Contaminated Solids Gloves, Paper, etc. Segregate Waste->Contaminated Liquids Solvents, Rinsate Segregate Waste->Sharps Needles, etc. Hazardous Waste Pickup Hazardous Waste Pickup Labeled Solid\nWaste Container->Hazardous Waste Pickup Labeled Liquid\nWaste Container->Hazardous Waste Pickup Sharps Container->Hazardous Waste Pickup

Caption: Waste Segregation and Disposal Workflow.

By integrating these safety protocols and maintaining a high level of awareness, researchers can confidently and safely work with 6-Desacetylnimbin, paving the way for future scientific advancements.

References

  • ADAMA. (2015). Safety Data Sheet (SDS) Neemix 4.5® Azatin-O®. Retrieved from [Link]

  • Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]

  • Clemson University. (2022). Personal Protective Equipment (PPE) for Homeowner Pesticide Usage. Retrieved from [Link]

  • Mitchell, M. J., Smith, S. L., & Morgan, E. D. (1997). Effects of the Neem Tree Compounds Azadirachtin, Salannin, Nimbin, and 6-desacetylnimbin on Ecdysone 20-monooxygenase Activity. Archives of Insect Biochemistry and Physiology, 35(1-2), 199-209. Retrieved from [Link]

  • Anitha, G., Raj, J. J. L., Krishnan, V. R., Narasimhan, S., & Rajan, S. S. (2007). Semi-synthetic modification of nimbolide to 6-homodesacetylnimbin and 6-desacetylnimbin and their cytotoxic studies. Journal of Asian Natural Products Research, 9(1), 73-78. Retrieved from [Link]

  • Wikipedia. (2025). Nimbin (chemical). Retrieved from [Link]

  • Solutions Pest & Lawn. (n.d.). The Best Personal Protective Equipment For Pesticides. Retrieved from [Link]

  • University of Missouri Extension. (2000). Personal Protective Equipment for Working With Pesticides. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.